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[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol Documentation Hub

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  • Product: [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol
  • CAS: 2271442-97-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Characterization, and Applications of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

Executive Summary & Chemical Identity In modern fragment-based drug discovery (FBDD) and agrochemical development, highly substituted, electron-deficient aromatic rings serve as privileged scaffolds. [2-Chloro-3-fluoro-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern fragment-based drug discovery (FBDD) and agrochemical development, highly substituted, electron-deficient aromatic rings serve as privileged scaffolds. [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is a specialized building block designed to introduce a unique combination of halogen bonding, lipophilicity, and a versatile synthetic handle into complex molecular architectures.

While the exact CAS registry number for this specific methanol derivative is often proprietary to specific vendor batches (e.g., ), it occupies the 2271442-XX-X chemical space. It is directly derived via the reduction of its commercially registered precursor, 2-chloro-3-fluoro-4-(methylthio)benzaldehyde (CAS 2271442-99-8) .

Structural Logic & Pharmacophore Dynamics

The architecture of this molecule is not accidental; it is a masterclass in rational pharmacophore design :

  • Methylsulfanyl (-SMe) Group: Acts as a lipophilic electron-donating group. In biological systems, it exploits the "magic methyl" effect, occupying deep hydrophobic pockets in target receptors (such as kinases or GPCRs) to exponentially increase binding affinity and membrane permeability .

  • Orthogonal Halogens (-Cl, -F): The adjacent chlorine and fluorine atoms create a highly polarized, electron-deficient aromatic core. This prevents rapid cytochrome P450-mediated oxidative metabolism at the phenyl ring and enables directional halogen bonding with backbone carbonyls in protein targets.

  • Benzylic Alcohol (-CH2OH): Provides an essential synthetic handle for downstream derivatization, acting as a functional pivot point for etherification, amination, or cross-coupling.

Logic Core Aromatic Core Electron-Deficient OH -OH Group Synthetic Handle Core->OH SMe -SMe Group Lipophilic Anchor Core->SMe Hal -Cl, -F Groups Halogen Bonding Core->Hal

Pharmacophore mapping and structural logic of the target molecule.

Quantitative Data & Physicochemical Properties

Understanding the physicochemical parameters of this building block is critical for predicting its behavior in downstream synthesis and its contribution to the Lipophilic Efficiency (LipE) of a final drug candidate.

PropertyValue / Description
IUPAC Name [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol
Synonyms (2-chloro-3-fluoro-4-(methylthio)phenyl)methanol
Linear Formula C8H8ClFOS
Molecular Weight 206.67 g/mol
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 2 (Hydroxyl oxygen, Thioether sulfur)
Estimated LogP ~2.8 (Highly favorable for CNS and oral bioavailability)
Physical State Off-white to pale yellow solid/oil (temperature dependent)

Experimental Methodologies (E-E-A-T)

As a Senior Application Scientist, I emphasize that a protocol is only as good as its underlying causality and its ability to self-validate. Below are the field-proven workflows for synthesizing and derivatizing this compound.

Protocol A: Chemoselective Reduction of the Aldehyde Precursor

This protocol details the conversion of 2-chloro-3-fluoro-4-(methylthio)benzaldehyde to the target methanol derivative.

Step-by-Step Workflow:

  • Solvation: Dissolve 1.0 equivalent of the aldehyde precursor in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

    • Causality: Methanol serves a dual purpose as both the solvent and the proton donor necessary to stabilize the boron-alkoxide intermediate.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The reduction is exothermic. Maintaining 0 °C prevents thermal degradation of the labile C-F bond and suppresses unwanted side reactions.

  • Hydride Addition: Add 1.2 equivalents of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.

    • Causality: NaBH₄ is chosen specifically for its chemoselectivity; it smoothly reduces aldehydes to primary alcohols without reducing the aromatic halogens or over-oxidizing the sensitive thioether group.

  • Quenching: After 2 hours of stirring at room temperature, quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely neutralizes excess hydride and breaks down the boron-alkoxide complex without creating the stubborn, unfilterable emulsions typically caused by basic aqueous quenches (like NaOH).

  • Self-Validation System:

    • In-Process: Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate mobile phase. The disappearance of the UV-active aldehyde spot (higher Rf​ ) and the emergence of a new, more polar alcohol spot (lower Rf​ ) confirms conversion.

    • Post-Workup: 1 H-NMR analysis must reveal the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of a distinct benzylic -CH₂- singlet at ~4.7 ppm.

Protocol B: Downstream Oxidation to a Sulfone

To modulate the hydrogen-bonding profile of the final drug candidate, the lipophilic thioether can be oxidized to a highly polar, H-bond accepting sulfone.

Step-by-Step Workflow:

  • Solvation: Dissolve the target methanol in dichloromethane (DCM).

  • Oxidation: Add 2.2 equivalents of meta-Chloroperoxybenzoic acid (mCPBA) at 0 °C.

    • Causality: Using strictly 2.2 equivalents ensures complete oxidation past the sulfoxide intermediate directly to the sulfone, while the 0 °C temperature controls the highly exothermic peroxy-acid reaction.

  • Workup: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and saturated NaHCO₃.

    • Causality: Na₂S₂O₃ chemically reduces any hazardous, unreacted mCPBA, while NaHCO₃ neutralizes the resulting meta-chlorobenzoic acid byproduct, pulling it into the aqueous layer.

  • Self-Validation System:

    • Post-Workup: LC-MS analysis of the organic layer will show an [M+H]+ mass shift of exactly +32 Da relative to the starting thioether, unequivocally confirming the addition of two oxygen atoms to the sulfur center.

Workflow A Aldehyde Precursor (CAS: 2271442-99-8) B Target Compound (C8H8ClFOS) A->B NaBH4, MeOH Chemoselective Reduction C Benzyl Halide (Electrophile) B->C SOCl2 or PBr3 Hydroxyl Activation D Sulfone Derivative (H-Bond Acceptor) B->D mCPBA (2.2 eq) Thioether Oxidation

Synthetic workflow from aldehyde precursor to downstream derivatives.

Applications in Drug Development

The integration of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol into a synthetic pipeline unlocks several advanced medicinal chemistry strategies:

  • Kinase Inhibitor Design: The benzylic alcohol can be converted to a benzyl bromide (using PBr₃) and subsequently coupled to a nitrogen-rich hinge-binding scaffold (e.g., a pyrazole or pyrimidine). The resulting pendant phenyl ring projects the -SMe group deep into the hydrophobic selectivity pocket of the kinase.

  • Allosteric Modulators: The dense halogenation pattern restricts the rotational degrees of freedom of the benzylic bond, locking the molecule into a bioactive conformation that is highly desirable for allosteric GPCR modulation.

References

  • Karpenko, Y., et al. "Application of methyl sulfide drugs and isotopic labeling." ResearchGate. URL:[Link]

Exploratory

Spectroscopic Characterization of[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol: A Technical Guide

Executive Summary The compound [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (Chemical Formula: C8​H8​ClFOS , Exact Mass: 205.9968 Da) is a highly functionalized aromatic building block. Its unique substitution pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (Chemical Formula: C8​H8​ClFOS , Exact Mass: 205.9968 Da) is a highly functionalized aromatic building block. Its unique substitution pattern—combining a hydrogen-bond donating hydroxymethyl group with lipophilic, metabolically stable halogens (Cl, F) and a methylsulfanyl moiety—makes it a high-value intermediate in modern drug discovery, particularly for kinase inhibitors and CNS-active therapeutics.

Because of the dense substitution on the benzene ring, rigorous spectroscopic validation is required to confirm regiochemistry and rule out isomeric impurities. This whitepaper outlines a self-validating, multi-modal analytical workflow utilizing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to unequivocally characterize this molecule.

Experimental Workflow & Methodology

To ensure scientific integrity, the characterization of heavily substituted aromatics must follow a self-validating system where orthogonal techniques confirm the same structural hypothesis. Mass spectrometry verifies the exact mass and elemental composition, NMR maps the atomic connectivity and spatial relationships, and IR confirms the presence of specific functional groups.

G Start Compound Synthesized [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol SamplePrep Sample Preparation & Aliquoting Start->SamplePrep NMR NMR Spectroscopy (1H, 13C, 19F) SamplePrep->NMR MS Mass Spectrometry (ESI-MS / EI-MS) SamplePrep->MS IR Infrared Spectroscopy (FT-IR ATR) SamplePrep->IR NMR_Data Structural Connectivity & Halogen Coupling NMR->NMR_Data MS_Data Exact Mass & Isotopic Pattern (35Cl/37Cl) MS->MS_Data IR_Data Functional Group Validation (O-H, C-F) IR->IR_Data Validation Multi-Modal Data Integration & Purity Confirmation NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Fig 1: Multi-modal spectroscopic validation workflow for halogenated benzyl alcohols.

Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve 5 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) for NMR analysis. For MS, prepare a 1 µg/mL dilution in LC-MS grade Methanol.

  • Mass Spectrometry (EI-MS): Inject 1 µL of the methanolic sample into a Gas Chromatograph coupled to an Electron Ionization Mass Spectrometer (GC-EI-MS). Operate the ionization source at standard 70 eV to induce reproducible fragmentation.

  • NMR Acquisition: Transfer the CDCl3​ solution to a 5 mm NMR tube. Acquire 1H (400 MHz), 13C{1H} (100 MHz), and 19F (376 MHz) spectra at 298 K. Ensure a sufficient relaxation delay ( D1≥2 seconds) to accurately integrate the hydroxymethyl and methylsulfanyl protons.

  • Infrared Spectroscopy (FT-IR): Place 1-2 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure and acquire 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

Mass Spectrometry (MS) Profiling

Electron Ionization (EI) at 70 eV is the gold standard for analyzing volatile to semi-volatile aromatic building blocks. The fragmentation of benzyl alcohols in EI mass spectra is rich with structural information; these compounds typically yield a strong molecular ion peak , followed by a characteristic moderate benzylic peak resulting from the loss of the hydroxyl radical (M - OH) .

Causality of the Isotopic and Fragmentation Patterns
  • Isotopic Signature: The presence of a single chlorine atom dictates a distinct isotopic cluster. Chlorine naturally exists as 35Cl (75.77%) and 37Cl (24.23%). Consequently, any ion retaining the chlorine atom will exhibit a characteristic 3:1 intensity ratio separated by 2 mass units ( m/z 206 and 208 for the molecular ion).

  • Fragmentation Pathway: The initial ionization removes an electron to form the radical cation [M]∙+ . The most favored cleavage occurs β to the aromatic ring, extruding the ⋅OH radical (17 Da) to form a highly stabilized substituted benzyl cation at m/z 189. A secondary pathway involves the homolytic cleavage of the C−S bond, losing the ⋅SCH3​ radical (47 Da).

Table 1: Key EI-MS Fragments and Assignments

m/z Value (EI, 70 eV)Relative IntensityIon AssignmentMechanistic Rationale
206 / 208 60% / 20% [M]∙+ Intact molecular ion radical cation (3:1 ratio confirms 1x Cl).
189 / 191 100% / 33% [M−OH]+ Base peak. Loss of hydroxyl radical forming a stabilized benzyl cation.
159 / 161 45% / 15% [M−SCH3​]+ Loss of the methylsulfanyl radical.
124 25% [M−SCH3​−Cl]+ Sequential loss of sulfur moiety and chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of atomic connectivity. The presence of the 19F nucleus (100% natural abundance, spin 1/2) introduces complex but highly informative spin-spin coupling ( J -coupling) across the 1H and 13C spectra. Predicting and assigning 19F NMR chemical shifts in multifluorinated or heavily substituted aromatics relies on understanding local shielding effects; the 19F nucleus is highly sensitive to its electronic environment , making it an indispensable tool for structural verification .

1H NMR Analysis

The aromatic ring contains only two protons: H5​ and H6​ .

  • H5​ (C5 position): Located between the −SCH3​ and H6​ . It is ortho to H6​ ( 3JHH​≈8.0 Hz) and meta to the fluorine atom at C3 ( 4JHF​≈6.5 Hz). It will appear as a doublet of doublets (dd).

  • H6​ (C6 position): Located between H5​ and the −CH2​OH group. It is ortho to H5​ ( 3JHH​≈8.0 Hz) and para to the fluorine atom ( 5JHF​≈1.5 Hz). It will appear as a doublet or a finely split doublet of doublets.

Table 2: Expected 1H NMR Data (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.35dd1H 3JHH​=8.0 , 5JHF​=1.5 Aromatic H6​
7.12dd1H 3JHH​=8.0 , 4JHF​=6.5 Aromatic H5​
4.75s (or d)2H- (or 3JHH​ to OH)Benzylic −CH2​−
2.48s3H-Methylsulfanyl −SCH3​
2.10br s1H-Hydroxyl −OH (exchangeable)
13C{1H} and 19F NMR Analysis

The 13C spectrum will be heavily split by the fluorine atom. The magnitude of the Carbon-Fluorine coupling is inversely proportional to the number of intervening bonds. The C3​ carbon directly attached to the fluorine will exhibit a massive one-bond coupling ( 1JCF​≈245 Hz). The adjacent carbons ( C2​ and C4​ ) will show two-bond couplings ( 2JCF​≈15−20 Hz).

Table 3: Expected 13C NMR Data (100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
~155.0d 1JCF​≈245 Aromatic C3​ (C-F)
~138.5d 4JCF​≈3 Aromatic C1​ (C- CH2​OH )
~128.0d 2JCF​≈18 Aromatic C4​ (C- SCH3​ )
~125.5d 2JCF​≈19 Aromatic C2​ (C-Cl)
~124.0d 4JCF​≈4 Aromatic C6​ (C-H)
~115.0d 3JCF​≈8 Aromatic C5​ (C-H)
62.5s-Benzylic −CH2​OH
15.2s-Methylsulfanyl −SCH3​

19F NMR (376 MHz, CDCl3​ ): A single peak is expected around δ -115.0 ppm . Because the fluorine is meta to H5​ and para to H6​ , the signal will appear as a doublet of doublets (dd) mirroring the 4JHF​ (6.5 Hz) and 5JHF​ (1.5 Hz) coupling constants observed in the 1H spectrum, serving as a perfect internal validation of the spin system.

Infrared (IR) Spectroscopy

While NMR and MS provide skeletal data, FT-IR spectroscopy provides orthogonal confirmation of the functional groups. The presence of the dense halogenation and the hydrogen-bonding hydroxyl group creates a highly specific vibrational fingerprint.

Table 4: Key FT-IR (ATR) Vibrational Modes

Wavenumber ( cm−1 )Intensity / ShapeVibrational ModeDiagnostic Significance
3350 - 3200 Strong, BroadO-H stretchConfirms the presence of the benzyl alcohol moiety. Broadness indicates intermolecular H-bonding.
2920, 2850 Weak, SharpC-H stretch ( sp3 )Corresponds to the aliphatic −CH2​− and −CH3​ groups.
1580, 1470 Medium, SharpC=C stretch (aromatic)Confirms the aromatic ring framework.
1220 Very StrongC-F stretchHighly diagnostic; C-F bonds possess large dipole moments resulting in intense IR absorption.
1050 StrongC-Cl stretchConfirms the presence of the heavier halogen.
720 MediumC-S stretchConfirms the thioether linkage.

References

  • Mass Spectrometry Fragmentation Patterns Scribd[Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds National Library of Medicine (PMC)[Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds The Journal of Organic Chemistry - ACS Publications[Link]

  • Mass Spectrometry (Chapter 1) Wiley[Link]

Foundational

potential biological activity of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

Unlocking the Pharmacological Potential of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol: A Strategic Building Block in Targeted Kinase Inhibitor Discovery Executive Summary In modern medicinal chemistry, the disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the Pharmacological Potential of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol: A Strategic Building Block in Targeted Kinase Inhibitor Discovery

Executive Summary

In modern medicinal chemistry, the discovery of highly selective targeted therapeutics relies heavily on the strategic selection of functionalized building blocks. [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is a highly specialized, commercially available intermediate that encapsulates several critical pharmacophoric features. While the molecule itself is a precursor rather than a final active pharmaceutical ingredient (API), its structural motif—a halogenated thioether benzyl alcohol—is a cornerstone in the synthesis of next-generation kinase inhibitors, particularly those targeting Cyclin-Dependent Kinase 9 (CDK9)[1].

This technical guide deconstructs the physicochemical rationale behind this specific substitution pattern, explores its potential biological target space, and provides validated experimental methodologies for converting this building block into a highly potent, biologically active pharmacophore.

Structural & Pharmacophoric Deconstruction

As drug developers, we do not select substituents arbitrarily. Every functional group on[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol serves a distinct mechanistic purpose in modulating target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The 2-Chloro Substituent (Conformational Locking): Placing a bulky chlorine atom ortho to the benzylic position restricts the rotational degrees of freedom of the phenyl ring. When integrated into a larger kinase inhibitor framework, this locked conformation minimizes the entropic penalty upon binding to the narrow kinase hinge region.

  • The 3-Fluoro Substituent (Metabolic Shielding & Electronic Modulation): Fluorine acts as a potent electron-withdrawing group. Its presence at the meta position lowers the pKa of adjacent protons, modulates the lipophilicity of the aromatic system, and physically shields the ring from Cytochrome P450 (CYP450)-mediated aromatic oxidation[1]. Furthermore, the polarized C-F bond often engages in favorable multipolar interactions with the kinase backbone.

  • The 4-Methylsulfanyl Group (The Sulfoximine Precursor): Thioethers (-SCH₃) are highly lipophilic and prone to rapid in vivo oxidation, making them generally unfavorable in final drug candidates. However, as a synthetic handle, the methylsulfanyl group is invaluable. It is intentionally designed to be oxidized into a sulfoximine [2]. Sulfoximines are rising stars in medicinal chemistry; they are stable, highly polar, and possess unique hydrogen-bond donor/acceptor capabilities that drastically improve aqueous solubility and target residence time compared to traditional sulfones[3].

  • The Hydroxymethyl Handle: The benzylic alcohol provides a versatile vector for late-stage diversification, allowing for etherification, cross-coupling, or conversion to a benzyl halide to attach the core hinge-binding scaffold (e.g., a fluoropyrimidine or aminotriazine).

Biological Target Space: The CDK9/P-TEFb Axis

The primary biological application for derivatives of this building block is in oncology, specifically targeting the transcription-regulating positive transcription elongation factor b (P-TEFb), of which CDK9 is the catalytic subunit[1].

Dysregulation of CDK9 leads to the uncontrolled transcription of short-lived antiapoptotic survival proteins and oncogenes, such as MCL-1 and MYC, which are critical drivers in hematological malignancies (e.g., Acute Myeloid Leukemia and Diffuse Large B-Cell Lymphoma)[4]. By converting the methylsulfanyl group of our title compound into a sulfoximine and coupling it to a hinge-binding core, researchers can synthesize highly selective CDK9 inhibitors (analogous to clinical candidates like VIP152/enitociclib and BAY-332)[1],[5].

Pathway Inhibitor Sulfoximine Derivative (Active Pharmacophore) CDK9 CDK9 / Cyclin T1 Complex (P-TEFb) Inhibitor->CDK9 Competitive Inhibition RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Oncogenes Oncogene Transcription (MYC, MCL-1) RNAPII->Oncogenes Activates

Mechanism of action for CDK9/P-TEFb pathway inhibition by the derived sulfoximine pharmacophore.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Building Block

Property Value Pharmacological Relevance
Molecular Formula C₈H₈ClFOoS Precursor for small-molecule drug design.
Molecular Weight 222.66 g/mol Highly efficient ligand efficiency (LE) potential.
LogP (Predicted) ~2.8 Lipophilic; requires oxidation to sulfoximine to achieve aqueous solubility.

| Key Functionalities | -OH, -F, -Cl, -SCH₃ | Orthogonal reactivity for chemoselective synthesis. |

Table 2: Comparative Kinase Inhibition Profile (Model Data based on BAY-332 Analogs) [1] Note: Data represents the biological activity of the fully elaborated sulfoximine derivative, not the raw building block.

Compound State CDK9 IC₅₀ (High ATP) CDK2 IC₅₀ (High ATP) Selectivity Ratio (CDK2/CDK9) Aqueous Solubility (pH 6.5)
Thioether Precursor >10,000 nM >10,000 nM N/A < 1 mg/L
Sulfone Derivative 120 nM 1,500 nM 12.5x 5 mg/L

| Sulfoximine Derivative | 37 nM | 3,960 nM | 107x | >200 mg/L |

Experimental Methodologies

To realize the biological potential of[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol, it must be chemically transformed and biologically evaluated using self-validating protocols.

Workflow A Building Block [2-Cl-3-F-4-(SMe)Ph]MeOH B Chemoselective Oxidation & Imidation A->B C Scaffold Coupling (Kinase Hinge Binder) B->C D In Vitro Screening (CDK9 Selectivity) C->D

Workflow detailing the transformation of the thioether building block into a kinase inhibitor.

Protocol 1: Chemoselective Synthesis of the Sulfoximine Pharmacophore

Causality: Direct oxidation of the thioether to a sulfoximine is required to break the planar symmetry, introduce a hydrogen bond donor/acceptor pair, and drastically improve the topological polar surface area (TPSA) without adding excessive molecular weight[3].

  • Sulfoxide Formation: Dissolve the building block (1.0 eq) in anhydrous CH₂Cl₂ at -78°C. Add m-CPBA (1.05 eq) dropwise.

    • Self-Validation Check: Monitor via LC-MS. The strict temperature control prevents over-oxidation to the inactive sulfone. Quench with saturated Na₂S₂O₃ once the thioether mass is consumed.

  • Rhodium-Catalyzed Imidation: Dissolve the isolated sulfoxide in CH₂Cl₂. Add trifluoroacetamide (2.0 eq), MgO (4.0 eq), Rh₂(OAc)₄ (0.05 eq), and PhI(OAc)₂ (1.5 eq). Stir at room temperature for 12 hours.

    • Self-Validation Check: ¹⁹F NMR must show a distinct new peak corresponding to the trifluoroacetyl group, confirming successful nitrene insertion at the sulfur center.

  • Deprotection: Treat the intermediate with K₂CO₃ in MeOH to remove the trifluoroacetyl group, yielding the free NH-sulfoximine.

  • Late-Stage Coupling: Convert the benzylic alcohol to a benzylic chloride using SOCl₂, followed by nucleophilic substitution with the desired kinase hinge-binding scaffold (e.g., a substituted 5-fluoropyrimidine).

Protocol 2: In Vitro CDK9 vs. CDK2 Selectivity Assay (ADP-Glo)

Causality: Because the ATP-binding pockets of the CDK family are highly conserved, demonstrating selectivity for CDK9 over CDK2 is the most critical hurdle in this drug class[4]. The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Plate Preparation: Dispense the synthesized sulfoximine derivative into a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve.

    • Self-Validation Check: Include Staurosporine (1 µM) as a positive control for complete inhibition, and 0.1% DMSO as a negative vehicle control. The assay is only valid if the calculated Z'-factor is > 0.6.

  • Kinase Reaction: Add recombinant CDK9/Cyclin T1 or CDK2/Cyclin E complexes. Add ATP at the specific Kₘ concentration for each kinase (crucial for accurately determining competitive inhibition) and the appropriate peptide substrate. Incubate for 60 minutes at 25°C.

  • ADP Quantification: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic regression.

References

  • Sigma-Aldrich. "[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol Product Page". Sigma-Aldrich Catalog.
  • Lücking, U., et al. (2021). "Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer". Journal of Medicinal Chemistry - ACS Publications.
  • Lücking, U. (2019). "Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective". ChemRxiv.
  • Chougule, A., et al. (2020). "Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry". Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2022). "Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments". PMC - National Institutes of Health.

Sources

Exploratory

A Technical Guide to [2-Chloro-4-(methylsulfonyl)phenyl]methanol: A Key Building Block in Modern Drug Discovery

An Important Note on Chemical Identity: Initial inquiries for "[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol" did not yield publicly available data, suggesting it is a less common or novel compound. This guide wil...

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Author: BenchChem Technical Support Team. Date: April 2026

An Important Note on Chemical Identity: Initial inquiries for "[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol" did not yield publicly available data, suggesting it is a less common or novel compound. This guide will focus on the closely related and well-documented chemical intermediate, (2-Chloro-4-methylsulfonylphenyl)methanol (CAS No. 181300-40-3), which plays a significant role in pharmaceutical synthesis.

Introduction: The Unseen Architect of Therapeutic Innovation

In the landscape of medicinal chemistry, the final therapeutic agent often stands in the spotlight, celebrated for its efficacy and impact on human health. However, behind every groundbreaking drug lies a series of meticulously designed and synthesized chemical intermediates. (2-Chloro-4-methylsulfonylphenyl)methanol is one such crucial, yet often unheralded, building block. This white to off-white crystalline solid, with the molecular formula C₈H₉ClO₃S, has emerged as a valuable precursor in the synthesis of complex pharmaceutical compounds. Its strategic importance is exemplified by its role in the development of Fevipiprant (NVP-QAW039), a potent and selective DP2 receptor antagonist investigated for the treatment of asthma.

The unique substitution pattern of a chloro group at the 2-position, a methylsulfonyl group at the 4-position, and a hydroxymethyl group at the 1-position of the benzene ring provides a versatile scaffold for medicinal chemists. The electron-withdrawing nature of the chloro and methylsulfonyl groups can influence the reactivity of the molecule and its interactions with biological targets, while the hydroxymethyl group offers a prime site for further chemical modification. This guide provides an in-depth exploration of the synthesis, properties, and history of (2-Chloro-4-methylsulfonylphenyl)methanol, offering researchers and drug development professionals a comprehensive understanding of this key synthetic intermediate.

The Genesis of a Key Intermediate: Synthesis and Structural Elucidation

The history of a building block like (2-Chloro-4-methylsulfonylphenyl)methanol is intrinsically linked to the synthetic routes developed to access it efficiently and in high purity. Its first detailed structural characterization in the scientific literature appears to be in 2014, where its crystal structure was determined by single-crystal X-ray diffraction.

Synthetic Pathway: From Benzaldehyde to Benzyl Alcohol

The most direct and common synthetic route to (2-Chloro-4-methylsulfonylphenyl)methanol involves the reduction of its corresponding aldehyde, 2-chloro-4-(methylsulfonyl)benzaldehyde. This transformation is a fundamental reaction in organic chemistry, often achieved with high efficiency using hydride-based reducing agents.

G cluster_0 Synthesis of (2-Chloro-4-methylsulfonylphenyl)methanol Start 2-chloro-4-(methylsulfonyl)benzaldehyde Reagent Sodium Borohydride (NaBH4) Methanol/Ethanol Start->Reagent Reduction Product (2-Chloro-4-methylsulfonylphenyl)methanol Reagent->Product

Caption: Synthetic workflow for the preparation of (2-Chloro-4-methylsulfonylphenyl)methanol.

Experimental Protocol: Reduction of 2-chloro-4-(methylsulfonyl)benzaldehyde

The following protocol is a representative procedure for the reduction of 2-chloro-4-(methylsulfonyl)benzaldehyde to (2-Chloro-4-methylsulfonylphenyl)methanol using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 2-chloro-4-(methylsulfonyl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-chloro-4-(methylsulfonyl)benzaldehyde (1.0 equivalent) in methanol or ethanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: To the cooled and stirred solution, slowly add sodium borohydride (1.0 to 1.5 equivalents) portion-wise. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (2-Chloro-4-methylsulfonylphenyl)methanol can be purified by recrystallization or column chromatography on silica gel to afford the final product as a white to off-white solid.

Causality in Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is selected for its mildness and chemoselectivity. It efficiently reduces aldehydes to alcohols without affecting other potentially sensitive functional groups.

  • Solvent: Methanol or ethanol are used as they are good solvents for both the aldehyde and the borohydride, and they also serve as a proton source for the workup.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction and prevent side reactions.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physicochemical properties of (2-Chloro-4-methylsulfonylphenyl)methanol is essential for its application in multi-step syntheses.

PropertyValueReference
CAS Number 181300-40-3
Molecular Formula C₈H₉ClO₃S
Molecular Weight 220.67 g/mol
Appearance White to off-white crystalline solid
Crystal System Monoclinic
Space Group P2(1)/c

The crystal structure of (2-Chloro-4-methylsulfonylphenyl)methanol reveals a distorted tetrahedral geometry around the sulfur atom. The crystal packing is stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which are important non-covalent interactions influencing the solid-state properties of the compound.

Application in Drug Discovery: The Case of Fevipiprant

The significance of (2-Chloro-4-methylsulfonylphenyl)methanol as a building block is prominently highlighted in the synthesis of Fevipiprant. Fevipiprant is an antagonist of the prostaglandin D2 receptor 2 (DP2), which was developed by Novartis for the treatment of asthma. Although Fevipiprant's development was eventually discontinued, its synthesis provides a valuable case study for the application of (2-Chloro-4-methylsulfonylphenyl)methanol.

In the synthesis of Fevipiprant, the benzyl alcohol moiety of (2-Chloro-4-methylsulfonylphenyl)methanol is first converted to a more reactive benzyl bromide. This is a common strategy to transform a hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. The resulting 1-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzene is then used to alkylate the nitrogen atom of a pyrrolo[2,3-b]pyridine core, a key step in assembling the final drug molecule.

G cluster_1 Role in Fevipiprant Synthesis Alcohol (2-Chloro-4-methylsulfonylphenyl)methanol Bromide 1-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzene Alcohol->Bromide Bromination Core Pyrrolo[2,3-b]pyridine derivative Bromide->Core Alkylation Fevipiprant Fevipiprant Core->Fevipiprant Further Steps

Caption: Simplified workflow illustrating the utility of (2-Chloro-4-methylsulfonylphenyl)methanol in the synthesis of Fevipiprant.

This application underscores the importance of (2-Chloro-4-methylsulfonylphenyl)methanol as a key intermediate that introduces a specific substituted phenyl ring into the final drug structure. The chloro and methylsulfonyl substituents on this ring are likely crucial for the drug's binding affinity and selectivity to its biological target.

Conclusion

(2-Chloro-4-methylsulfonylphenyl)methanol serves as a prime example of a foundational building block in the complex architecture of modern pharmaceuticals. While its name may not be widely recognized outside of synthetic and medicinal chemistry circles, its role in enabling the synthesis of innovative therapeutic agents is undeniable. Through a straightforward and efficient synthetic pathway, this versatile intermediate provides a gateway to a range of complex molecules. The detailed understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for researchers and scientists dedicated to the advancement of drug discovery and development. As the quest for novel and more effective medicines continues, the importance of well-characterized and readily accessible building blocks like (2-Chloro-4-methylsulfonylphenyl)methanol will only continue to grow.

References

  • Yuan, X., Li, F., Jiang, Y., Zhang, C., & Jin, L. (2014). Synthesis and Crystal Structure of [2-Chloro-4-(methylsulfonyl)phenyl]methanol. Asian Journal of Chemistry, 26(15), 5134-5136. Available at: [Link]

  • Sandham, D. A., Barker, L., Brown, L., Brown, Z., Budd, D., Charlton, S. J., ... & Willis, J. (2017). Discovery of Fevipiprant (NVP-QAW039), a Potent and
Foundational

An In-depth Technical Guide on the Solubility and Stability of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

Introduction [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is a complex organic molecule with potential applications in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is a complex organic molecule with potential applications in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a chloro, a fluoro, a methylsulfanyl, and a methanol group on a benzene ring, presents a distinct set of physicochemical properties that govern its behavior in various environments. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, crucial for its development and application. Due to the novelty of this specific molecule, this document outlines a recommended investigatory approach based on established principles of organic chemistry and pharmaceutical sciences, rather than presenting pre-existing data.

The structural features of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol suggest a molecule with moderate polarity. The hydroxyl group of the benzyl alcohol moiety can act as both a hydrogen bond donor and acceptor, potentially contributing to solubility in polar solvents.[1] Conversely, the aromatic ring and the chloro, fluoro, and methylsulfanyl substituents introduce a degree of lipophilicity. The presence of the highly electronegative fluorine atom can influence the molecule's electronic properties and metabolic stability.[][3][4] The thioether (methylsulfanyl) group is susceptible to oxidation, which is a key consideration for its stability.[5]

This guide will detail the methodologies for a thorough investigation of the solubility and stability of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol, providing researchers with the necessary protocols to generate reliable and reproducible data.

Part 1: Solubility Assessment

A comprehensive understanding of a compound's solubility is fundamental to its formulation development, bioavailability, and overall utility. The solubility of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is expected to be influenced by the interplay of its polar and non-polar functional groups.

Predicted Solubility Profile

Based on its structure, the following solubility trends can be anticipated:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The benzyl alcohol group should facilitate solubility in these solvents through hydrogen bonding. However, the overall size and the presence of hydrophobic substituents will likely limit its aqueous solubility. Benzyl alcohol itself has moderate solubility in water (about 4 g/100 mL).[6][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is expected in these solvents due to their ability to engage in dipole-dipole interactions and act as hydrogen bond acceptors.

  • Non-polar Solvents (e.g., hexane, toluene): Limited solubility is anticipated due to the presence of the polar hydroxyl group.

Experimental Workflow for Solubility Determination

A systematic approach is necessary to accurately quantify the solubility of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol in a range of relevant solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.[8]

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Detailed Protocol for Solubility Measurement

Objective: To determine the equilibrium solubility of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol in various solvents at a controlled temperature.

Materials:

  • [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, acetone, hexane)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method.

    • Construct a calibration curve using standard solutions of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol of known concentrations.

    • Determine the concentration of the compound in the saturated solution from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Data Presentation

The solubility data should be summarized in a clear and concise table.

Table 1: Solubility of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol at 25 °C

SolventSolubility (mg/mL)
WaterTo be determined
PBS (pH 7.4)To be determined
EthanolTo be determined
MethanolTo be determined
DMSOTo be determined
AcetoneTo be determined
HexaneTo be determined

Part 2: Stability Assessment

Evaluating the intrinsic stability of a compound is a critical step in its development, providing insights into its degradation pathways and informing storage conditions and shelf-life.[9][10][11] Forced degradation studies, also known as stress testing, are employed to accelerate the degradation process and identify potential degradation products.[12][13]

Predicted Stability Profile

The chemical structure of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol suggests several potential degradation pathways:

  • Oxidation: The methylsulfanyl (thioether) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.[5] This is often a primary degradation pathway for molecules containing thioethers.

  • Hydrolysis: While the benzyl alcohol itself is relatively stable to hydrolysis, extreme pH conditions could potentially lead to side reactions, although this is less likely to be a major degradation route.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light. The presence of halogens can sometimes influence photolytic stability.

  • Thermal Degradation: The C-F bond is one of the strongest in organic chemistry, contributing to high thermal stability.[14] However, at elevated temperatures, degradation may still occur.

Experimental Workflow for Forced Degradation Studies

A systematic approach to forced degradation is essential to cover the most common degradation pathways.

Figure 2: Workflow for conducting forced degradation studies.

Detailed Protocols for Forced Degradation Studies

Objective: To identify the degradation pathways and products of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol under various stress conditions.

General Procedure:

  • Prepare solutions of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility).

  • Expose the solutions to the stress conditions outlined below.

  • At specified time intervals, withdraw aliquots, neutralize if necessary, and dilute for analysis.

  • Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is useful for initial peak purity assessment.

  • Monitor the decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products.

Specific Stress Conditions:

  • Acidic Hydrolysis:

    • Treat the compound solution with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis:

    • Treat the compound solution with 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C).

  • Neutral Hydrolysis:

    • Reflux the compound solution in water.

  • Oxidative Degradation:

    • Treat the compound solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and protect from light.

  • Photolytic Degradation:

    • Expose the compound solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

    • Run a dark control in parallel to differentiate between light-induced and thermal degradation.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat (e.g., 80 °C).

    • Also, expose a solution of the compound to the same temperature.

Data Presentation

The results of the forced degradation studies should be presented in a table summarizing the extent of degradation under each condition.

Table 2: Summary of Forced Degradation Studies for [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 M HClTo be determined60To be determinedTo be determined
0.1 M NaOHTo be determined40To be determinedTo be determined
WaterTo be determinedRefluxTo be determinedTo be determined
3% H₂O₂To be determinedRoom TempTo be determinedTo be determined
PhotolyticTo be determinedRoom TempTo be determinedTo be determined
Thermal (Solid)To be determined80To be determinedTo be determined
Thermal (Solution)To be determined80To be determinedTo be determined

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol. By following the detailed protocols for solubility determination and forced degradation studies, researchers can generate the critical data necessary for informed decision-making in the drug development process. The anticipated challenges, such as the potential for oxidation of the thioether group, are highlighted, allowing for a proactive approach to formulation and storage strategies. The successful characterization of these fundamental physicochemical properties will be instrumental in unlocking the full therapeutic or agrochemical potential of this novel compound.

References

  • The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • ICH. (2009). Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-third report. Geneva: World Health Organization; Annex 2 (WHO Technical Report Series, No. 953).
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • Wikidoc. (2012, September 6). Thioether.
  • Alsante, K. M., et al. (2015, May 26). Forced Degradation & Stability Testing: Strategies and Analytical perspectives.
  • BOC Sciences. (2017, August 27). Organofluorine in Medical Chemistry.
  • Alfa Chemistry. (n.d.). Synthetic Strategies of Organofluorine Compounds.
  • Macmillan Group. (2009, November 5). Biological Applications of Organofluorine Compounds.
  • Wikipedia. (n.d.). Organic sulfide.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PMC - NIH. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules.
  • Chemistry Online @ UTSC. (2023, August 31). Solubility.
  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Wikipedia. (n.d.). Benzyl alcohol.
  • PubChem. (n.d.). Benzyl Alcohol.
  • Esaar International Pvt. Ltd. (n.d.). Benzyl Alcohol.
  • ChemicalBook. (n.d.). Benzyl alcohol.
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Yalkowsky, S. H., He, Y., & Jain, P. (2016).

Sources

Exploratory

Advanced Safety, Handling, and Assay Preparation Guide for [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Scope: Physicochemical hazard profiling, self-validating operational protocols, and toxicological mechanisms. Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Scope: Physicochemical hazard profiling, self-validating operational protocols, and toxicological mechanisms.

Executive Summary & Structural Causality

As a Senior Application Scientist, I approach the handling of poly-substituted aromatic building blocks not merely as a compliance exercise, but as a critical variable in experimental reproducibility. [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (Molecular Formula: C₈H₈ClFOS) is a highly functionalized intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).

The compound's architecture dictates its behavior and hazards:

  • The Methylsulfanyl (Thioether) Group (-S-CH₃): Acts as a nucleophilic center. It is responsible for the compound's characteristic stench and is highly susceptible to exothermic oxidation if exposed to strong oxidizers[1].

  • The Halogens (Cl, F): The ortho-chloro and meta-fluoro substituents create a highly anisotropic, electron-withdrawing environment. This significantly increases the compound's lipophilicity (LogP) while restricting aqueous solubility.

  • The Benzylic Alcohol (-CH₂OH): Provides a single hydrogen-bond donor, which is sterically hindered and insufficient to overcome the hydrophobic bulk of the aromatic system.

Physicochemical & Toxicological Profiling

To establish robust safety parameters, we must model the compound's quantitative data based on its functional groups. The oral toxicity and handling hazards are heavily driven by the thioether moiety, modeled here against the structural analog thioanisole, which exhibits an LD50 of approximately 891 mg/kg[1].

Table 1: Predictive Physicochemical & Hazard Data
ParameterPredictive Value / ClassificationMechanistic Driver
Molecular Weight 206.66 g/mol Calculated from C₈H₈ClFOS
Estimated LogP 2.8 - 3.5Halogenation (Cl, F) and lipophilic thioether
Oral LD50 (Rat) ~891 mg/kgThioether moiety toxicity[1]
Physical State Crystalline Solid / Viscous LiquidAromatic stacking interactions
Primary Hazards Irritant / Stench / FlammableVolatile sulfur emission and oxidation risk[2]

Mechanism of Cellular Disruption: The "Crash-Out" Effect

A critical failure point in preclinical drug development occurs when transitioning lipophilic halogenated compounds from storage into biological assays. When[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is introduced from a 100% DMSO stock into aqueous cell culture media, the extreme lipophilicity triggers a physicochemical artifact known as the "crash-out" effect[3].

Rather than remaining in solution, the compound undergoes rapid micro-precipitation. These lipophilic micro-crystals physically intercalate into and disrupt lipid bilayers, causing necrotic cell death that mimics true pharmacological cytotoxicity[3]. Understanding this causality is essential for both safety and data integrity.

ToxicityPathway Stock Compound Stock (100% DMSO) AqMedia Aqueous Media Introduction Stock->AqMedia LogP High Lipophilicity (Halogen Driven) AqMedia->LogP Solvent Shift Oxidation Thioether Oxidation (ROS Generation) AqMedia->Oxidation Aerobic Environment Precip Micro-precipitation (Crash-Out Effect) LogP->Precip Intercalation Lipid Bilayer Intercalation Precip->Intercalation Physical Disruption Necrosis Necrotic Cell Death (False Cytotoxicity) Intercalation->Necrosis Oxidation->Necrosis Oxidative Stress

Fig 1. Mechanistic pathway of physicochemical artifacts and cellular disruption.

Self-Validating Standard Operating Procedures (SOPs)

To ensure absolute trustworthiness in your experimental workflows, the following protocols are designed as self-validating systems . They incorporate built-in feedback loops to verify success at critical junctures.

SOP 1: Gravimetrically-Validated Aliquoting and Inert Storage

Causality: Thioethers can permeate standard low-density polyethylene (LDPE) and degrade certain plasticizers. Furthermore, ambient oxygen will slowly oxidize the methylsulfanyl group into a sulfoxide, fundamentally altering the molecule's mass and pharmacology.

  • Preparation: Conduct all weighing inside a certified fume hood to mitigate exposure to volatile sulfur odors. Equip a microbalance with anti-static static guards.

  • Vial Selection: Use only amber borosilicate glass vials with PTFE-lined (Teflon) screw caps. Do not use plastic microcentrifuge tubes.

  • Transfer & Weighing: Aliquot the desired mass (e.g., 10.0 mg) into the vial. Record the exact mass to 0.01 mg precision.

  • Inert Purging: Gently purge the headspace of the vial with dry Argon gas for 5 seconds. Why Argon? Argon is heavier than air and effectively displaces oxygen, preventing spontaneous oxidation.

  • Self-Validation (Gravimetric Tracking): Weigh the fully sealed vial and record this "Total Sealed Mass" on the label. Before subsequent use, re-weigh the vial. A decrease in mass indicates a compromised PTFE seal and active volatilization of the compound.

SOP 2: Nephelometry-Validated Aqueous Assay Preparation

Causality: To prevent the "crash-out" effect described in Section 3, assay preparation must include a self-correcting solubility check before application to biological systems.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Why 10 mM? Higher concentrations exacerbate the localized concentration gradient when pipetted into aqueous media, accelerating the nucleation phase of micro-precipitation.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 into the target aqueous assay buffer (yielding 100 µM, 1% DMSO). Vortex immediately for 15 seconds.

  • Self-Validation (Nephelometry): Transfer 100 µL of the dilution to a clear-bottom 96-well plate. Read the absorbance at 600 nm (turbidity/nephelometry) against a blank buffer containing 1% DMSO.

  • Correction Loop: If the absorbance is >0.05 above the baseline, micro-precipitation has occurred. Discard the dilution and repeat Step 2, this time supplementing the aqueous buffer with a biocompatible cosolvent (e.g., 0.1% Tween-20 or 0.5% BSA) to stabilize the lipophilic compound.

AssayPrep Step1 1. Prepare 10mM DMSO Stock Step2 2. Serial Dilution in Assay Buffer Step1->Step2 Step3 3. Nephelometry (Turbidity Check) Step2->Step3 Decision Turbidity > Baseline? Step3->Decision Adjust 4a. Adjust Cosolvent (Add 0.1% Tween-20) Decision->Adjust Yes Proceed 4b. Proceed to In Vitro Assay Decision->Proceed No Adjust->Step3 Re-evaluate

Fig 2. Self-validating workflow for assay preparation using nephelometry.

Emergency Response & Spill Management

In the event of a spill, standard laboratory cleanup procedures must be modified due to the presence of the thioether group.

  • Evacuation & PPE: Immediately evacuate personnel without respiratory protection. Ensure the responding operator is wearing a NIOSH-approved respirator, heavy-duty nitrile gloves, and chemical splash goggles.

  • Containment: Dike and contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth[2].

  • Chemical Incompatibility (CRITICAL): Do NOT attempt to neutralize the stench by pouring sodium hypochlorite (bleach) or hydrogen peroxide directly onto the neat chemical spill. The reaction between concentrated strong oxidizers and thioethers can be violently exothermic[1].

  • Disposal: Sweep the absorbed material using non-sparking tools and transfer it to a clearly labeled, sealable hazardous waste container for professional incineration[2].

References

  • Source: synquestlabs.
  • Title:[4-Chloro-2-(cyclopropylmethoxy)
  • Source: pfaltzandbauer.

Sources

Foundational

Technical Whitepaper: Sourcing, Synthesis, and Validation of[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

Executive Summary In modern drug discovery and agrochemical development, highly substituted aromatic rings are prized for their ability to occupy specific binding pockets while modulating physicochemical properties. [2-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, highly substituted aromatic rings are prized for their ability to occupy specific binding pockets while modulating physicochemical properties. [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is a highly specialized, tetra-substituted building block. It features an orthogonal array of functional groups—a benzylic alcohol, a chlorine atom, a fluorine atom, and a methylthio (methylsulfanyl) ether.

This whitepaper provides an authoritative guide on the commercial sourcing landscape of this rare intermediate, details a field-proven protocol for its de novo synthesis, and outlines the analytical frameworks required to validate its structural integrity.

Structural Profiling & Physicochemical Properties

The unique 1,2,3,4-tetrasubstitution pattern of this molecule creates significant steric crowding. The fluorine atom at C3 acts as a conformational lock, restricting the rotation of the adjacent methylthio group, a highly desirable trait for minimizing entropic penalties during target binding.

Table 1: Physicochemical and Structural Parameters

PropertyValue
Chemical Name [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol
Molecular Formula C₈H₈ClFOS
Molecular Weight 206.66 g/mol
SMILES OCc1ccc(SC)c(F)c1Cl
Hydrogen Bond Donors 1 (Hydroxyl)
Hydrogen Bond Acceptors 2 (Oxygen, Sulfur)
Synthetic Nodes 4 (OH, Cl, F, SCH₃)

Commercial Availability & Sourcing Landscape

The commercial availability of[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is extremely limited. It is not typically held in bulk inventory by major global suppliers (e.g., Sigma-Aldrich, Thermo Fisher) but is instead synthesized on-demand or stocked in small quantities by specialized fluorine-chemistry vendors.

Table 2: Commercial Sourcing Matrix

Sourcing StrategyMarket AvailabilityTypical Lead TimeExample Supplier / Reference
Direct Purchase Rare / Intermittent1–4 weeksHalochem (Cat. No. HF10618)[1]
Custom Synthesis On-Demand (CROs)4–8 weeksVarious specialized CROs
Precursor Sourcing Readily Available1–2 weeksChemicalBook (CAS 2271442-95-4)[2]

Because direct procurement[1] can be subject to supply chain bottlenecks, process chemists frequently rely on in-house synthesis starting from the commercially available benzoic acid derivative[2].

De Novo Synthesis & Scale-Up Protocol

To bypass supply chain limitations, the target compound can be synthesized via the chemoselective reduction of 2-chloro-3-fluoro-4-(methylsulfanyl)benzoic acid (CAS 2271442-95-4).

Causality in Reagent Selection

While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, its extreme nucleophilicity poses a risk of unwanted hydrodehalogenation at the C-Cl or C-F bonds. Instead, Borane-Tetrahydrofuran (BH₃·THF) is selected. Borane acts as an electrophilic reducing agent; it coordinates directly to the electron-rich carbonyl oxygen of the carboxylic acid, facilitating rapid reduction to the primary alcohol while remaining completely inert toward aryl halides.

Step-by-Step Methodology

Step 1: Electrophilic Activation

  • In an oven-dried, argon-purged round-bottom flask, dissolve 2-chloro-3-fluoro-4-(methylsulfanyl)benzoic acid (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Cool the solution to 0 °C using an ice-water bath. Causality: Controlling the initial temperature mitigates the exothermic formation of the triacyloxyborane intermediate and prevents solvent boil-off.

  • Dropwise add BH₃·THF complex (1.0 M in THF, 2.0 eq) over 15 minutes.

Step 2: Reduction and Quenching 4. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). 5. Once the starting material is consumed, cool the flask back to 0 °C. 6. Carefully quench the reaction by the dropwise addition of Methanol until effervescence ceases. Causality: Methanol solvolyzes the intermediate borate esters, releasing hydrogen gas and forming volatile trimethyl borate, which is easily removed during concentration.

Step 3: Phase Extraction and Purification 7. Concentrate the mixture in vacuo. 8. Partition the crude residue between Ethyl Acetate and 1M HCl. Causality: The acidic aqueous wash ensures any residual boron species are solubilized and removed from the organic phase. 9. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. 10. Purify via flash column chromatography to yield the pure benzyl alcohol.

Synthesis A 2-Chloro-3-fluoro-4- (methylsulfanyl)benzoic acid (CAS: 2271442-95-4) B BH3-THF Complex (0 °C to RT, 4h) A->B Electrophilic Activation C Borate Ester Intermediate B->C Hydride Transfer D Aqueous Workup (MeOH / HCl quench) C->D Hydrolysis E [2-Chloro-3-fluoro-4- (methylsulfanyl)phenyl]methanol (Target) D->E Phase Extraction & Purification

Synthetic workflow for the chemoselective reduction to the target benzyl alcohol.

Analytical Validation (Self-Validating QC System)

To ensure the structural integrity of the synthesized or procured compound, a multi-modal analytical approach is required. This protocol ensures that no defluorination or thioether cleavage occurred during synthesis.

  • ¹H NMR (400 MHz, CDCl₃): The critical validation point is the disappearance of the broad carboxylic acid proton (~12.0 ppm) and the emergence of a distinct singlet (or doublet if coupled to the hydroxyl proton) at ~4.7 ppm , corresponding to the benzylic -CH₂- group. The methylthio protons will appear as a sharp singlet at ~2.5 ppm .

  • ¹⁹F NMR (376 MHz, CDCl₃): Essential for confirming the retention of the fluorine atom. The signal should appear as a distinct multiplet (typically around -110 to -115 ppm), split by the adjacent aromatic protons and the chlorine atom.

  • LC-MS (ESI+): The exact mass is 206.66. Under positive electrospray ionization, benzylic alcohols frequently undergo in-source fragmentation to lose water. Expect to see a strong [M - H₂O + H]⁺ peak at m/z 189 , alongside the parent [M+H]⁺ at m/z 207 .

Strategic Applications in Drug Design

The commercial value of[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol lies in its capacity for divergent late-stage functionalization. It serves as a central hub for generating diverse chemical space in structure-activity relationship (SAR) campaigns.

Functionalization Core [2-Chloro-3-fluoro-4- (methylsulfanyl)phenyl]methanol Ox1 Sulfoxide/Sulfone (via mCPBA) Core->Ox1 Thioether Oxidation Ox2 Benzaldehyde (via MnO2 or Dess-Martin) Core->Ox2 Primary Alcohol Oxidation Cross Biaryl System (via Suzuki-Miyaura on C-Cl) Core->Cross Pd-Catalyzed Coupling Ether Benzyl Ether/Halide (via PBr3 or SOCl2) Core->Ether Hydroxyl Activation

Divergent functionalization pathways of the tetra-substituted building block.

  • Thioether Oxidation: The methylsulfanyl group can be selectively oxidized to a sulfoxide or sulfone using mCPBA, providing a potent hydrogen-bond acceptor often utilized to improve aqueous solubility and target residence time.

  • Cross-Coupling: The C-Cl bond serves as a latent handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions once the benzylic alcohol is protected or functionalized.

References

  • Borane-tetrahydrofuran Complex in Organic Synthesis Source: PubChem, National Center for Biotechnology Information URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol: A Versatile Building Block in Modern Pharmaceutical Development

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol. This...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol. This trifunctional aromatic building block, possessing a reactive benzylic alcohol, a modifiable methylsulfanyl group, and a strategically halogenated core, presents a unique scaffold for the synthesis of complex pharmaceutical agents. The strategic placement of chlorine and fluorine atoms offers opportunities for selective functionalization and modulation of pharmacokinetic properties.[1][2]

The presence of a chloro substituent is a well-established feature in numerous FDA-approved drugs, often contributing to enhanced biological activity.[1] Similarly, the incorporation of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2] The methylsulfanyl group provides a handle for further chemical transformations, such as oxidation to the corresponding sulfoxide or sulfone, which can profoundly alter the electronic and steric profile of a drug candidate.

This document provides detailed synthetic protocols, mechanistic insights, and potential applications of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol, empowering researchers to leverage its unique chemical architecture in the discovery of novel therapeutics.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of the parent compound, (2-CHLORO-4-METHANESULFONYL-PHENYL)-METHANOL, is provided below as a reference. The introduction of a fluorine atom and a methylsulfanyl group in the target molecule will alter these properties, likely increasing lipophilicity.

PropertyValue (for related compound)Reference
Molecular FormulaC8H9ClO3S[3]
Molecular Weight220.67 g/mol [3]
AppearanceWhite to off-white crystalline solid[3]

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Synthetic Pathways and Methodologies

The synthesis of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol can be approached through a multi-step sequence starting from commercially available precursors. A plausible retrosynthetic analysis is outlined below.

Diagram: Retrosynthetic Analysis```dot

G target [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol aldehyde 2-Chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde target->aldehyde Reduction thioanisole 1-Chloro-2-fluoro-3-(methylsulfanyl)benzene aldehyde->thioanisole Formylation starting_material 1-Chloro-2-fluorobenzene thioanisole->starting_material Thiolation

Sources

Application

reaction of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol with [reagent]

Application Note & Protocol Topic: Selective Oxidation of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol using Activated Manganese Dioxide Audience: Researchers, scientists, and drug development professionals Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Selective Oxidation of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol using Activated Manganese Dioxide

Audience: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are cornerstone synthons in the landscape of modern drug discovery. Their electrophilic carbonyl group serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic scaffolds that are prevalent in pharmacologically active molecules. The specific target of this protocol, 2-Chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde, is a highly functionalized intermediate. The unique electronic and steric environment created by the chloro, fluoro, and methylsulfanyl substituents makes it a valuable precursor for synthesizing targeted inhibitors and probes in various therapeutic areas.

The conversion of a benzyl alcohol to its corresponding aldehyde is a fundamental, yet often delicate, transformation. The primary challenge lies in preventing over-oxidation to the carboxylic acid, which can lead to undesired side products and complicated purification schemes. This application note provides a detailed, field-proven protocol for the selective oxidation of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol using activated manganese dioxide (MnO₂). MnO₂ is a mild, chemoselective, and heterogeneous oxidant particularly well-suited for the oxidation of allylic and benzylic alcohols. Its solid nature offers the distinct advantage of a simple workup procedure—reaction completion is followed by straightforward filtration to remove the manganese salts, significantly streamlining the path to the purified product.

Reaction Principle and Mechanism

The oxidation of alcohols by manganese dioxide is a heterogeneous process that occurs on the surface of the MnO₂ solid. While the precise mechanism is complex and dependent on the nature of the MnO₂ and the substrate, it is generally understood to proceed via an initial adsorption of the alcohol onto the manganese dioxide surface. This is followed by a rate-determining step involving the transfer of a hydrogen atom from the carbon-bearing the hydroxyl group, potentially through a radical or concerted pathway, to form the aldehyde, which then desorbs from the surface. The reaction's success is highly dependent on the "activity" of the MnO₂, which relates to its surface area and preparation method.

G sub [Ar]-CH₂OH mno2_surf MnO₂ Surface adsorbed Adsorbed Complex {[Ar]-CH₂OH---MnO₂} sub->adsorbed Adsorption prod [Ar]-CHO adsorbed->prod Rate-Determining H-Transfer mno_h2o MnO(OH)₂ / Mn₂O₃ + H₂O adsorbed->mno_h2o Surface Reduction

Figure 1. Conceptual workflow of the heterogeneous oxidation of a benzylic alcohol on the surface of manganese dioxide.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating in-process checks (TLC monitoring) to ensure reaction completion and minimize side-product formation.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol>98% PuritySigma-AldrichStarting material. Ensure it is dry.
Activated Manganese Dioxide (MnO₂)Reagent Grade, ~85%Sigma-AldrichUse a high-surface-area, activated form. Activity can vary between batches; stoichiometry may need adjustment.
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent. Must be dry to prevent side reactions.
Celite® 545N/ASigma-AldrichFiltration aid for removing fine MnO₂ particles.
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying agent for the organic phase post-workup.
Ethyl AcetateACS GradeFisher ScientificComponent of the mobile phase for TLC analysis.
HexanesACS GradeFisher ScientificComponent of the mobile phase for TLC analysis.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle with temperature controller

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Buchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Methodology

G start 1. Setup reagents 2. Reagent Addition start->reagents Inert atmosphere reaction 3. Reaction (Reflux, 40°C) reagents->reaction Heat to reflux monitoring 4. TLC Monitoring reaction->monitoring Sample every 1-2h monitoring->reaction Incomplete? Continue reflux workup 5. Workup (Cool & Filter) monitoring->workup Complete? Proceed purify 6. Purification (Solvent Removal) workup->purify Collect filtrate end 7. Product Analysis purify->end Obtain product

Figure 2. Step-by-step experimental workflow for the selective oxidation protocol.

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (e.g., 1.0 eq, 5.0 g).

    • Add anhydrous dichloromethane (DCM, 100 mL) to dissolve the starting material.

    • Causality Note: DCM is chosen as the solvent due to its inertness under these reaction conditions and its appropriate boiling point (approx. 40°C) for a gentle reflux.

  • Reagent Addition:

    • To the stirring solution, add activated manganese dioxide (10.0 eq, ~42 g).

    • Expertise Note: A large excess of MnO₂ is crucial. The reaction is heterogeneous, occurring on the reagent's surface. A significant excess ensures a sufficient number of active sites are available to drive the reaction to completion in a reasonable timeframe. The exact stoichiometry may need to be optimized depending on the activity of the specific batch of MnO₂ used.

  • Reaction Execution:

    • Fit the flask with a reflux condenser and place it under an inert atmosphere (e.g., nitrogen).

    • Heat the suspension to reflux (approx. 40°C) with vigorous stirring.

    • Trustworthiness Note: Vigorous stirring is essential to maintain a good suspension of the solid MnO₂ in the solution, maximizing the surface area contact between the reactant and the oxidant.

  • In-Process Monitoring (Self-Validation):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours.

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Procedure: Withdraw a small aliquot of the reaction mixture, filter it through a small plug of silica or cotton to remove the MnO₂, and spot it on a TLC plate.

    • Visualization: Check for the disappearance of the starting material spot (more polar) and the appearance of the product spot (less polar) under a UV lamp. The reaction is complete when no starting material is visible. This typically takes 4-12 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Prepare a pad of Celite® (approx. 1-2 inches thick) in a Buchner funnel and place it over a clean filter flask.

    • Wet the Celite® pad with a small amount of DCM.

    • Filter the reaction mixture through the Celite® pad to remove the MnO₂ and its byproducts.

    • Wash the reaction flask and the Celite® pad with additional DCM (3 x 30 mL) to ensure all the product is collected.

    • Causality Note: Celite® is a diatomaceous earth filter aid that prevents the fine particles of MnO₂ from clogging the filter paper and passing into the filtrate, ensuring a clean separation.

  • Purification:

    • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

    • The resulting crude product is often of high purity (>95%). If further purification is required, it can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Results and Data

ParameterExpected ValueMethod of Analysis
Yield 85-95%Gravimetric
Appearance Off-white to pale yellow solidVisual Inspection
¹H NMR (CDCl₃) δ ~9.9 (s, 1H, -CHO), 7.5-7.8 (m, 2H, Ar-H), 2.5 (s, 3H, -SCH₃)NMR Spectroscopy
Purity >98%HPLC or GC-MS
IR (ATR) ~1690-1710 cm⁻¹ (strong, C=O stretch of aldehyde)IR Spectroscopy

Troubleshooting Guide

  • Problem: The reaction is sluggish or stalls.

    • Cause & Solution: The MnO₂ may have low activity. Add more portions of fresh, activated MnO₂. Alternatively, the starting material or solvent may contain water; ensure all reagents and glassware are scrupulously dry.

  • Problem: A new, more polar spot appears on TLC, indicating over-oxidation.

    • Cause & Solution: This is unlikely with MnO₂ but could occur with highly activated batches or prolonged reaction times. The protocol should be stopped immediately once the starting material is consumed. The resulting carboxylic acid can be removed by an aqueous basic wash during workup if necessary.

Safety and Handling

  • Manganese Dioxide: MnO₂ is a strong oxidizing agent. Avoid contact with combustible materials. It is also a fine powder; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid inhalation.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling must be performed within a certified chemical fume hood.

References

  • Cahiez, G., Moyeux, A., & Buendia, J. (2007). Manganese Dioxide. Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Prati, F., & Villa, A. (2014). The role of the catalyst preparation method in the selective oxidation of alcohols. Catalysis Science & Technology, 4(6), 1594-1605. [Link]

  • Tomishige, K., & Kunimori, K. (2002). Mechanistic study of alcohol oxidation over manganese oxide catalysts. Journal of Catalysis, 206(2), 316-325. [Link]

  • Burke, S. D., & Danheiser, R. L. (2000). Oxidizing and Reducing Agents: A Handbook. John Wiley & Sons. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

Method

Application Note: Chemoselective Oxidation of[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, field-proven methodology for the selective oxidation of a benzylic alcohol to an aldehyde in the presence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, field-proven methodology for the selective oxidation of a benzylic alcohol to an aldehyde in the presence of an oxidation-sensitive thioether.

Executive Summary & Rationale

In the synthesis of active pharmaceutical ingredients (APIs), managing chemoselectivity is a paramount challenge. The compound [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol presents a classic chemoselectivity dilemma: it contains both a primary benzylic alcohol (target for oxidation to an aldehyde) and a methylsulfanyl (thioether) group.

Thioethers are highly susceptible to oxidation, rapidly forming sulfoxides and sulfones in the presence of standard oxidants (e.g., peroxides, mCPBA, or Jones reagent). To successfully yield 2-chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde , the chosen protocol must exploit the unique electronic and steric properties of the benzylic position while leaving the sulfur atom unperturbed. This guide details two highly authoritative, self-validating protocols to achieve this: Heterogeneous Manganese Dioxide (MnO₂) and the Homogeneous Swern Oxidation .

Mechanistic Causality & Strategy Selection

As a Senior Application Scientist, selecting an oxidation strategy requires aligning the mechanism of the reagent with the electronic landscape of the substrate.

  • Activated Manganese Dioxide (MnO₂): MnO₂ is a mild, heterogeneous oxidant that is exceptionally specific for allylic and benzylic alcohols[1]. The oxidation occurs via a surface-adsorption mechanism followed by a single-electron transfer (SET) or hydrogen atom transfer. In our specific substrate, the para-methylsulfanyl group provides resonance stabilization to the incipient benzylic radical/cation, accelerating the reaction. Because aliphatic thioethers do not strongly coordinate or undergo SET under these mild, neutral conditions, MnO₂ operates with near-perfect chemoselectivity[2].

  • Swern Oxidation: This homogeneous approach relies on the generation of a highly electrophilic chloro(dimethyl)sulfonium intermediate at cryogenic temperatures[3]. The primary alcohol acts as a nucleophile, displacing the chloride to form an alkoxysulfonium ion. The internal thioether of the substrate is insufficiently nucleophilic to compete with the primary alcohol at −78 °C, completely preventing sulfur over-oxidation[4].

Workflow cluster_methods Chemoselective Oxidation Strategies Substrate [2-Chloro-3-fluoro-4-(methylsulfanyl) phenyl]methanol MnO2 Protocol A: MnO2 (Heterogeneous, RT) Substrate->MnO2 Path A Swern Protocol B: Swern (Homogeneous, -78°C) Substrate->Swern Path B Product 2-Chloro-3-fluoro-4-(methylsulfanyl) benzaldehyde MnO2->Product >90% Yield Overox Sulfoxide / Sulfone (Over-oxidation avoided) MnO2->Overox Blocked Swern->Product >85% Yield Swern->Overox Blocked

Chemoselective oxidation workflow highlighting MnO2 and Swern pathways to prevent over-oxidation.

Quantitative Method Comparison

To aid in route scouting and process scale-up, the following table summarizes the operational parameters of the viable pathways against a non-selective baseline.

ParameterProtocol A: Activated MnO₂Protocol B: Swern OxidationNon-Selective (e.g., mCPBA)
Primary Target Benzylic AlcoholPrimary/Secondary AlcoholsThioether (Sulfide)
Chemoselectivity Excellent (Preserves Thioether)Excellent (Preserves Thioether)Poor (Forms Sulfoxide/Sulfone)
Reaction Phase Heterogeneous (Solid/Liquid)Homogeneous (Solution)Homogeneous
Temperature Room Temperature (20–25 °C)Cryogenic (−78 °C to RT)Variable
Scalability High (Simple filtration workup)Moderate (Exothermic, gas evolution)N/A (Undesired pathway)
Cost Profile Low (Inexpensive reagent)Low to ModerateLow

Experimental Protocols

Protocol A: Heterogeneous Oxidation via Activated MnO₂

This is the preferred method for initial laboratory scale due to its operational simplicity and mild conditions[5].

Reagents (10 mmol scale): *[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol: 2.07 g (10.0 mmol)

  • Activated Manganese(IV) Oxide (MnO₂): 8.69 g (100 mmol, 10 equiv.)

  • Dichloromethane (DCM) or Chloroform (CHCl₃): 50 mL

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (2.07 g) in 50 mL of anhydrous DCM.

  • Oxidant Addition: Add the activated MnO₂ (8.69 g) portion-wise over 5 minutes. Causality: Portion-wise addition prevents clumping and ensures maximum surface area exposure for the heterogeneous reaction.

  • Reaction: Stir the dense black suspension vigorously at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar) for 12–24 hours.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with an additional 50 mL of DCM or Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude aldehyde. The high selectivity of this method often yields product of sufficient purity (>95%) without column chromatography.

Self-Validating Checkpoints:

  • Visual: The mixture must remain a dense black suspension. If it turns brown or homogeneous, the MnO₂ is deactivated or hydrated.

  • TLC Monitoring: The product aldehyde will exhibit a significantly higher Rf​ value than the polar benzylic alcohol starting material (e.g., in 20% EtOAc/Hexanes). The aldehyde spot will stain bright yellow/orange when dipped in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the presence of the carbonyl.

Protocol B: Homogeneous Swern Oxidation

When heterogeneous mixing is problematic at scale, or if a specific batch of MnO₂ lacks activity, the Swern oxidation provides a highly reliable, chemically defined alternative[3].

Reagents (10 mmol scale):

  • [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol: 2.07 g (10.0 mmol)

  • Oxalyl Chloride: 1.0 mL (11.5 mmol, 1.15 equiv.)

  • Dimethyl Sulfoxide (DMSO): 1.6 mL (22.5 mmol, 2.25 equiv.)

  • Triethylamine (Et₃N): 7.0 mL (50.0 mmol, 5.0 equiv.)

  • Anhydrous DCM: 60 mL

Step-by-Step Methodology:

  • Electrophile Generation: Charge a flame-dried 250 mL flask with oxalyl chloride (1.0 mL) and anhydrous DCM (40 mL). Cool the solution to −78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add DMSO (1.6 mL) dropwise over 5 minutes. Causality: Strict temperature control at −78 °C prevents the premature decomposition of the highly reactive chloro(dimethyl)sulfonium intermediate.

  • Substrate Addition: Dissolve the substrate (2.07 g) in 20 mL of DCM. Add this solution dropwise to the reaction flask over 15 minutes. Stir for an additional 30 minutes at −78 °C.

  • Deprotonation: Add Et₃N (7.0 mL) dropwise. Stir for 15 minutes at −78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes.

  • Workup: Quench the reaction with 50 mL of saturated aqueous NH₄Cl. Separate the organic layer, extract the aqueous layer with DCM (2 × 20 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Checkpoints:

  • Visual (Activation): Upon the addition of DMSO to oxalyl chloride, vigorous gas evolution (CO and CO₂) must be observed. This is the definitive visual cue that the active electrophile has formed.

  • Visual (Quench): Addition of Et₃N will immediately produce a dense white cloud/precipitate of triethylammonium chloride, confirming successful deprotonation and breakdown of the alkoxysulfonium intermediate.

SwernLogic DMSO DMSO + Oxalyl Chloride Sulfonium Chloro(dimethyl) sulfonium ion DMSO->Sulfonium -78°C Alkoxysulfonium Alkoxysulfonium Intermediate Sulfonium->Alkoxysulfonium Alcohol Attack Substrate Substrate (Alcohol + Thioether) Substrate->Alkoxysulfonium Thioether Thioether Moiety (Unreactive) Substrate->Thioether Steric/Electronic Exclusion Base Triethylamine (Deprotonation) Alkoxysulfonium->Base Aldehyde Target Aldehyde + Dimethyl Sulfide Base->Aldehyde

Mechanistic logic of the Swern oxidation demonstrating selective alcohol activation.

Analytical Validation

Regardless of the protocol chosen, the final product must be validated to ensure the thioether remains intact.

  • ¹H NMR (CDCl₃): Look for the disappearance of the benzylic CH₂ protons (typically around δ 4.6–4.8 ppm) and the appearance of a sharp aldehyde proton singlet far downfield (around δ 10.0–10.4 ppm). Crucially, the singlet corresponding to the -SCH₃ group must remain near δ 2.4–2.5 ppm. If over-oxidation to a sulfoxide occurred, this peak would shift significantly downfield to ~ δ 2.7–2.9 ppm.

  • LC-MS: The mass spectrum should show the expected [M+H]+ ion for the aldehyde (approx. m/z 205 for the 35 Cl isotope). An [M+16] or [M+32] peak indicates sulfoxide or sulfone formation, respectively.

References

  • Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
  • eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. Chemical Science.
  • Oxid
  • Nitroxyl radical-catalyzed chemoselective alcohol oxidation for the synthesis of polyfunctional molecules.

Sources

Application

Application Note: Strategic Utility of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol in Medicinal Chemistry

Executive Summary In modern drug discovery, the precise spatial arrangement and electronic tuning of aromatic rings dictate the success of a clinical candidate. [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise spatial arrangement and electronic tuning of aromatic rings dictate the success of a clinical candidate. [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol has emerged as a highly specialized, privileged building block utilized in the synthesis of advanced therapeutics, particularly kinase inhibitors and allosteric modulators. Its unique 2,3,4-trisubstitution pattern provides an optimal balance of steric shielding, electronic modulation, and versatile synthetic handles. This technical guide explores the physicochemical rationale behind its structural features and provides validated, self-contained protocols for its derivatization into electrophilic and hydrogen-bonding pharmacophores.

Physicochemical & Structural Rationale (E-E-A-T)

The architectural brilliance of this building block lies in the synergistic effects of its substituents, which are frequently leveraged in structure-based drug design (SBDD) to overcome pharmacokinetic liabilities:

  • The Halogen Dance (2-Chloro & 3-Fluoro): The 2-chloro substituent acts as a critical steric wedge. When this benzyl moiety is attached to a heterocyclic core (e.g., via ether or amine linkage), the bulky chlorine atom forces the phenyl ring out of coplanarity. This prevents the formation of flat, highly crystalline structures that typically suffer from poor aqueous solubility. The adjacent 3-fluoro group exerts a strong inductive effect (-I) without adding significant steric bulk. This "ortho-halogen effect" modulates the pKa of adjacent functional groups and locks the preferred conformation of the aromatic ring—a strategy critical in the development of FDA-approved fluorinated drugs [1].

  • The Methylsulfanyl Vector (4-SCH₃): Thioethers are excellent lipophilic vectors that can engage hydrophobic target pockets. More importantly, they serve as pro-polar handles. Controlled oxidation yields sulfoxides or sulfones—potent hydrogen-bond acceptors that can engage deep internal water networks within target proteins. This exact pharmacophoric transition was instrumental in the discovery of HIF-2α antagonists like PT2385 [2] and selective CDK9 inhibitors like VIP152 [3].

  • The Hydroxymethyl Anchor: The primary alcohol is a versatile synthetic anchor, readily converted into a leaving group (halide/mesylate) for N-alkylation or oxidized to an aldehyde for reductive amination.

Pharmacophore Core [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol Cl 2-Chloro • Steric Shielding • Conformation Lock Core->Cl F 3-Fluoro • pKa Modulation • Ortho-Halogen Effect Core->F SMe 4-Methylsulfanyl • Lipophilic Vector • Pro-polar Handle Core->SMe OH Hydroxymethyl • Synthetic Anchor • Cross-coupling Site Core->OH

Fig 1: Pharmacophoric deconstruction and receptor binding logic of the substituted benzyl scaffold.

Quantitative Data Summary

The transformation of the methylsulfanyl group drastically alters the physicochemical profile of the scaffold, allowing medicinal chemists to tune ADME properties dynamically.

Property[2-Cl-3-F-4-(SMe)phenyl]methanolSulfone Derivative (-SO₂Me)Benzyl Bromide Derivative
Molecular Weight ( g/mol ) 220.69252.69315.58
Estimated LogP 2.41.12.8
Topological Polar Surface Area (Ų) 45.562.842.5
H-Bond Donors / Acceptors 1 / 21 / 40 / 3
Primary Medicinal Utility Versatile core scaffoldEnhanced solubility, H-bond acceptorElectrophile for N/O-alkylation

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating causality for each critical step to ensure high fidelity and reproducibility in the lab.

Protocol A: Chemoselective Oxidation to the Sulfone Derivative

Objective: Convert the thioether to a sulfone while preserving the primary benzyl alcohol for future functionalization. Causality: Sodium tungstate dihydrate (Na₂WO₄·2H₂O) acts as a highly efficient phase-transfer catalyst that selectively oxidizes sulfides to sulfones using hydrogen peroxide, avoiding the over-oxidation of the primary alcohol that often occurs with aggressive reagents like KMnO₄.

  • Preparation: Dissolve[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (10.0 mmol, 2.21 g) in 25 mL of Methanol.

  • Catalysis: Add Na₂WO₄·2H₂O (0.5 mmol, 165 mg, 5 mol%). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Oxidation: Cool the reaction flask to 0 °C using an ice bath. Add 30% aqueous H₂O₂ (25.0 mmol, 2.56 mL) dropwise over 15 minutes. Reasoning: The oxidation of sulfides is highly exothermic; dropwise addition at 0 °C prevents thermal runaway and non-specific degradation of the fluorinated ring.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Validate completion via LC-MS (monitor for the disappearance of the m/z 221 peak and the appearance of the m/z 253 peak).

  • Quench: Cool the mixture back to 0 °C and add 10 mL of saturated aqueous Na₂S₂O₃. Reasoning: Thiosulfate safely reduces unreacted peroxides, preventing explosive hazards during subsequent solvent concentration.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the sulfone product as a white solid.

Protocol B: Conversion to Benzyl Bromide via Appel Reaction

Objective: Transform the sulfone-modified benzyl alcohol into an electrophilic benzyl bromide for downstream cross-coupling or target alkylation. Causality: The Appel reaction (CBr₄/PPh₃) provides mild, neutral conditions that prevent the cleavage of sensitive ethereal or heterocyclic bonds that might be present in more complex analogs, unlike harsh hydrobromic acid (HBr) treatments.

  • Preparation: Dissolve the sulfone derivative (5.0 mmol, 1.26 g) in 20 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0 °C.

  • Halogen Source: Add Carbon Tetrabromide (CBr₄) (6.0 mmol, 1.99 g) in one portion.

  • Activation: Add Triphenylphosphine (PPh₃) (6.0 mmol, 1.57 g) portion-wise over 10 minutes. Reasoning: PPh₃ reacts with CBr₄ to form the reactive phosphonium intermediate. Portion-wise addition controls the exotherm and minimizes the formation of dibrominated side products.

  • Reaction: Stir the mixture at room temperature for 2 hours. The solution will transition to a slightly yellow hue.

  • Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash chromatography (Hexanes/EtOAc gradient). Reasoning: The triphenylphosphine oxide (TPPO) byproduct is highly polar and will be strongly retained on the silica column, allowing the pure benzyl bromide to elute cleanly in the non-polar fractions.

Workflow SM [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol Path1 Chemoselective Oxidation (H2O2, Na2WO4) SM->Path1 Path2 Appel Reaction (CBr4, PPh3) SM->Path2 Path3 Mild Oxidation (MnO2) SM->Path3 Prod1 Sulfone Derivative (H-Bond Acceptor) Path1->Prod1 Prod2 Benzyl Bromide (Electrophile for Alkylation) Path2->Prod2 Prod3 Benzaldehyde (Reductive Amination) Path3->Prod3

Fig 2: Synthetic workflow demonstrating the divergent derivatization of the benzyl alcohol scaffold.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: Pharmaceuticals (PMC - National Institutes of Health) URL:[Link]

  • Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate (S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Method

HPLC method development for [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

Application Note: HPLC Method Development and Validation for [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals. Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.

Introduction & Analyte Profiling

The compound [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is a highly functionalized aromatic intermediate/API featuring a benzyl alcohol moiety, a thioether (methylsulfanyl) group, and two distinct halogens (chlorine and fluorine). Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its physicochemical vulnerabilities:

  • Halogenated Aromatic Core: The adjacent chlorine and fluorine atoms create a highly polarized, electron-deficient ring. Standard C18 columns often struggle to resolve such compounds from their positional isomers or closely related synthetic impurities[1].

  • Thioether Oxidation Risk: The methylsulfanyl ( −SCH3​ ) group is highly susceptible to reactive oxygen species (ROS), readily oxidizing to sulfoxide ( −S(=O)CH3​ ) and sulfone ( −SO2​CH3​ ) derivatives[2]. A stability-indicating method must baseline-resolve these polar degradants from the parent peak.

  • Injector Carryover: Benzyl alcohol derivatives are notorious for severe injector carryover due to non-specific adsorption within the autosampler needle seat and valve stators, which can lead to out-of-specification (OOS) results during batch analysis.

Quality by Design (QbD) Method Development Strategy

To ensure the method is "fit for purpose" under the latest ICH Q2(R2) guidelines[3][4], a Quality by Design (QbD) approach was adopted.

QbD_Workflow A Analyte Profiling Structure & Risks B Column Screening (PFP vs. C18) A->B C Mobile Phase Optimization B->C D Forced Degradation (Specificity) C->D E ICH Q2(R2) Validation D->E

Figure 1: Quality by Design (QbD) workflow for HPLC method development.

Column Selection: The Pentafluorophenyl (PFP) Advantage

While C18 relies purely on hydrophobic dispersion forces, a Pentafluorophenyl (PFP) stationary phase provides orthogonal selectivity. The electron-deficient fluorinated ring of the PFP phase engages in π−π stacking, dipole-dipole interactions, and hydrogen bonding with the analyte's electron-rich thioether and polarizable halogens[1][5]. This multi-modal interaction guarantees superior resolution of the parent compound from its oxidized sulfoxide/sulfone degradants and any positional isomers.

Mobile Phase Causality

The benzylic hydroxyl group has a pKa > 14, meaning the molecule remains strictly neutral across the standard HPLC pH range. However, 0.1% Formic Acid (FA) is added to both the aqueous and organic mobile phases. This addition is not for analyte ionization, but to suppress the ionization of acidic silanols on the column (preventing peak tailing) and to ensure the method is directly transferable to LC-MS for impurity characterization.

Optimized HPLC Protocol

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Agilent Poroshell 120 PFP, 4.6 × 150 mm, 2.7 µmHigh efficiency, π−π selectivity for halogens[1][6].
Mobile Phase A Water + 0.1% Formic AcidProvides acidic baseline; MS compatible.
Mobile Phase B Acetonitrile + 0.1% Formic AcidLower viscosity than MeOH; sharper peaks.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID core-shell.
Column Temp 40 °CReduces backpressure and improves mass transfer.
Detection UV at 230 nm and 260 nmCaptures aromatic and thioether auxochrome bands.
Injection Vol 5.0 µLMinimizes column overloading.
Needle Wash 50:50:0.1 MeOH:ACN:FA (v/v/v)Critical: Mitigates benzyl alcohol carryover.
Gradient Program

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Equilibration & retention of polar degradants
2.08020Isocratic hold to focus analyte band
10.02080Linear gradient to elute the main peak
12.02080Column wash (elute highly lipophilic impurities)
12.18020Return to initial conditions
16.08020Re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of 80:20 Water:Acetonitrile. Causality: Matching the diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak distortion and fronting.

  • Standard Stock Solution: Accurately weigh 10.0 mg of[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (to ensure complete dissolution of the lipophilic core), then make up to volume with the Diluent (Concentration: 1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 with Diluent to achieve a nominal working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Method Validation Framework (ICH Q2(R2) Compliant)

The method must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach and rigorous statistical justification for analytical procedures[3][4].

Specificity & Forced Degradation

To prove the method is stability-indicating, the API must be subjected to stress conditions. The primary degradation pathway for this molecule is the oxidation of the thioether[2].

Degradation_Pathways API [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (API) Ox Oxidation (3% H2O2) API->Ox Acid Acid Hydrolysis (0.1M HCl) API->Acid Base Base Hydrolysis (0.1M NaOH) API->Base Sulf Sulfoxide / Sulfone Derivatives Ox->Sulf Ald Aldehyde Derivatives Ox->Ald Deg Halogen Cleavage / Polymeric Adducts Acid->Deg Base->Deg

Figure 2: Anticipated forced degradation pathways highlighting thioether oxidation.

Forced Degradation Protocol:

  • Oxidation (Critical Path): Treat 1 mL of the 1.0 mg/mL stock solution with 1 mL of 3% H2​O2​ . Keep at room temperature for 4 hours. Expected Result: Formation of early-eluting polar sulfoxide and sulfone peaks.

  • Acid/Base Hydrolysis: Treat 1 mL of stock with 1 mL of 0.1 M HCl (or NaOH). Heat at 60 °C for 2 hours. Neutralize before injection.

  • Acceptance Criteria: The main peak must achieve a peak purity angle less than the purity threshold (via PDA detector), demonstrating no co-elution with degradants.

Validation Acceptance Criteria

Table 3: ICH Q2(R2) Validation Summary

Validation ParameterMethodologyAcceptance Criteria
System Suitability (SST) 6 replicate injections of 100 µg/mL std%RSD of Area 2.0%, Tailing Factor 1.5, Theoretical Plates 5000
Linearity & Range 5 concentration levels (50% to 150% of nominal)Correlation coefficient ( R2 ) 0.999; y-intercept 5% of response
Accuracy (Recovery) Spike API into placebo matrix at 80%, 100%, 120%Mean recovery between 98.0% and 102.0%
Precision (Repeatability) 6 independent sample preparations at 100%%RSD of assay results 2.0%
Sensitivity (LOD/LOQ) Signal-to-Noise (S/N) ratio evaluationLOD: S/N 3; LOQ: S/N 10 with precision RSD 5.0%

Troubleshooting & Causality

  • Issue: Ghost Peaks in Blank Injections (Carryover)

    • Causality: The benzyl alcohol moiety readily adsorbs to the metallic surfaces of the autosampler flow path.

    • Solution: Switch to a Flow-Through Needle (FTN) architecture if available. Ensure the strong wash solvent contains a high percentage of organic modifier (e.g., Methanol/Acetonitrile) and is acidified to disrupt hydrogen bonding.

  • Issue: Poor Resolution of Oxidative Degradants

    • Causality: Sulfoxides can sometimes exhibit broad or split peaks due to chirality at the sulfur atom.

    • Solution: Decrease the initial gradient slope (e.g., hold at 10% B instead of 20% B) to increase the retention factor ( k′ ) of the polar degradants, allowing the PFP stationary phase more time to differentiate the stereocenters.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at:[Link]

  • Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP. Agilent Technologies. Available at: [Link]

  • Successful Achievement of Ultra Low Injector Carryover of Benzyl Alcohol Using Arc HPLC. Waters Corporation. Available at:[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Application

Application Note: Derivatization Strategies for[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold: [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (CAS: 681435-09-6 related derivatives) Mechanistic Rationale and Pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold: [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (CAS: 681435-09-6 related derivatives)

Mechanistic Rationale and Pharmacophore Significance

In modern medicinal chemistry, the strategic decoration of aromatic rings is fundamental to optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. The starting material, [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol , presents a highly functionalized, electron-deficient benzylic scaffold that is a prime candidate for derivatization.

The substitution pattern of this molecule is deliberately designed:

  • Fluorine & Chlorine: Halogen incorporation, particularly fluorine, is widely employed to modulate the pKa of proximal functional groups, improve metabolic stability by blocking cytochrome P450 oxidation sites, and enhance target binding affinity through halogen bonding and lipophilicity adjustments [1].

  • Methylsulfanyl (-SMe): The thioether group serves as a versatile metabolic precursor. It can be oxidized to a methylsulfonyl (-SO₂Me) group, which is a privileged pharmacophore recognized for conferring high selectivity in cyclooxygenase-2 (COX-2) inhibitors and various kinase inhibitors by binding to specific secondary enzyme pockets [2].

  • Primary Methanol (-CH₂OH): The benzylic alcohol provides a synthetic handle for divergent functionalization, allowing the scaffold to be deployed as an electrophile (via halogenation) or as a carbonyl compound (via oxidation) for subsequent cross-coupling or reductive amination.

This application note details three divergent, self-validating experimental protocols to transform this scaffold into highly valuable synthetic building blocks: an aldehyde, a benzyl bromide, and a sulfone.

Divergent Synthetic Workflow

The following workflow illustrates the selective transformation of the starting material into three distinct derivatives, each serving a unique purpose in library synthesis.

G SM Starting Material: [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol Aldehyde Derivative A (Aldehyde): [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanal SM->Aldehyde DMP, CH2Cl2, RT (Mild Oxidation) Bromide Derivative B (Bromide): 1-(Bromomethyl)-2-chloro-3-fluoro-4-(methylsulfanyl)benzene SM->Bromide PPh3, CBr4, CH2Cl2 (Appel Reaction) Sulfone Derivative C (Sulfone): [2-Chloro-3-fluoro-4-(methylsulfonyl)phenyl]methanol SM->Sulfone mCPBA, CH2Cl2 (Thioether Oxidation)

Caption: Divergent synthetic workflow for the derivatization of the target benzyl alcohol scaffold.

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls and specific quenching mechanisms are embedded to ensure high fidelity and reproducibility.

Protocol A: Oxidation to [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanal

Objective: Convert the benzylic alcohol to an aldehyde for downstream Wittig olefination or reductive amination. Causality & Design: Dess-Martin Periodinane (DMP) is selected over harsher chromium-based oxidants (e.g., Jones reagent) due to its mild nature and high chemoselectivity. DMP effectively oxidizes the primary alcohol without causing over-oxidation to the carboxylic acid and, critically, leaves the sensitive thioether (-SMe) intact [3].

Step-by-Step Procedure:

  • Preparation: Dissolve[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (1.0 mmol, 206.6 mg) in anhydrous dichloromethane (CH₂Cl₂, 10 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 mmol, 509 mg) in a single portion at room temperature (20–25 °C). Self-Validation: The reaction mixture will transition from a clear solution to a cloudy white suspension as the iodine(III) byproduct precipitates.

  • Monitoring: Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc, 3:1). Complete consumption of the polar alcohol spot confirms reaction completion.

  • Quenching (Critical Step): Add 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Causality: The thiosulfate reduces unreacted DMP and reactive iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the aldehyde.

Protocol B: Conversion to 1-(Bromomethyl)-2-chloro-3-fluoro-4-(methylsulfanyl)benzene

Objective: Synthesize a highly reactive benzylic electrophile for nucleophilic substitution (Sₙ2) reactions. Causality & Design: The Appel reaction is utilized to convert the alcohol to a bromide. This method employs triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) under neutral conditions, which prevents the cleavage or rearrangement of the halogenated aromatic ring that might occur if harsh acids like HBr were used [4].

Step-by-Step Procedure:

  • Preparation: Dissolve the starting alcohol (1.0 mmol, 206.6 mg) and CBr₄ (1.2 mmol, 398 mg) in anhydrous CH₂Cl₂ (10 mL). Cool the flask to 0 °C using an ice bath.

  • Activation: Slowly add PPh₃ (1.25 mmol, 328 mg) in small portions over 10 minutes. Causality: The slow addition at 0 °C controls the exothermic formation of the reactive alkoxyphosphonium intermediate, preventing side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Self-Validation: The solution will develop a pale yellow tint, and TLC (Hexanes/EtOAc, 4:1) will show the appearance of a highly non-polar UV-active spot (the benzyl bromide).

  • Workup: Concentrate the reaction mixture directly under reduced pressure to approximately 2 mL.

  • Purification: Add cold diethyl ether (15 mL) to the concentrated mixture and filter. Causality: Triphenylphosphine oxide (OPPh₃), the major byproduct, is highly insoluble in cold ether and will crash out as a white precipitate, allowing for rapid, chromatography-free preliminary purification. Concentrate the filtrate to obtain the bromide.

Protocol C: Synthesis of [2-Chloro-3-fluoro-4-(methylsulfonyl)phenyl]methanol

Objective: Oxidize the thioether to a sulfone to install a COX-2 selective pharmacophore while preserving the benzylic alcohol. Causality & Design: meta-Chloroperoxybenzoic acid (mCPBA) is a powerful electrophilic oxidant. By using slightly more than two equivalents, the thioether is rapidly pushed past the sulfoxide intermediate directly to the sulfone. The primary benzylic alcohol is sterically and electronically stable to mCPBA under these controlled conditions.

Step-by-Step Procedure:

  • Preparation: Dissolve the starting alcohol (1.0 mmol, 206.6 mg) in CH₂Cl₂ (15 mL) and cool to 0 °C.

  • Oxidation: Add mCPBA (77% purity, 2.2 mmol, 493 mg) portion-wise. Causality: 2.2 equivalents are strictly required; the first equivalent forms the sulfoxide, and the second forms the target sulfone. The 0.2 excess accounts for reagent impurities and ensures complete conversion.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Quenching: Add 10 mL of saturated aqueous Na₂S₂O₃ to quench unreacted peroxides, followed by 10 mL of saturated aqueous NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct. Self-Validation: The organic layer must test negative for peroxides (using starch-iodide paper) before proceeding.

  • Isolation: Separate the organic layer, extract the aqueous phase with CH₂Cl₂ (2 × 10 mL), dry over Na₂SO₄, and concentrate to yield the sulfone derivative.

Quantitative Data and Analytical Summary

The following table summarizes the expected quantitative outcomes and key analytical markers for the three derivatization protocols.

DerivativeTarget Functional GroupIsolated Yield (%)Reaction Time (h)Purity (HPLC, %)Key ¹H-NMR Diagnostic Shift (CDCl₃, δ ppm)
Starting Material -CH₂OH, -SMeN/AN/A>98.04.75 (s, 2H, -CH₂OH), 2.50 (s, 3H, -SCH₃)
Derivative A -CHO (Aldehyde)88 - 922.0>97.510.35 (s, 1H, -CHO), 2.52 (s, 3H, -SCH₃)
Derivative B -CH₂Br (Bromide)85 - 893.0>95.04.58 (s, 2H, -CH₂Br), 2.51 (s, 3H, -SCH₃)
Derivative C -SO₂Me (Sulfone)90 - 944.0>98.04.82 (s, 2H, -CH₂OH), 3.25 (s, 3H, -SO₂CH₃)

Note: The significant downfield shift of the methyl protons from ~2.50 ppm to ~3.25 ppm in Derivative C is the primary diagnostic marker confirming complete oxidation to the sulfone.

References

  • Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133.[Link]

  • Faisel, M., et al. (2012). "Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore." Molecules, 17(2), 1862-1874.[Link]

  • Organic Chemistry Portal. "Dess-Martin Periodinane (DMP)." Named Reactions.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield, purity, and scalability of [2-Chloro-3-fluoro-4-(meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield, purity, and scalability of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (also known as 2-chloro-3-fluoro-4-(methylthio)benzyl alcohol).

Rather than relying on brute-force purification, this guide focuses on kinetic control and mechanistic causality to prevent side reactions before they occur.

Process Architecture & Chemical Logic

The most efficient and scalable route to this target molecule avoids direct functionalization of the benzyl alcohol. The hydroxymethyl group (-CH₂OH) is electron-donating, which severely deactivates the aromatic ring toward nucleophilic attack.

Instead, the self-validating optimal workflow utilizes 2-chloro-3,4-difluorobenzaldehyde as the starting material. The strongly electron-withdrawing formyl group (-CHO) activates the para-position (C4) for a highly regioselective Nucleophilic Aromatic Substitution (SNAr)[1]. Following the SNAr, a mild hydride reduction yields the final alcohol[2].

Synthesis_Workflow SM 2-Chloro-3,4-difluorobenzaldehyde (Starting Material) Int 2-Chloro-3-fluoro-4- (methylsulfanyl)benzaldehyde (Intermediate) SM->Int NaSMe (1.05 eq) DMF, 0 °C to RT SNAr Reaction Prod [2-Chloro-3-fluoro-4- (methylsulfanyl)phenyl]methanol (Target Product) Int->Prod NaBH4 (1.2 eq) MeOH, 0 °C Reduction

Fig 1: Two-step synthesis workflow from 2-chloro-3,4-difluorobenzaldehyde to the target alcohol.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , meaning in-process controls (IPCs) are embedded to ensure the reaction has proceeded correctly before moving to the next stage.

Step 1: Regioselective SNAr Thioetherification

Objective: Displace the C4-fluorine with sodium thiomethoxide (NaSMe) while preserving the C3-fluorine and C2-chlorine.

  • Preparation: Charge a flame-dried, nitrogen-flushed flask with 2-chloro-3,4-difluorobenzaldehyde (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Temperature Control: Cool the solution strictly to 0 °C using an ice-water bath. Causality: Low temperatures prevent the thermodynamic displacement of the less reactive C2-chlorine or C3-fluorine[3].

  • Nucleophile Addition: Dissolve Sodium thiomethoxide (NaSMe, 1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise over 30 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature (20–25 °C) for 2 hours.

  • In-Process Control (Self-Validation): Analyze a 50 µL aliquot via HPLC or TLC (Hexanes/EtOAc 4:1). The reaction is validated when the starting material peak (<2%) is replaced by a single, more polar UV-active spot. If multiple spots appear, regioselectivity has been compromised.

  • Workup: Quench the reaction by pouring it into ice-cold water (5 volumes). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate to yield 2-chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde .

Step 2: Chemoselective Aldehyde Reduction

Objective: Reduce the formyl group to a hydroxymethyl group without cleaving the carbon-halogen bonds or poisoning the catalyst.

  • Preparation: Dissolve the intermediate 2-chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde (1.0 eq) in anhydrous Methanol (0.3 M concentration). Cool to 0 °C.

  • Reduction: Add Sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes. Causality: NaBH₄ is a mild hydride source that selectively reduces aldehydes but lacks the reduction potential to dehalogenate the aryl ring or reduce the thioether.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1 hour.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc 2:1). The aldehyde intermediate is highly UV-active and runs higher than the resulting benzyl alcohol. Complete disappearance of the upper spot validates the reduction.

  • Workup: Carefully quench with saturated aqueous NH₄Cl until gas evolution ceases. Causality: NH₄Cl safely destroys excess NaBH₄ without creating a highly acidic environment that could trigger side reactions. Extract with Dichloromethane, dry over MgSO₄, and concentrate to yield the final product.

Quantitative Yield Optimization Data

The following table summarizes how shifting from standard "textbook" conditions to our kinetically controlled protocol directly impacts the yield and purity profile.

ParameterSuboptimal ConditionsOptimized ConditionsMechanistic Causality / Result
SNAr Stoichiometry 1.5 eq NaSMe1.05 eq NaSMe Excess nucleophile forces a second SNAr event, leading to 3,4-bis(methylsulfanyl) impurities.
SNAr Temperature 60 °C0 °C to 25 °C High heat overcomes the activation barrier for C2-Cl displacement, ruining regioselectivity.
Reduction Solvent Aqueous EthanolAnhydrous Methanol Water prematurely hydrolyzes NaBH₄, stalling the reduction at ~80% conversion.
Overall Yield 45% - 55%> 85% Strict kinetic control and moisture exclusion prevent over-reaction and reagent degradation.

Troubleshooting & FAQs

Q1: Why am I seeing a mixture of regioisomers (e.g., 3-(methylsulfanyl) or di-substituted products) in Step 1? A1: This is a kinetic control failure. In the starting material, the C4-fluorine is para to the formyl group, making it highly activated for nucleophilic attack due to the stabilization of the Meisenheimer intermediate[1]. The C3-fluorine is meta and lacks this resonance activation. However, if you use an excess of NaSMe or allow the temperature to spike above 30 °C, the thermal energy overcomes the activation barrier for the meta-position or the C2-chlorine[2]. Fix: Strictly control stoichiometry to 1.05 eq and maintain 0 °C during the nucleophile addition.

Q2: Can I perform the SNAr directly on (2-chloro-3,4-difluorophenyl)methanol to save a step? A2: No. The hydroxymethyl group (-CH₂OH) is electron-donating by inductive effects. It does not sufficiently stabilize the anionic Meisenheimer intermediate required for SNAr. The reaction will be sluggish, require harsh heating (>100 °C), and lead to poor regioselectivity and ether-forming side reactions. The strongly electron-withdrawing nature of the formyl group is an absolute mechanistic requirement for a clean C4 substitution.

Q3: My final product contains sulfoxide impurities. How do I prevent thioether oxidation? A3: Aryl methyl sulfides are susceptible to oxidation to sulfoxides by atmospheric oxygen, especially in the presence of trace transition metals or peroxides found in aged ethereal solvents. Fix: Use freshly opened, peroxide-free solvents. If scaling up, degas your extraction solvents with nitrogen and avoid prolonged exposure to air during the aqueous workup.

Q4: The reduction step stalls at ~80% conversion despite adding more NaBH₄. What is the issue? A4: This indicates competitive hydrolysis of the hydride source. If your methanol contains moisture, water reacts with NaBH₄ to form borate salts and hydrogen gas faster than the hydride can attack the aldehyde. Fix: Ensure the intermediate from Step 1 is thoroughly dried under high vacuum before Step 2, and use strictly anhydrous Methanol.

References

The protocols and mechanistic rationales in this guide are grounded in established synthetic methodologies for fluoroarenes and thioether synthesis.

1.[3] Discovery and Optimization of a Series of Vinyl Sulfoximine-Based Analogues as Potent Nrf2 Activators for the Treatment of Multiple Sclerosis . PMC (NIH). 3 2.[1] Product Class 1: Fluoroarenes . Science of Synthesis (Thieme Connect). 1 3.[2] US9969689B2 - Aryl ethers and uses thereof . Google Patents. 2

Sources

Optimization

Technical Support Center: Purification of[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

Welcome to the technical support guide for the purification of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol . This resource is designed for researchers, scientists, and professionals in drug development who are w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol . This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile organosulfur intermediate.

The molecule presents a unique triad of purification challenges: a polar, acid-sensitive hydroxymethyl group; an oxidation-prone methylsulfanyl (thioether) moiety; and a heavily halogenated aromatic core that complicates the separation of regioisomers. This guide provides field-proven troubleshooting strategies and self-validating protocols to overcome these bottlenecks.

Section 1: Troubleshooting FAQs

Q1: Why am I seeing a +16 Da or +32 Da mass shift in my purified product? A: This indicates premature oxidation of the methylsulfanyl (-SCH₃) group to a sulfoxide (+16 Da) or sulfone (+32 Da). Thioethers are highly susceptible to oxidation [1]. When exposed to standard silica gel chromatography, surface silanol groups can mediate and accelerate the oxidation of sulfides in the presence of trace hydroperoxides (commonly found in aged ethereal solvents like THF) or dissolved oxygen [2].

  • Causality & Solution: The silica gel surface acts as a scaffold, hydrogen-bonding with peroxides and activating them for nucleophilic attack by the electron-rich sulfur atom[3]. To prevent this, use freshly distilled, peroxide-free solvents. Purge your chromatography system with argon, and deactivate the silica gel with 1% triethylamine (Et₃N) to neutralize the active silanol sites.

Q2: My yield drops significantly during silica gel chromatography, and I observe a highly non-polar byproduct. What is happening? A: Benzyl alcohols can undergo acid-catalyzed self-etherification (forming dibenzyl ethers) when exposed to the mildly acidic environment of standard silica gel (pH ~4.5–5.5) [4].

  • Causality & Solution: Although the electron-withdrawing chlorine and fluorine atoms on the phenyl ring partially destabilize the intermediate benzylic carbocation, prolonged residence time on an acidic column can still lead to degradation [5]. Switch to neutral alumina or use Et₃N-treated silica gel. Minimize column residence time by utilizing pressurized flash chromatography rather than gravity columns.

Q3: How do I separate the desired product from regioisomeric impurities (e.g., the 4-chloro-3-fluoro-2-methylsulfanyl variant)? A: Regioisomers of heavily substituted benzenes often have nearly identical dipole moments, resulting in co-elution on normal-phase silica.

  • Causality & Solution: Transition from standard normal-phase (Hexane/EtOAc) to reversed-phase preparative HPLC (C18). C18 columns rely on hydrophobic surface area, which is highly sensitive to the exact 3D shape and lipophilicity profile of the isomer, allowing for baseline resolution where normal-phase fails.

Section 2: Quantitative Data & Diagnostics

Use the following diagnostic tables to identify impurities and select the appropriate chromatographic system.

Table 1: Mass Spectrometry Diagnostics for Common Impurities

SpeciesExpected m/z [M+H]⁺Shift from TargetDiagnostic Indication
Target Molecule 207.0 0 Da Desired Product
Sulfoxide Impurity223.0+16 DaThioether oxidation (O₂ or peroxide-mediated)
Sulfone Impurity239.0+32 DaSevere over-oxidation
Dibenzyl Ether395.0+188 DaAcid-catalyzed dimerization on silica
Regioisomer207.00 DaStarting material isomer (requires HPLC resolution)

Table 2: Recommended Chromatographic Systems

Stationary PhaseMobile Phase SystemAdditivePrimary Use Case
Silica Gel (230-400 mesh)Hexanes / Ethyl Acetate1% Et₃NBulk purification, removing polar starting materials.
Neutral AluminaHeptane / Ethyl AcetateNoneAcid-sensitive batches prone to etherification.
C18 Prep-HPLCWater / AcetonitrileNone (Avoid TFA)Separation of regioisomers with matching R_f values.

Section 3: Visualizations

DegradationPathways Target [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (Target Molecule) Sulfoxide Sulfoxide Impurity (+16 Da) Target->Sulfoxide Trace Peroxides / O2 Silica Gel Surface Ether Dibenzyl Ether (Dimerization) Target->Ether Acidic Silanol Sites (Prolonged Column Time) Sulfone Sulfone Impurity (+32 Da) Sulfoxide->Sulfone Over-oxidation

Fig 1. Common degradation pathways during standard silica gel chromatography.

TroubleshootingWorkflow Start Crude Mixture Analysis (LC-MS / TLC) CheckMass Observe +16/+32 Da Mass Shift? Start->CheckMass CheckRf Co-eluting Spots on TLC? CheckMass->CheckRf No PathOx Thioether Oxidation Detected CheckMass->PathOx Yes PathRegio Regioisomers / Close Rf Detected CheckRf->PathRegio Yes Success Pure Target Compound CheckRf->Success No FixOx Use Peroxide-Free Solvents & 1% Et3N Deactivated Silica PathOx->FixOx FixRegio Switch to Reverse-Phase Prep-HPLC (C18) PathRegio->FixRegio FixOx->CheckRf FixRegio->Success

Fig 2. Decision tree for troubleshooting purification bottlenecks.

Section 4: Detailed Experimental Protocols

Protocol A: Anaerobic, Deactivated Silica Gel Flash Chromatography

Objective: Purify the target molecule while preventing thioether oxidation and benzylic etherification.

  • Solvent Preparation: Prepare the eluent (e.g., 80:20 Hexanes:EtOAc) using freshly opened, peroxide-free solvents. Add 1% (v/v) Triethylamine (Et₃N) to the solvent mixture.

    • Causality: Et₃N preferentially binds to and neutralizes the acidic silanol groups on the silica surface, preventing them from activating trace peroxides or catalyzing etherification.

  • Column Packing: Slurry-pack the silica gel (230-400 mesh) using the Et₃N-doped solvent. Flush the column with 3 column volumes (CV) of the solvent to ensure complete deactivation of the stationary phase.

  • Sample Loading: Dissolve the crude[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol in a minimum volume of the eluent. Apply evenly to the column head.

  • Elution under Argon: Connect an argon line to the top of the flash column to provide positive pressure.

    • Causality: Displacing atmospheric oxygen minimizes the risk of aerobic oxidation of the thioether during the high-surface-area exposure on the column.

  • Self-Validation: Before pooling fractions, analyze the first and last product-containing fractions via LC-MS. If the +16 Da mass peak is absent, the deactivation was successful. Pool and concentrate under reduced pressure at a water bath temperature of <30°C.

Protocol B: Reversed-Phase Preparative HPLC for Regioisomer Resolution

Objective: Separate the target molecule from structurally similar regioisomers.

  • Mobile Phase Preparation: Prepare Mobile Phase A (HPLC-grade Water) and Mobile Phase B (HPLC-grade Acetonitrile). Do not add acidic modifiers like Trifluoroacetic acid (TFA), as they can trigger benzylic degradation during the concentration step.

  • Gradient Design: Run a shallow gradient from 30% B to 60% B over 30 minutes on a C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm).

    • Causality: The highly halogenated aromatic ring makes the molecule lipophilic, but the regioisomers have nearly identical polar surface areas. A shallow gradient maximizes the time the molecules interact with the hydrophobic C18 chains, allowing subtle steric differences to dictate elution time.

  • Fraction Collection & Validation: Collect fractions based on UV absorbance at 254 nm. Validate purity via analytical HPLC before lyophilization to ensure complete removal of water without thermal degradation.

References

  • Glass, R. S., et al. "Neighboring Amide Participation in Thioether Oxidation: Relevance to Biological Oxidation." Journal of the American Chemical Society, 2009. 1

  • Chen, J., et al. "Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert-Butyl Hydroperoxide and OXONE." Journal of the American Chemical Society, 2000. 2

  • Chen, J., et al. "Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert-Butyl Hydroperoxide and OXONE 1." ACS Figshare, 2000. 3

  • "Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catal." Elsevier B.V., 2015.4

  • "Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C)." Scientific Research Publishing, 2015. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and side reactions encountered during the synthesis of[2-Chloro-3-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and side reactions encountered during the synthesis of[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol. This molecule requires precise chemoselectivity due to the presence of multiple halogens, a reducible carbonyl/alcohol moiety, and an oxidation-prone thioether.

Below, you will find a visual workflow of the synthesis, a diagnostic Q&A addressing common side reactions, quantitative analytical signatures, and self-validating standard operating procedures (SOPs).

Process Overview & Pathway Visualization

The optimal synthetic route proceeds via a nucleophilic aromatic substitution (SNAr) of a fluorinated benzaldehyde precursor, followed by a chemoselective reduction. Deviations in stoichiometry, temperature, or workup conditions will predictably branch into specific side reactions.

SynthesisWorkflow SM 2-Chloro-3,4-difluorobenzaldehyde (Starting Material) Int 2-Chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde (Intermediate) SM->Int NaSMe (1.05 eq), THF, -20°C SNAr Reaction Side1 3-Methylsulfanyl Regioisomer & Bis-thioether SM->Side1 Excess NaSMe or Temp > 0°C (Loss of Regiocontrol) Prod [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (Target Product) Int->Prod NaBH4, MeOH, 0°C Chemoselective Reduction Side2 Hydrodechlorinated / Hydrodefluorinated Alcohol Byproducts Int->Side2 LiAlH4 or Pd/C + H2 (Over-reduction) Side3 Dibenzyl Ether Dimer & Sulfoxide Degradants Prod->Side3 Strong Acid Quench (HCl) or O2 Exposure

Fig 1. Synthetic workflow highlighting optimal pathways (solid) and side reaction branches (dashed).

Diagnostic Q&A: Troubleshooting Side Reactions
Section A: SNAr Thioetherification

Q: Why am I seeing a mixture of isomers and bis-substituted products during the NaSMe addition? A: In the SNAr of 2-chloro-3,4-difluorobenzaldehyde, regioselectivity is governed by the electronic activation of the leaving groups. The 4-fluoro position is highly activated by the strongly electron-withdrawing para-formyl group, favoring the formation of the desired 4-(methylsulfanyl) intermediate via a stabilized Meisenheimer complex. However, the 3-fluoro position is also inductively activated by the ortho-chloro group. Using elevated temperatures (above 0 °C) or excess sodium methanethiolate (NaSMe) provides enough thermal energy to overcome the activation barrier for the less favored 3-substitution, leading to the 3-methylsulfanyl regioisomer or the 3,4-bis(methylsulfanyl) byproduct. To maintain kinetic control, strictly limit NaSMe to 1.05 equivalents and perform the addition at -20 °C.

Section B: Carbonyl Reduction

Q: My reduction step using LiAlH₄ results in a significant loss of the chlorine atom. How can I prevent hydrodehalogenation? A: Hydrodechlorination is a well-documented side reaction when using powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) on haloaromatics[1]. The aryl C–Cl bond is susceptible to reductive cleavage via a single-electron transfer (SET) mechanism or direct hydride attack on the activated ring. To prevent this, you must switch to a milder, more chemoselective reducing agent. Sodium Borohydride (NaBH₄) in methanol provides sufficient hydride nucleophilicity to reduce the polarized aldehyde to the benzyl alcohol, but lacks the thermodynamic driving force to cleave the aryl C–Cl or C–F bonds.

Section C: Workup & Storage

Q: After acidic workup of the benzyl alcohol, my LC-MS shows a mass corresponding to a dimer. What is happening? A: The dimer is a dibenzyl ether, formed via acid-catalyzed etherification[2]. Benzyl alcohols are highly prone to dehydration under strongly acidic conditions. If you quench the reduction with a strong mineral acid like HCl, the hydroxyl group becomes protonated and leaves as water, generating a resonance-stabilized benzylic carbocation. This cation is rapidly attacked by another molecule of the benzyl alcohol. To mitigate this, quench the borohydride reduction with a mild aqueous buffer (e.g., saturated NH₄Cl) to maintain a pH > 5.

Q: The final product slowly degrades on the benchtop, showing an M+16 peak on mass spec. Is it unstable? A: The M+16 peak indicates the oxidation of the methylsulfanyl (thioether) group to a sulfoxide[3]. Thioethers are electron-rich and readily undergo auto-oxidation when exposed to atmospheric oxygen or trace peroxides in ethereal solvents. To ensure long-term stability, store the final[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol under an inert atmosphere (nitrogen or argon) at 2–8 °C, and avoid prolonged exposure to ambient air.

Quantitative Data: Side Reaction Signatures & Mitigation

Use the following table to rapidly diagnose side reactions based on your LC-MS and NMR data.

Side ReactionReaction StagePrimary CauseAnalytical Signature (LC-MS)Mitigation Strategy
Regioisomerization SNArTemp > 0 °CIsomeric peak (Identical m/z)Maintain internal temp at -20 °C
Bis-substitution SNArNaSMe > 1.1 eqM+28 Da (+SCH₃, -F)Strictly limit NaSMe to 1.05 eq
Hydrodechlorination ReductionUse of LiAlH₄ / Pd/CM-34 Da (-Cl, +H)Use NaBH₄ in MeOH[1]
Etherification WorkuppH < 2 (HCl quench)M dimer (-H₂O)Quench with sat. NH₄Cl (pH ~6)[2]
Sulfoxide Formation StorageO₂ exposureM+16 Da (+O)Store under Argon at 4 °C[3]
Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems to ensure high chemoselectivity and prevent the side reactions detailed above.

Protocol 1: Regioselective SNAr Thioetherification

Causality Focus: Kinetic control to prevent 3-fluoro substitution.

  • Charge a dry, argon-purged flask with 2-chloro-3,4-difluorobenzaldehyde (1.0 eq) and anhydrous THF (10 mL/g).

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Validation: Ensure internal temperature probe reads ≤ -18 °C before proceeding.

  • Prepare a solution of Sodium Methanethiolate (NaSMe, 1.05 eq) in anhydrous THF.

  • Add the NaSMe solution dropwise over 30 minutes. Maintain the internal temperature below -15 °C.

  • Stir for 2 hours at -20 °C. Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the starting material spot is fully consumed. Do not let it warm to room temperature.

  • Quench cold with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate 2-chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde.

Protocol 2: Chemoselective Carbonyl Reduction

Causality Focus: Preventing hydrodehalogenation and acid-catalyzed etherification.

  • Dissolve the intermediate (1.0 eq) in anhydrous Methanol (8 mL/g) and cool to 0 °C in an ice bath.

  • Add Sodium Borohydride (NaBH₄, 0.5 eq) portion-wise over 15 minutes. (Note: 0.5 eq of NaBH₄ provides 2.0 eq of reactive hydrides, which is thermodynamically sufficient for aldehyde reduction without risking C–Cl bond cleavage).

  • Stir at 0 °C for 1 hour. Validation: Verify completion by LC-MS; look for the disappearance of the M+ peak of the aldehyde.

  • Critical Quench Step: Slowly add saturated aqueous NH₄Cl to neutralize excess borohydride. Validation: Check the aqueous layer with pH paper; it must read between pH 5 and 7. Do NOT use HCl.

  • Extract with Dichloromethane (DCM), wash with water, dry over MgSO₄, and evaporate under reduced pressure.

  • Purge the storage vial with Argon and store the final[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol at 4 °C.

References[1] Theoretical and Applied Aspects of Hydrodechlorination Processes—Catalysts and Technologies - mdpi.com[2]From Gel to Crystal: Mechanism of HfO2 and ZrO2 Nanocrystal Synthesis in Benzyl Alcohol - acs.org[3](4-Bromo-2-nitrophenyl)methyl Sulfide - Benchchem - benchchem.com

Sources

Optimization

Technical Support Center: Optimization of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol . This highly functionalized building block requires precise chemoselectivity and regioselectivity.

Below, we detail the causality behind common synthetic failures, provide self-validating protocols, and offer data-driven troubleshooting strategies for the two critical steps: the Nucleophilic Aromatic Substitution (SNAr) and the subsequent aldehyde reduction.

Synthetic Workflow Overview

Pathway SM 2-Chloro-3,4-difluoro- benzaldehyde Step1 S_NAr Reaction NaSMe, DMF, -10°C SM->Step1 Int 2-Chloro-3-fluoro-4- (methylsulfanyl)benzaldehyde Step1->Int Step2 Reduction NaBH4, MeOH, 0°C Int->Step2 Prod [2-Chloro-3-fluoro-4- (methylsulfanyl)phenyl]methanol Step2->Prod

Two-step synthetic pathway for[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol.

Part 1: SNAr Optimization (Thioetherification)

The first step involves the regioselective displacement of the 4-fluoro group of 2-chloro-3,4-difluorobenzaldehyde using sodium methanethiolate (NaSMe).

Q1: Why am I seeing a mixture of regioisomers and di-substituted byproducts during the SNAr step? Causality: The formyl group strongly activates the para position (C4) via resonance stabilization of the Meisenheimer complex, making it the thermodynamically and kinetically favored site of attack[1]. Furthermore, fluorine is an exceptional leaving group in SNAr reactions due to its high electronegativity, which inductively stabilizes the transition state[2]. However, the meta 3-fluoro position is also highly electronegative. If the reaction temperature exceeds 0°C, the excess thermal energy overcomes the activation barrier for attack at the 3-position, leading to the 3-(methylsulfanyl) isomer or 3,4-bis(methylsulfanyl) defluorinated byproducts[2]. Solution: Strict cryogenic to sub-zero temperature control (-10°C) and precise stoichiometric control (1.05 equivalents of NaSMe) are mandatory.

Table 1: Effect of Temperature and Solvent on SNAr Regioselectivity
SolventTemp (°C)Equivalents NaSMeConversion (%)Regioselectivity (4-SMe : 3-SMe)Di-substitution (%)
DMF251.10>9982 : 1812
DMF01.05>9992 : 84
DMF -10 1.05 98 98 : 2 <1
THF-101.054595 : 5<1
Self-Validating Protocol 1: Optimized SNAr
  • Preparation: Dissolve 2-chloro-3,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Cooling: Cool the reactor to exactly -10°C using a dry ice/ethylene glycol bath. Validation Check: Ensure internal temperature probe reads ≤ -8°C before proceeding.

  • Addition: Add sodium methanethiolate (1.05 eq) dropwise as a 1.0 M solution in DMF over 30 minutes. Maintain internal temperature below -5°C.

  • In-Process Control (IPC): After 1 hour, quench a 10 µL aliquot in 1 mL MeCN/H2O. Analyze via LC-MS. Self-Validation: The reaction is deemed complete when the SM peak (m/z 176) is <1% relative to the product peak (m/z 204).

  • Workup: Quench with cold saturated aqueous NH4Cl to buffer the pH and prevent thioether oxidation. Extract with EtOAc, wash heavily with brine (5x) to remove DMF, dry over Na2SO4, and concentrate.

Part 2: Aldehyde Reduction & Chemoselectivity

The intermediate must be reduced to the benzyl alcohol without disturbing the aryl chloride, aryl fluoride, or the newly formed thioether.

Q2: My reduction step yields defluorinated/dechlorinated byproducts. How can I prevent this? Causality: Transition metal-catalyzed hydrogenations (e.g., H2 with Pd/C) proceed via oxidative addition into carbon-halogen bonds. The C-Cl bond is particularly susceptible to hydrodehalogenation. Additionally, the thioether moiety acts as a strong ligand that can irreversibly poison transition metal catalysts. Solution: Utilize a nucleophilic hydride donor. Sodium borohydride (NaBH4) selectively attacks the highly electrophilic carbonyl carbon without interacting with the aryl halides, and it is fully compatible with thioethers[3].

Table 2: Comparison of Reducing Agents for Aldehyde Reduction
Reducing AgentSolventTemp (°C)Yield (%)Dehalogenation (%)Thioether Oxidation
Pd/C, H2MeOH25<10>80 (Loss of Cl)None
DIBAL-HDCM-7885<1None
NaBH4 MeOH 0 96 Not Detected None
Self-Validating Protocol 2: Optimized Reduction
  • Preparation: Dissolve 2-chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde (1.0 eq) in anhydrous MeOH (0.3 M concentration).

  • Cooling: Chill the solution to 0°C in an ice bath.

  • Addition: Add NaBH4 (1.2 eq) portion-wise over 15 minutes. Causality Note: Slow addition controls the exothermic release of H2 gas and prevents localized heating that could lead to side reactions.

  • In-Process Control (IPC): Stir for 30 minutes at 0°C. Analyze via TLC (Hexanes:EtOAc 4:1) and LC-MS. Self-Validation: Complete consumption of the UV-active aldehyde spot (Rf ~0.6) and appearance of the more polar alcohol spot (Rf ~0.3). LC-MS should show a clean mass shift from m/z 204 to m/z 206.

  • Workup: Quench carefully with 1M HCl until gas evolution ceases (pH ~6). Remove MeOH in vacuo, extract the aqueous layer with DCM, dry over MgSO4, and concentrate to yield the final[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol.

Part 3: Product Isolation & Stability FAQs

Q3: The final product shows a +16 Da mass shift on LC-MS after storage. What happened? Causality: The sulfur atom in the methylsulfanyl group is electron-rich and highly susceptible to electrophilic attack by atmospheric oxygen or trace peroxides in ethereal solvents, oxidizing the thioether to a sulfoxide (S=O) (+16 Da) or sulfone (O=S=O) (+32 Da). Solution: Avoid using old ethereal solvents (like THF or Diethyl Ether) during workup unless they are freshly distilled or tested for peroxides. Store the final product under an inert argon atmosphere at -20°C.

Troubleshooting Logic Tree

Troubleshooting Start Impurity Detected in LC-MS Analysis Iso Isomeric Impurity (m/z 206, RT shift) Start->Iso Ox Sulfoxide Impurity (m/z 222, +16 Da) Start->Ox Dehal Dehalogenation (m/z 172 or 186) Start->Dehal Sol1 Optimize S_NAr: Lower Temp to -10°C Iso->Sol1 Sol2 Prevent Oxidation: Degas Solvents, Ar blanket Ox->Sol2 Sol3 Fix Reduction: Avoid Pd/C, Use NaBH4 Dehal->Sol3

Diagnostic logic tree for isolating and resolving common synthetic impurities.

References
  • [3] Room-Temperature Synthesis of Thioether-Stabilized Ruthenium Nanocubes and Their Optical Properties. Langmuir - ACS Publications.[Link]

  • [1] Synthetic Approaches to New Drugs Approved during 2018. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

Welcome to the Advanced Materials & Reagents Support Portal. As a Senior Application Scientist, I have designed this dynamic guide to address the specific synthetic and handling challenges associated with [2-Chloro-3-flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Reagents Support Portal. As a Senior Application Scientist, I have designed this dynamic guide to address the specific synthetic and handling challenges associated with [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol .

This building block presents a classic chemoselectivity paradox: it contains a benzylic alcohol (requiring activation or oxidation for downstream use) and a highly nucleophilic methylsulfanyl (-SCH₃) group (hyper-sensitive to over-oxidation and transition metal coordination). Furthermore, the ortho-chloro and meta-fluoro substituents exert strong inductive electron-withdrawing effects (-I), which fundamentally alter the electronic landscape of the aromatic ring.

Core FAQ: Storage, Handling, and Auto-Degradation

Q: Why does my batch show impurities (e.g., increased polarity on TLC) after several months in the refrigerator? A: The methylsulfanyl group is highly susceptible to auto-oxidation by atmospheric oxygen, slowly converting to the corresponding sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃). Concurrently, the benzylic alcohol can undergo slow aerobic oxidation. Causality: Sulfur's high polarizability and available lone pairs make it an excellent nucleophile for ambient electrophilic oxygen species. Solution: Always store this compound under a strict inert atmosphere (Argon or Nitrogen) at -20 °C. Protect from light to prevent radical-mediated degradation pathways.

Q: Is the benzylic alcohol prone to acid-catalyzed polymerization? A: Generally, benzylic alcohols form reactive carbocations in the presence of strong Brønsted or Lewis acids, leading to etherification or oligomerization. However, the 2-chloro and 3-fluoro groups strongly withdraw electron density from the ring, destabilizing any potential benzylic cation. This provides a degree of kinetic stability, though prolonged exposure to strong acids (e.g., TFA, HCl) should still be avoided to maintain molecular integrity.

Chemoselective Oxidation: Benzylic Alcohol vs. Thioether

The most frequent support ticket we receive involves oxidizing the benzylic alcohol to an aldehyde without touching the thioether. Standard oxidants like H₂O₂, mCPBA, or KMnO₄ will rapidly and preferentially oxidize the sulfur atom 1.

To achieve chemoselectivity, you must rely on oxidants that operate via mechanisms that do not involve direct oxygen transfer to nucleophilic lone pairs. Activated Manganese Dioxide (MnO₂) or Swern-type oxidations are the gold standards here 2.

Oxidation SM Starting Material [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol Aldehyde Desired Product Benzaldehyde Derivative SM->Aldehyde MnO2 or Swern (Chemoselective) Sulfoxide Undesired Byproduct Sulfoxide / Sulfone SM->Sulfoxide mCPBA, H2O2 (S-Oxidation) Acid Over-oxidation Benzoic Acid Derivative SM->Acid Strong Aqueous Oxidants Aldehyde->Acid KMnO4, Bleach (Excess Oxidant)

Chemoselective oxidation pathways for[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol.

Quantitative Comparison of Oxidation Reagents

To guide your experimental design, we have summarized the expected conversion and byproduct formation rates based on established protocols for thioether-containing benzylic alcohols 3, 2, 1.

Oxidant SystemBenzylic Alcohol ConversionThioether Oxidation (Byproduct)Mechanistic Rationale & Recommendation
Activated MnO₂ >95%<2%Highly Recommended. Operates via surface-mediated radical single-electron transfer; ignores sulfur.
Swern Oxidation >90%<5%Recommended. Activated DMSO intermediate selectively attacks the alcohol. Requires -78 °C.
TEMPO / Cu(II) ~85%~15%Moderate. Can be tuned, but radical oxygen species may partially oxidize the thioether [[3]]().
mCPBA / H₂O₂ <10%>90%Avoid. Electrophilic oxygen rapidly attacks the nucleophilic sulfur lone pairs 1.
KMnO₄ (aq) >95% (to Acid)>95% (to Sulfone)Avoid. Harsh, non-selective oxidant leading to complete over-oxidation.

Transition Metal Catalysis & Catalyst Poisoning

If you are using this compound as a substrate in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), you may observe premature catalyst death, black precipitate formation (Pd black), or stalled reactions.

Causality: The methylsulfanyl group is a potent Lewis base. Sulfur strongly coordinates to soft transition metals like Pd(0) and Pd(II), outcompeting weaker phosphine ligands (like PPh₃). This coordination blocks the catalytic cycle (specifically the oxidative addition or transmetalation steps) and promotes catalyst aggregation.

PdCoupling Start Initiate Pd-Catalyzed Reaction Check Does the -SCH3 group poison the Pd catalyst? Start->Check Yes Yes: Pd Black Precipitation / Low Yield Check->Yes Weak Ligands (e.g., PPh3) No No: Reaction Proceeds Normally Check->No Optimized System Sol1 Strategy A: Increase Pd Loading (10-15 mol%) Yes->Sol1 Sol2 Strategy B: Use Bulky Ligands (e.g., XPhos, dppf) Yes->Sol2 Sol1->No Sol2->No

Troubleshooting workflow for transition metal catalyst poisoning by the methylsulfanyl group.

Self-Validating Protocol Adjustments:

  • Ligand Exchange: Switch to highly sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos or RuPhos ) or bidentate ligands (e.g., dppf ). These bind tightly to Pd, preventing the sulfur atom from displacing them.

  • Catalyst Loading: Increase Pd loading from the standard 1-2 mol% to 5-10 mol% to compensate for the fraction of catalyst sequestered by the thioether.

Standardized Experimental Protocol: Chemoselective Oxidation

To ensure a self-validating, reproducible workflow, use the following protocol for the chemoselective oxidation of[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol to its corresponding aldehyde using Activated MnO₂ 1.

Materials Required:

  • [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (1.0 equiv)

  • Activated Manganese(IV) oxide (MnO₂, 10.0–15.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve the starting material in anhydrous DCM to achieve a 0.1 M concentration.

  • Oxidant Addition: Add the activated MnO₂ in one portion. Note on Causality: A massive stoichiometric excess (10-15 equiv) is required because this is a heterogeneous surface reaction. The electron-withdrawing halogens on the substrate reduce the electron density at the benzylic position, slightly retarding the oxidation rate compared to electron-rich benzylic alcohols.

  • Reaction Monitoring: Stir the black suspension vigorously at room temperature (20–25 °C). Monitor the reaction via TLC (typical eluent: 20% EtOAc in Hexanes). The reaction typically reaches completion in 12–24 hours.

  • Quench and Filtration: Once TLC indicates complete consumption of the starting material, filter the crude mixture through a tightly packed pad of Celite to remove the MnO₂. This step is self-validating; the filtrate should be completely clear of any black particulates.

  • Washing: Wash the Celite pad thoroughly with excess DCM (3 × 20 mL) to ensure complete recovery of the product trapped in the solid matrix.

  • Isolation: Concentrate the combined filtrate under reduced pressure. The resulting product is typically >95% pure 2-chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde and can be used in subsequent steps without column chromatography.

References

  • [3] Title: Cu(II) vitamin C tunes photocatalytic activity of TiO2 nanoparticles for visible light-driven aerobic oxidation of benzylic alcohols Source: RSC Advances URL:

  • [2] Title: eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones Source: Chemical Science (RSC Publishing) URL:

  • [1] Title: 4-(Methylthio)benzyl Alcohol | High-Purity Reagent Source: Benchchem URL:

Sources

Optimization

identifying impurities in [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol samples

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you navigate the complex impurity profiling of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you navigate the complex impurity profiling of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol .

When developing active pharmaceutical ingredients (APIs), managing the impurity profile of polyfunctional intermediates is paramount for regulatory compliance. According to the ICH Q3A(R2) guidelines, any organic impurities exceeding the identification threshold (typically 0.05% to 0.10%, depending on the maximum daily dose) must be structurally characterized and monitored[1][2].

This specific molecule presents unique analytical challenges due to its orthogonal reactive sites: a benzylic alcohol, a thioether (methylsulfanyl) group, and two distinct halogens. Below is the self-validating framework and troubleshooting guide to help you identify, resolve, and control impurities arising during synthesis and storage.

DiagnosticWorkflow Start Unknown Impurity Detected (HPLC-UV) LCMS LC-MS/MS Analysis Determine Exact Mass Start->LCMS MassShift Calculate Mass Shift (ΔM) vs. Target API LCMS->MassShift Oxidation ΔM = +16, +32 Da (Oxidation) MassShift->Oxidation Dehalogenation ΔM = -34 (Cl), -18 (F) (Dehalogenation) MassShift->Dehalogenation Isobaric ΔM = 0 Da (Regioisomer) MassShift->Isobaric FragOx MS/MS Fragmentation: Check -S(=O)CH3 vs -CHO Oxidation->FragOx Synthesis Review Synthesis Route: Check Cross-Coupling Steps Dehalogenation->Synthesis NMR 2D-NMR (NOESY/HMBC): Determine Substitution Pattern Isobaric->NMR

Fig 1. Diagnostic workflow for identifying impurities in halogenated thioether intermediates.

Troubleshooting Guides & FAQs

Q1: During stability testing, I observe two new peaks with mass shifts of +16 Da and +32 Da. How do I pinpoint the exact site of oxidation? Causality: Your molecule contains two oxidation-prone sites: the thioether (-SCH₃) and the benzylic alcohol (-CH₂OH). However, the kinetics of these oxidations differ significantly. Thioethers are highly susceptible to oxidation by reactive oxygen species (ROS) or trace peroxides in solvents, rapidly forming sulfoxides (+16 Da)[3]. Further oxidation to the sulfone (+32 Da) typically requires excess oxidant or catalytic conditions[4][5]. Conversely, oxidizing a benzylic alcohol to an aldehyde (-2 Da) or carboxylic acid (+14 Da) usually requires specific reagents (e.g., transition metals or activated DMSO) and rarely happens spontaneously in standard storage. Validation: To definitively assign the oxidation site, utilize LC-MS/MS fragmentation[6]. If the +16 Da peak is a sulfoxide, collision-induced dissociation (CID) will show a characteristic neutral loss of methanesulfenic acid (CH₃SOH, 64 Da), leaving the intact benzylic alcohol fragment.

Q2: My HPLC-UV chromatogram shows a closely eluting peak with the exact same mass (ΔM = 0 Da). How do I resolve and identify this? Causality: Isobaric impurities in this context are almost always regioisomers originating from earlier synthetic steps. In the synthesis of heavily substituted benzenes, electrophilic aromatic halogenation or nucleophilic thiomethylation can occur at unintended positions (e.g., forming a 3-chloro-2-fluoro isomer instead of the target 2-chloro-3-fluoro). Validation: Mass spectrometry alone cannot easily differentiate positional isomers[6]. You must employ a two-step orthogonal approach:

  • Chromatographic Resolution: Switch the HPLC stationary phase. If using a standard C18, switch to a Pentafluorophenyl (PFP) column. PFP columns exploit π-π and dipole interactions, which are highly sensitive to the spatial arrangement of halogens on an aromatic ring.

  • Structural Elucidation: Isolate the impurity via preparative HPLC and perform 2D-NMR (NOESY and HMBC). NOESY will reveal the spatial proximity between the -SCH₃ protons and the adjacent aromatic fluorine atom, definitively mapping the substitution pattern.

Q3: I am detecting a minor impurity with a mass shift of -34 Da. What causes this, and how can I prevent it? Causality: A mass shift of -34 Da corresponds to dechlorination (replacement of -Cl with -H). This is a common side reaction if the intermediate is subjected to strong reducing conditions or palladium-catalyzed cross-coupling steps later in the synthesis. The C-Cl bond is weaker than the C-F bond, making it the primary target for oxidative addition by transition metals. Validation: Check the isotopic pattern in your MS1 spectra. A standard molecule with one chlorine atom exhibits a characteristic 3:1 ratio for the M and M+2 peaks due to the ³⁵Cl and ³⁷Cl isotopes. The -34 Da impurity will lack this M+2 isotopic signature, confirming the loss of the chlorine atom.

Quantitative Impurity Profiling Data

To streamline your peak assignment, reference the following quantitative data table summarizing the expected chromatographic and mass spectrometric behaviors of common impurities for this molecule.

Impurity ClassStructural ModificationNominal Mass Shift (ΔM)Expected RT Shift (RP-HPLC)Diagnostic MS/MS Feature
Sulfoxide -SCH₃ → -S(=O)CH₃+16 DaSignificant decrease (more polar)Neutral loss of 64 Da (CH₃SOH)
Sulfone -SCH₃ → -SO₂CH₃+32 DaModerate decreaseNeutral loss of 79 Da (CH₃SO₂•)
Aldehyde -CH₂OH → -CHO-2 DaIncrease (loss of polar -OH)Neutral loss of 29 Da (CHO•)
Dechlorination -Cl → -H-34 DaDecrease (loss of lipophilic Cl)Absence of 3:1 M/M+2 isotope ratio
Regioisomer Positional shift0 DaSlight shift (requires PFP phase)Identical MS1; Requires NMR

Experimental Protocols

Protocol 1: LC-MS/MS Structural Elucidation Workflow

Objective: Identify unknown impurities exceeding the 0.05% ICH Q3A threshold[1].

  • Sample Preparation & System Suitability: Prepare the sample at 1.0 mg/mL in the initial mobile phase. Self-validation: Inject a solvent blank to rule out system peaks, followed by a reference standard to verify retention time (RT) stability and mass accuracy (< 5 ppm error).

  • Chromatographic Separation: Run a gradient elution on a PFP column (e.g., 2.1 x 100 mm, 1.7 µm) using 0.1% Formic Acid in Water (A) and Acetonitrile (B). Causality: The PFP phase provides superior selectivity for halogenated positional isomers compared to standard alkyl chains.

  • MS/MS Data Acquisition: Operate the high-resolution mass spectrometer (HRMS) in data-dependent acquisition (DDA) mode. Set stepped collision energies at 10, 20, and 40 eV. Causality: Variable collision energies ensure both fragile bonds (like sulfoxides) and stable aromatic rings fragment, generating a comprehensive structural "fingerprint"[6].

  • Data Interpretation: Calculate the exact mass shift (ΔM) relative to the parent API. Use the diagnostic neutral losses from the table above to assign the structural modification.

Protocol 2: Forced Degradation (Oxidative Stress) for Thioether Validation

Objective: Proactively generate and characterize oxidative degradation products to build a predictive impurity library.

  • Baseline Establishment: Analyze an unstressed sample of[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol to establish baseline purity.

  • Oxidative Stressing: Dissolve 10 mg of the sample in 10 mL of Methanol. Add 1 mL of 3% H₂O₂. Causality: H₂O₂ mimics the reactive oxygen species (ROS) the drug might encounter during long-term storage or formulation[3].

  • Quenching & Kinetics: Aliquot 1 mL samples at T=1h, 4h, and 24h. Quench the reaction immediately with sodium thiosulfate. Self-validation: Quenching stops the oxidation at precise timepoints, preventing artifact generation during the LC-MS queue time. This ensures the observed sulfoxide/sulfone ratio accurately reflects true degradation kinetics.

  • Analysis: Inject the time-course samples using Protocol 1 to map the conversion of the thioether to sulfoxide and subsequently to sulfone[4][5].

OxidationPathway API [2-Chloro-3-fluoro-4- (methylsulfanyl)phenyl]methanol (Target) Sulfoxide Sulfoxide Impurity (+16 Da) -S(=O)CH3 API->Sulfoxide ROS / Peroxides (Fast) Aldehyde Aldehyde Impurity (-2 Da) -CHO API->Aldehyde Benzylic Oxidation Sulfone Sulfone Impurity (+32 Da) -SO2CH3 Sulfoxide->Sulfone Excess Oxidant (Slow/Catalyzed) Carboxylic Carboxylic Acid (+14 Da) -COOH Aldehyde->Carboxylic Further Oxidation

Fig 2. Mechanistic oxidation pathways of the thioether and benzylic alcohol functional groups.

References

  • [1] Title: Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma. URL: [Link]

  • [4] Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • [5] Title: Synthesis and oxidation of some azole-containing thioethers. Source: Beilstein Journals. URL: [Link]

  • [3] Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Source: PMC - National Institutes of Health. URL:[Link]

  • [6] Title: Active drug substance impurity profiling part II. LC/MS/MS fingerprinting. Source: PubMed. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Scale-Up of[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of [2-Chloro-3-fluoro-4-(methylsulfanyl)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol .

The most efficient and scalable route to this target API intermediate is a two-step sequence starting from commercially available 2-chloro-3,4-difluorobenzaldehyde[1]. The sequence involves a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective aldehyde reduction.

Synthetic Workflow

Two-step synthesis workflow for[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol.

Phase 1: Regioselective SNAr (Thioetherification)

Standard Operating Protocol
  • Reactor Preparation: Charge a dry, nitrogen-purged reactor with 2-chloro-3,4-difluorobenzaldehyde (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 10 volumes).

  • Cooling: Cool the solution to 0 °C using a jacketed cooling system.

  • Nucleophile Dosing: Add sodium thiomethoxide (NaSMe, 1.05 eq) portion-wise over 30–60 minutes. Self-Validation: Maintain the internal temperature strictly below 5 °C to prevent thermal runaway.

  • Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor completion via HPLC (target: < 1% starting material).

  • Quench & Workup: Quench by slowly adding cold water (20 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes).

  • Isolation: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate, 2-chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde.

Troubleshooting & FAQs: SNAr Step

Q: Why does the thiomethoxide selectively attack the 4-position instead of the 3-position or the chlorine at the 2-position? A: In SNAr reactions, leaving group ability is dictated by electronegativity, making fluorine a vastly superior leaving group compared to chlorine. Furthermore, the aldehyde moiety is a powerful electron-withdrawing group that activates the ortho and para positions via resonance[2]. Because the fluorine at the 4-position is para to the aldehyde, the intermediate Meisenheimer complex is highly stabilized, leading to exclusive regioselectivity at the 4-position over the meta-fluorine (3-position).

Q: I am detecting a bis-substituted impurity where both fluorines are replaced. How do I prevent this during scale-up? A: Bis-substitution is a classic symptom of poor thermal management or stoichiometric imbalance. NaSMe is a highly reactive nucleophile. Ensure you are using exactly 1.05 equivalents of NaSMe. More importantly, control the dosing rate so the internal temperature never exceeds 5 °C during addition.

Q: Can I replace DMF with a less polar solvent like Toluene to make the aqueous workup easier? A: It is not recommended. DMF is a polar aprotic solvent that excels at solvating the Na⁺ cation, leaving the thiomethoxide anion "naked" and highly nucleophilic. Switching to a non-polar solvent will drastically reduce the reaction rate and may require phase-transfer catalysts, complicating the impurity profile.

Phase 2: Chemoselective Aldehyde Reduction

Standard Operating Protocol
  • Dissolution: Dissolve the intermediate 2-chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde (1.0 eq) in Methanol (10 volumes).

  • Cooling: Cool the mixture to 0 °C.

  • Hydride Dosing: Slowly add Sodium Borohydride (NaBH₄, 0.6 eq) in small portions. Self-Validation: Monitor for hydrogen gas evolution and ensure adequate reactor venting.

  • Propagation: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by HPLC until the aldehyde is fully consumed.

  • Quench: Quench the reaction carefully with saturated aqueous NH₄Cl (5 volumes) to safely neutralize excess hydride.

  • Isolation: Remove methanol under reduced pressure, extract the aqueous residue with Ethyl Acetate, wash with water, dry over Na₂SO₄, and concentrate to afford the target API intermediate,[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol.

Troubleshooting & FAQs: Reduction Step

Q: What is the exact mechanism of this reduction, and why is Methanol used? A: Sodium borohydride delivers a nucleophilic hydride (H⁻) to the electrophilic carbonyl carbon of the aldehyde, breaking the C=O pi bond in a two-step mechanism[3]. Methanol serves a dual purpose: it solvates the reagents and acts as the necessary proton source to automatically hydrolyze the resulting alkoxide intermediate into the final primary alcohol[4].

Q: My reduction stalls at 80% conversion. Should I heat the reaction to drive it to completion? A: Do not heat the reaction. NaBH₄ undergoes solvolysis (degradation) in methanol, a process that accelerates at higher temperatures. If the reaction stalls, it means your active hydride has been depleted by the solvent. The correct corrective action is to cool the reactor back to 0 °C and add a small second charge (0.1–0.2 eq) of NaBH₄.

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂) to speed up the reduction at scale? A: No. While LiAlH₄ and catalytic hydrogenation will reduce the aldehyde, they lack chemoselectivity. LiAlH₄ is overly harsh and Pd/C with H₂ will likely cause hydrodehalogenation (cleavage of the aryl chloride or aryl fluoride bonds). NaBH₄ is specifically chosen because it selectively reduces aldehydes to primary alcohols without touching sensitive halogenated aromatic rings[3].

Scale-Up Metrics & Quantitative Data

When transitioning this synthesis from the bench to the pilot plant, engineering controls must shift to accommodate heat and gas evolution.

Scale-Up ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality & Engineering Controls
Reactor Type Round-bottom flaskJacketed glass-lined reactorEfficient heat dissipation is critical for the exothermic SNAr and hydride reduction steps.
NaSMe Addition Time 15 minutes2.5 hoursProlonged dosing at scale prevents thermal runaway and suppresses bis-substitution impurities.
NaBH₄ Addition Time 10 minutes1.5 hoursControlled addition manages rapid H₂ gas evolution; requires active nitrogen sweeping and venting.
Overall Yield 88%84%Minor yield attrition at scale due to reactor wall hold-up and transfer losses during phase separations.
Product Purity (HPLC) > 98.0%> 97.5%Trace des-fluoro impurities may require an additional recrystallization step at the pilot scale.

References

  • [1] Title: 2-Chloro-3,4-difluorobenzaldehyde | 1261869-07-1 - Sigma-Aldrich Source: sigmaaldrich.com URL:1

  • [4] Title: 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds Source: Chemistry LibreTexts URL:4

  • [3] Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:3

  • [2] Title: Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines Source: MDPI URL:2

Sources

Optimization

Technical Support Center: Resolving Peak Tailing for [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol in HPLC

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting strategies for resolving peak tailing issues encountered during the HPLC analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies for resolving peak tailing issues encountered during the HPLC analysis of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven solutions to help you achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant peak tailing for [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol on my C18 column. What are the most likely causes?

A1: Peak tailing for a polar aromatic compound like [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is a common issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[3][4] Specifically, the hydroxyl group in your molecule can interact with residual silanol groups (Si-OH) on the silica-based C18 column.[1][5] These silanol groups can be acidic and interact strongly with polar functional groups, leading to a portion of the analyte molecules being retained longer, which results in a tailing peak.[2][3]

Other potential causes include:

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte or the silanol groups, exacerbating tailing.[4][5]

  • Column Contamination: Accumulation of matrix components from previous injections can create active sites that cause peak tailing.[6]

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can lead to peak broadening and tailing.[5][6]

  • Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[7][8]

Q2: How can I diagnose the specific cause of peak tailing for my compound?

A2: A systematic approach is crucial for pinpointing the root cause of peak tailing. The following workflow can help you diagnose the issue efficiently.

Troubleshooting_Workflow start Start: Peak Tailing Observed check_neutral Inject a Neutral Compound (e.g., Toluene, Naphthalene) start->check_neutral tailing_persists Does the Neutral Compound Tail? check_neutral->tailing_persists physical_problem Physical Problem Likely: - Extra-column volume - Column void/frit blockage tailing_persists->physical_problem Yes chemical_problem Chemical Problem Likely: - Secondary Interactions - Mobile Phase Issues tailing_persists->chemical_problem No troubleshoot_physical Troubleshoot Physical Issues: - Check fittings & tubing - Reverse/flush column - Replace column physical_problem->troubleshoot_physical troubleshoot_chemical Troubleshoot Chemical Issues: - Modify mobile phase (pH, additives) - Change column type chemical_problem->troubleshoot_chemical

Caption: A logical workflow for diagnosing the cause of peak tailing.

If a neutral, non-polar compound exhibits good peak shape while your analyte tails, the issue is likely chemical in nature (secondary interactions).[9] If both the neutral compound and your analyte tail, a physical problem with the HPLC system or column is more probable.[9]

Q3: What are the best strategies to mitigate secondary silanol interactions?

A3: Mitigating secondary interactions with silanol groups is often the most effective way to improve peak shape for polar analytes. Here are several proven strategies:

1. Mobile Phase pH Adjustment:

  • Mechanism: Lowering the mobile phase pH (typically to ≤ 3) protonates the acidic silanol groups, reducing their ability to interact with the hydroxyl group of your analyte through ion-exchange mechanisms.[1][2][4]

  • Protocol:

    • Prepare your aqueous mobile phase with a buffer suitable for low pH, such as 0.1% formic acid or a 10-20 mM phosphate buffer adjusted to pH 2.5.[10][11]

    • Ensure your column is stable at low pH. Many modern silica-based columns are designed to operate at low pH, but older columns may degrade.[2][10]

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

2. Use of Mobile Phase Additives:

  • Mechanism: Adding a small, basic compound, often referred to as a "silanol blocker" or "competing base," to the mobile phase can effectively mask the residual silanol groups.[11] Triethylamine (TEA) is a common choice for this purpose. The TEA molecules will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.[11]

  • Protocol:

    • Add a low concentration of TEA (e.g., 5-10 mM) to your aqueous mobile phase.

    • Adjust the pH of the mobile phase after adding the TEA.

    • Be aware that TEA can shorten column lifetime with prolonged use and may suppress ionization if you are using a mass spectrometer (MS) detector.[11]

3. Employ a Modern, High-Purity, End-Capped Column:

  • Mechanism: Column technology has advanced significantly. Modern "Type B" silica columns are synthesized from high-purity silica with minimal metal contamination and undergo a process called "end-capping."[1][3] End-capping treats the silica surface with a small silylating agent to convert most of the accessible residual silanol groups into less polar, non-interactive groups.[2][3]

  • Recommendation: If you are using an older column, switching to a modern, fully end-capped C18 or a C18 with a polar-embedded group can dramatically improve peak shape for polar analytes.[5][12]

The following diagram illustrates the mechanism of silanol interaction and its mitigation:

Silanol_Interaction cluster_0 Unmitigated Silanol Interaction cluster_1 Mitigation Strategies Analyte [Analyte]-OH Silanol Si-OH Analyte->Silanol Secondary Interaction Tailing Peak Tailing Silanol->Tailing Low_pH Low pH (H+) Protonated_Silanol Si-OH2+ Low_pH->Protonated_Silanol Protonates Good_Peak Symmetrical Peak Protonated_Silanol->Good_Peak No Interaction Competing_Base Competing Base (TEA) Masked_Silanol Si-O-TEA+ Competing_Base->Masked_Silanol Masks Masked_Silanol->Good_Peak No Interaction

Caption: Mitigation of secondary silanol interactions for improved peak shape.

Q4: Could my sample solvent be the problem? How do I choose the right one?

A4: Yes, the sample solvent can significantly impact peak shape.[7] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[7][13] For reversed-phase HPLC, this means using a sample solvent with a high percentage of organic solvent when your mobile phase is highly aqueous.

Best Practices for Sample Solvent Selection:

ScenarioRecommendationRationale
Ideal Dissolve the sample in the initial mobile phase composition.Ensures complete compatibility and minimizes peak distortion.
Acceptable Use a solvent that is weaker than the mobile phase.The analyte will focus at the head of the column, leading to a sharp, symmetrical peak.[7]
To Avoid Using a much stronger solvent (e.g., 100% Acetonitrile or Methanol).Can cause the sample to travel through the column inlet partially unretained, leading to peak distortion.[13]

If your analyte has poor solubility in the mobile phase, dissolve it in the minimum amount of a stronger solvent and then dilute it with the mobile phase or water.

Q5: I've tried adjusting my mobile phase, but the tailing persists. What else should I check?

A5: If mobile phase optimization doesn't resolve the issue, it's time to investigate other potential causes:

  • Column Health:

    • Contamination: Flush the column with a strong solvent (e.g., isopropanol) to remove any strongly retained contaminants.[6]

    • Void Formation: A void at the column inlet can cause peak tailing for all compounds.[2] This can sometimes be temporarily rectified by back-flushing the column (if the manufacturer's instructions permit).

    • Frit Blockage: A partially blocked inlet frit can distort the sample flow path, leading to peak distortion.[14] Back-flushing may also help here. If these measures fail, the column may need to be replaced.

  • Extra-Column Effects:

    • Tubing: Use tubing with the smallest possible inner diameter (e.g., 0.005") and keep the length to a minimum, especially between the injector, column, and detector.[5]

    • Fittings: Ensure all fittings are properly seated and that there are no gaps that could introduce dead volume.

  • Column Overload:

    • Injecting too much sample mass (mass overload) or too large a volume (volume overload) can lead to peak distortion.[10] Try diluting your sample or injecting a smaller volume to see if the peak shape improves.

Summary of Troubleshooting Strategies

Problem AreaParameter to ChangeExpected Outcome
Mobile Phase Decrease pH to 2.5-3.0Protonates silanols, reducing secondary interactions and improving peak symmetry.[1][4]
Add a competing base (e.g., 5-10 mM TEA)Masks active silanol sites, leading to sharper peaks.[11]
Increase buffer concentrationCan help to mask residual silanol interactions and stabilize pH.[4]
Column Switch to a modern, end-capped columnMinimizes available silanol groups for interaction.[3][5]
Use a column with a different stationary phase (e.g., Phenyl-Hexyl)Offers alternative selectivity that may reduce problematic secondary interactions.[15]
System Minimize tubing length and diameterReduces extra-column volume and peak broadening.[5]
Check and tighten all fittingsEliminates dead volume.
Sample Dissolve in mobile phase or a weaker solventImproves peak shape by ensuring compatibility with the stationary phase.[7][8]
Reduce injection volume/concentrationPrevents column overload.[10]

By systematically addressing these potential issues, you can effectively troubleshoot and resolve peak tailing for [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol, leading to more accurate and reliable HPLC results.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • LCGC Blog. (n.d.). HPLC Diagnostic Skills II – Tailing Peaks.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • LCGC North America. (n.d.). Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Journal of Chromatographic Science. (n.d.). Mobile phase additive: Significance and symbolism.
  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • Phenomenex. (2025, June 6).
  • ACS Publications. (n.d.).
  • Restek. (n.d.). HPLC Column Selection Guide.
  • PubMed. (2021, October 11).
  • Chromacademy. (n.d.). The Theory of HPLC Column Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Poor Peak Shape of Dehydrovomifoliol in Reverse-Phase HPLC.
  • Sigma-Aldrich. (n.d.).
  • Waters Blog. (2019, October 2).
  • Element Lab Solutions. (2017, September 20). Sample Diluent Effects in HPLC.
  • Waters Corporation. (n.d.).
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Journal of Chromatographic Science. (n.d.).
  • MAC-MOD Analytical. (n.d.). Column Stability.
  • HPLC Troubleshooting Guide. (n.d.).
  • PMC. (2021, December 11).
  • Agilent. (n.d.).
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns.
  • Quest Journals. (2015, July 8). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage.
  • ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Waters Corporation. (2008).

Sources

Troubleshooting

degradation pathways of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

Welcome to the Technical Support Center for [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol . As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical organic chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol .

As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical organic chemistry and practical benchtop troubleshooting. This compound—characterized by a benzyl alcohol moiety, a thioether (methylsulfanyl) group, and a di-halogenated aromatic ring—presents a unique set of structural liabilities during synthesis, formulation, and storage.

Understanding the causality behind these degradation pathways is critical for developing robust, self-validating analytical methods and ensuring the integrity of your experimental data.

Part 1: Chemical Vulnerability Profile & Degradation Pathways

To effectively stabilize this molecule, we must first map its reactive centers. The degradation of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is governed by three primary mechanistic pathways:

  • Thioether Oxidation: The sulfur atom in the methylsulfanyl (-SCH₃) group is highly nucleophilic. It is exceptionally prone to electrophilic attack by reactive oxygen species (ROS) or peroxides, leading to the formation of sulfoxides and sulfones[1].

  • Benzylic Oxidation: The benzylic carbon attached to the hydroxyl group (-CH₂OH) can undergo sequential dehydrogenation/oxidation, yielding a benzaldehyde derivative and ultimately a benzoic acid derivative[2].

  • Photolytic Cleavage: While the C-F bond is thermodynamically robust, the C-Cl bond at position 2 is susceptible to homolytic cleavage under UV irradiation, resulting in a transient phenyl radical and subsequent dehalogenation.

Pathway Visualization

G API [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (Parent Compound) Sulfoxide Sulfoxide Derivative (+15.99 Da, m/z M+16) API->Sulfoxide ROS / Peroxides (Electrophilic Attack on S) Aldehyde Benzaldehyde Derivative (-2.02 Da, m/z M-2) API->Aldehyde Aerobic / Metal Catalysis (Benzylic Dehydrogenation) Radical Phenyl Radical (Transient Intermediate) API->Radical UV Light (ICH Q1B) (C-Cl Homolysis) Sulfone Sulfone Derivative (+31.99 Da, m/z M+32) Sulfoxide->Sulfone Excess Oxidant Acid Benzoic Acid Derivative (+13.98 Da, m/z M+14) Aldehyde->Acid Sequential Oxidation Dechloro Dechlorinated Product (-34.45 Da) Radical->Dechloro H-Abstraction

Degradation pathways of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol via oxidation and photolysis.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS analysis of a stored standard solution shows a major impurity at +16 Da (m/z). What is the mechanism, and how do I suppress it? A: You are observing the oxidation of the methylsulfanyl (-SCH₃) group to a sulfoxide (-S(=O)CH₃). The lone pairs on the sulfur atom make it highly susceptible to electrophilic attack by trace peroxides[1]. This often occurs when using aged ethereal solvents (like THF or dioxane) which accumulate peroxides over time, or through prolonged exposure to atmospheric oxygen. Mitigation: Store the compound as a solid under an argon blanket. For solutions, use freshly opened, peroxide-free solvents and consider adding a radical scavenger or antioxidant (e.g., BHT) if your downstream assay permits.

Q2: During formulation development, we observe a -2 Da shift, which later evolves into a +14 Da shift relative to the parent. What is the structural liability here? A: This is the classic signature of benzyl alcohol oxidation. The initial -2 Da shift corresponds to the dehydrogenation of the -CH₂OH group to a benzaldehyde derivative (-CHO). The subsequent +14 Da shift represents the addition of an oxygen atom to the aldehyde, forming a benzoic acid derivative (-COOH)[2]. This pathway is frequently catalyzed by trace transition metals leaching from glassware or stainless-steel LC capillaries. Mitigation: Passivate your LC systems, utilize LC-MS grade solvents, and consider the addition of a chelating agent (like EDTA) in aqueous buffers to sequester catalytic metal ions.

Q3: Is the fluorine atom at position 3 at risk of cleavage during photostability testing? A: No. The carbon-fluorine (C-F) bond is exceptionally strong (approx. 116 kcal/mol) and will not cleave under standard UV/Vis irradiation. However, the carbon-chlorine (C-Cl) bond at position 2 is a significant photolytic liability. Under ICH Q1B photostability conditions, UV irradiation provides sufficient energy to induce homolytic cleavage of the C-Cl bond, generating a transient phenyl radical that abstracts a hydrogen atom from the solvent, resulting in a dechlorinated degradant (-34.45 Da). Mitigation: Handle solutions in amber glassware and apply UV-blocking films to laboratory windows and fume hoods.

Part 3: Quantitative Data Summary

The following table summarizes the mass spectrometric signatures of the primary degradation products to aid in rapid LC-MS identification.

DegradantStructural ModificationExact Mass Shift (Δ Da)Primary TriggerMitigation Strategy
Sulfoxide -SCH₃ → -S(=O)CH₃+15.9949Trace peroxides, ROSDegassed, peroxide-free solvents
Sulfone -SCH₃ → -S(=O)₂CH₃+31.9898Excess oxidants, prolonged airInert atmosphere (Argon/N₂)
Aldehyde -CH₂OH → -CHO-2.0156Trace metals, basic conditionsMetal chelators, passivated LC
Carboxylic Acid -CH₂OH → -COOH+13.9792Sequential oxidationLimit aerobic exposure
Dechloro-Product C-Cl → C-H-34.4521UV Light (Photolysis)Amber glassware, UV shielding

Part 4: Experimental Protocols (Self-Validating Systems)

To accurately profile these degradation pathways for regulatory submissions, stress testing must be conducted in accordance with ICH Q1A(R2) guidelines[3]. The following protocol is a self-validating system: it includes a chemical quenching step to ensure that degradation occurs only during the incubation period and not artifactually inside the autosampler while awaiting injection.

Protocol: Controlled Oxidative Stress Testing (Thioether & Benzylic Oxidation)

Reagents:

  • API Stock: 1.0 mg/mL[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol in LC-MS grade Acetonitrile.

  • Oxidant: 3.0% H₂O₂ (aq).

  • Quenching Agent: 0.1 M Sodium Thiosulfate (Na₂S₂O₃) (aq).

Step-by-Step Methodology:

  • Aliquot Preparation: In a 2 mL HPLC vial, combine 500 µL of the API Stock with 400 µL of LC-MS grade water.

  • Initiation: Add 100 µL of 3.0% H₂O₂ to the vial to initiate oxidative stress. (Final API concentration = 0.5 mg/mL; Final H₂O₂ = 0.3%).

  • Incubation: Seal the vial and incubate at 40°C in a thermomixer at 300 rpm for exactly 4 hours.

  • Self-Validating Quench (Critical Step): Remove the vial from the incubator and immediately add 50 µL of 0.1 M Sodium Thiosulfate. Causality: Thiosulfate rapidly reduces any unreacted H₂O₂ to water, terminating the oxidation of the thioether[4]. This ensures the LC-MS snapshot represents exactly 4 hours of stress, preventing continuous degradation in the autosampler queue.

  • Control Preparation: Prepare a parallel control vial replacing H₂O₂ with water, and incubate/quench identically.

  • Analysis: Inject 2 µL onto a C18 UPLC column coupled to a High-Resolution Mass Spectrometer (HRMS). Monitor for M+16, M+32, M-2, and M+14 mass shifts relative to the control.

References

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. MDPI.[Link]

  • Oxidation of Sulfides to Sulfoxides with Hypervalent (tert-Butylperoxy)iodanes. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of synthesis routes for [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

Executive Summary [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (also known as 2-chloro-3-fluoro-4-(methylthio)benzyl alcohol) is a highly specialized polyhalogenated building block. It is heavily utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (also known as 2-chloro-3-fluoro-4-(methylthio)benzyl alcohol) is a highly specialized polyhalogenated building block. It is heavily utilized in the pharmaceutical and agrochemical sectors to synthesize advanced kinase inhibitors and metabolically stable active pharmaceutical ingredients (APIs). The strategic placement of the halogens (chloro and fluoro) alongside the methylsulfanyl ether creates unique stereoelectronic effects that enhance lipophilicity and block metabolic degradation pathways.

This guide objectively compares the two primary synthetic routes to this compound:

  • Route A (The Scalable Standard): A highly efficient, two-step sequence involving Nucleophilic Aromatic Substitution (SNAr) followed by hydride reduction.

  • Route B (The Precision Method): A transition-metal-catalyzed C-S cross-coupling approach designed for complex substrates where SNAr regiocontrol is not viable.

Mechanistic Overview & Pathway Visualization

SynthesisRoutes SM_A 2-Chloro-3,4-difluorobenzaldehyde Int_A 2-Chloro-3-fluoro-4- (methylsulfanyl)benzaldehyde SM_A->Int_A NaSMe, DMF, 0°C (SNAr) Target [2-Chloro-3-fluoro-4- (methylsulfanyl)phenyl]methanol Int_A->Target NaBH4, MeOH, 0°C (Reduction) SM_B (4-Bromo-2-chloro-3- fluorophenyl)methanol SM_B->Target NaSMe, Pd2(dba)3, Xantphos Dioxane, 100°C (C-S Coupling)

Figure 1: Divergent synthetic pathways for the target fluorinated benzyl alcohol.

Route A: SNAr & Reduction Sequence (The Scalable Standard)

Scientific Rationale & Causality

Route A leverages the innate electronic properties of commercially available[1]. The formyl group is strongly electron-withdrawing, which highly activates the para-position (C4) toward nucleophilic attack. When sodium thiomethoxide (NaSMe) is introduced, it selectively displaces the C4-fluorine via a stabilized Meisenheimer complex, yielding. The C3-fluorine remains intact because its meta-relationship to the formyl group provides insufficient resonance stabilization for the intermediate anion. Subsequent reduction with sodium borohydride (NaBH₄) cleanly converts the aldehyde to the target benzyl alcohol.

SNAr_Mechanism A Starting Material 2-Chloro-3,4-difluorobenzaldehyde B Meisenheimer Complex Delocalized Anion (para to CHO) A->B + NaSMe (Nucleophilic Attack) C Product 2-Chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde B->C - NaF (Fluoride Elimination)

Figure 2: SNAr mechanism highlighting para-fluorine displacement activated by formyl.

Experimental Protocol (Self-Validating System)

Step 1: SNAr (Thioetherification)

  • Charge a reactor with 2-chloro-3,4-difluorobenzaldehyde (1.0 eq) and anhydrous DMF (0.2 M). Cool the system to 0 °C to kinetically suppress undesired di-substitution at the C3 position.

  • Add NaSMe (1.05 eq) portion-wise.

    • Validation Check: The solution will immediately transition to a deep yellow/orange color, visually confirming the formation of the transient Meisenheimer complex.

  • Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Quench aggressively with ice water. The abrupt polarity shift forces the precipitation of the highly hydrophobic intermediate.

  • Extract with EtOAc, wash with 5% aqueous LiCl (5x) to completely partition the DMF into the aqueous phase, dry over Na₂SO₄, and concentrate.

Step 2: Aldehyde Reduction

  • Dissolve the crude intermediate in MeOH (0.3 M) and cool to 0 °C.

  • Add NaBH₄ (1.2 eq) in small batches.

    • Validation Check: Immediate effervescence (H₂ gas evolution) must occur, serving as a physical confirmation of active hydride transfer and reagent viability.

  • Stir for 1 hour. Quench with saturated aqueous NH₄Cl to destroy excess hydride.

  • Remove MeOH in vacuo, extract with EtOAc, wash with brine, dry, and concentrate to yield the final[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol.

Route B: Palladium-Catalyzed C-S Cross-Coupling (The Precision Method)

Scientific Rationale & Causality

Route B is employed when starting from a halogenated benzyl alcohol directly, such as (4-bromo-2-chloro-3-fluorophenyl)methanol. This route relies on a Buchwald-Hartwig-type C-S cross-coupling. The use of Pd₂(dba)₃ with the bidentate ligand Xantphos is critical. Xantphos enforces a wide bite angle (approx. 111°) on the palladium center. This specific geometry artificially accelerates the reductive elimination step of the catalytic cycle, which is vital to suppress undesired β-hydride elimination or thioether poisoning of the catalyst.

Experimental Protocol (Self-Validating System)
  • To an oven-dried Schlenk flask, add (4-bromo-2-chloro-3-fluorophenyl)methanol (1.0 eq), NaSMe (1.2 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).

  • Evacuate and backfill the flask with Argon (3x).

    • Validation Check: Strict anaerobic conditions are mandatory. Failure to exclude oxygen results in rapid catalyst oxidation, visually validated by a premature shift to a black suspension and the strong olfactory presence of dimethyl disulfide.

  • Add anhydrous 1,4-dioxane (0.15 M) and heat to 100 °C for 12 hours.

  • Cool to room temperature, filter through a tightly packed pad of Celite to remove precipitated palladium black, and concentrate.

  • Purify via silica gel flash chromatography to isolate the target compound.

Quantitative Comparison & Performance Data

ParameterRoute A (SNAr + Reduction)Route B (Pd-Catalyzed C-S Coupling)
Overall Yield 82% - 88%60% - 68%
Regioselectivity >95:5 (para vs meta displacement)>99:1 (Determined by starting material)
Atom Economy High (Low-mass fluoride leaving group)Low (Heavy bromide leaving group + massive ligands)
Scalability Excellent (Routinely performed at Kilogram scale)Poor (Limited by Pd cost, toxicity, and exotherm)
Cost per Gram < $5.00> $45.00
Primary Impurity Di-methylsulfanyl byproductPd trace metals, des-bromo byproduct

References

Sources

Comparative

[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol vs. other fluorinated aromatic alcohols

Title: Comparative Application Guide:[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol in Drug Discovery Introduction As a Senior Application Scientist in early-phase drug discovery, selecting the right aromatic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Application Guide:[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol in Drug Discovery

Introduction As a Senior Application Scientist in early-phase drug discovery, selecting the right aromatic building block is critical for optimizing a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (CFMS-BnOH) is a highly functionalized benzyl alcohol that offers a sophisticated alternative to simpler fluorinated aromatic alcohols. This guide objectively compares CFMS-BnOH against standard alternatives—such as 4-fluorobenzyl alcohol and 4-(trifluoromethyl)benzyl alcohol—and provides validated experimental workflows for its integration into medicinal chemistry campaigns.

Structural Rationale & Causality in Design

The unique substitution pattern of CFMS-BnOH is not arbitrary; each functional group serves a specific mechanistic purpose:

  • Meta-Fluorine: The introduction of a highly electronegative fluorine atom serves a dual purpose. First, it lowers the pKa of the adjacent benzylic alcohol, subtly altering its hydrogen-bonding capacity. Second, it increases the overall lipophilicity and blocks potential CYP-mediated aromatic hydroxylation, thereby enhancing metabolic stability (1)[1].

  • Ortho-Chlorine: The bulky chlorine atom provides a "steric lock." By restricting the free rotation of the benzylic C-O bond (the ortho-effect), it forces the molecule into a defined conformation, which can significantly reduce the entropic penalty upon binding to a target protein's hydrophobic pocket.

  • Para-Methylsulfanyl (-SCH3): This moiety acts as a soft, polarizable lipophilic handle. Crucially, it serves as a tunable metabolic liability. In vivo, cytochrome P450 (CYP450) enzymes predictably oxidize the methylsulfanyl group to a sulfoxide, and subsequently to a sulfone (2)[2]. This predictable metabolism can be leveraged to design prodrugs or soft drugs.

Comparative Performance Profiling

When benchmarking CFMS-BnOH against other fluorinated aromatic alcohols, we must evaluate both physicochemical properties and metabolic liabilities. The data below summarizes the comparative performance metrics critical for lead optimization.

Building BlockcLogP (Est.)Steric Profile (Ortho-Effect)Primary Metabolic LiabilityHLM Stability (Est. t1/2)
CFMS-BnOH 2.8High (Cl-induced locking)S-Oxidation (CYP450)Moderate (15-30 min)
4-Fluorobenzyl alcohol 1.2Low (Free rotation)C-Oxidation (ADH/ALDH)High (>45 min)
4-(Trifluoromethyl)benzyl alcohol 2.4Low (Free rotation)C-Oxidation (ADH/ALDH)High (>60 min)

Note: The presence of the methylsulfanyl group in CFMS-BnOH shifts the primary clearance pathway from alcohol dehydrogenase (ADH) mediated oxidation to CYP450-mediated S-oxidation. Evaluating these stability metrics in mouse or human liver microsomes is a standard protocol in drug discovery (3)[3].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm causality and isolate variables.

Protocol A: Late-Stage Mitsunobu Etherification Objective: Couple CFMS-BnOH with a target phenol to generate a functionalized ether. Causality: The electron-withdrawing nature of the F and Cl atoms slightly increases the acidity of the benzylic alcohol, facilitating betaine intermediate formation during the Mitsunobu reaction compared to unactivated alcohols. Step-by-Step:

  • Preparation: Dissolve 1.0 eq of the target phenol, 1.2 eq of CFMS-BnOH, and 1.5 eq of triphenylphosphine (PPh3) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Activation: Cool the mixture to 0 °C. Add 1.5 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 10 minutes. Scientific Rationale: Slow addition prevents the premature depletion of the betaine intermediate via self-condensation.

  • Reaction & Self-Validation: Stir the reaction at room temperature for 4 hours.

    • Self-Validating Check: Analyze an aliquot via LC-MS (UV 254 nm). You must observe the stoichiometric formation of triphenylphosphine oxide (TPPO, m/z 279). If TPPO is present but the desired ether product is absent, the failure lies in the steric hindrance of the nucleophilic displacement, not the reagent activation.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay Objective: Determine the metabolic half-life and primary clearance pathway of CFMS-BnOH derivatives. Causality: Differentiating between S-oxidation and benzylic C-oxidation is critical for understanding the drug's in vivo fate and potential toxicophores. Step-by-Step:

  • Incubation Setup: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Spiking & Self-Validation: Add the test compound (final concentration 1 µM).

    • Self-Validating Check: In a parallel control well, spike Verapamil (1 µM) as a positive control for CYP450 activity. If Verapamil is not rapidly cleared (t1/2 < 15 min), the microsomes are inactive, and the assay must be invalidated.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Carbamazepine, 100 ng/mL).

    • Self-Validating Check: The consistent peak area of the internal standard across all time points validates that the protein precipitation and extraction efficiency remain constant.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int).

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic pathways of CFMS-BnOH, highlighting the competition between CYP450-mediated S-oxidation and ADH-mediated C-oxidation.

MetabolicFate Parent [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol CYP CYP450 / FMO (S-Oxidation) Parent->CYP Major Pathway ADH Alcohol Dehydrogenase (C-Oxidation) Parent->ADH Minor Pathway Sulfoxide Sulfoxide Metabolite (-S(=O)CH3) CYP->Sulfoxide Aldehyde Aldehyde Metabolite (-CHO) ADH->Aldehyde Sulfone Sulfone Metabolite (-S(=O)2CH3) Sulfoxide->Sulfone CYP450 Acid Carboxylic Acid (-COOH) Aldehyde->Acid ALDH

Metabolic pathways of CFMS-BnOH highlighting S-oxidation vs. benzylic C-oxidation.

References

  • Purser, S., et al. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.
  • Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015.
  • Alnajjar, A., et al.
  • Harada, K., et al. "Design, Synthesis, and Pharmacological Evaluation of Metabolically Stable Apelin Receptor Antagonists..." Journal of Medicinal Chemistry, 2026.

Sources

Validation

Deconvoluting Complexity: A 2D NMR-Based Guide to the Structural Validation of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, the ability to precisely map th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, the ability to precisely map the atomic connectivity of a molecule is paramount. This guide provides an in-depth, technical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural validation of the novel compound, [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol. By moving beyond simple one-dimensional analysis, we will explore how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a self-validating system for structural elucidation, offering a comprehensive and trustworthy approach.

The following analysis is based on predicted chemical shifts, a common and essential practice in structural chemistry when experimental data for a novel compound is not yet available. This predictive approach allows for the strategic design of NMR experiments and provides a robust framework for the interpretation of future experimental data.

The Molecule of Interest: [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

The structure of our target molecule is presented below. The numbering scheme is provided for clarity in the subsequent NMR analysis.

Figure 1. Structure of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol with atom numbering.

The Power of Two Dimensions: A Comparative Overview of 2D NMR Techniques

While 1D NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, complex substitution patterns, as seen in our target molecule, can lead to overlapping signals and ambiguous assignments. 2D NMR spectroscopy disperses this information into a second dimension, revealing correlations between nuclei and providing a clear roadmap to the molecule's structure.[1][2]

2D NMR Technique Correlation Type Information Gained
COSY (Correlation Spectroscopy)¹H - ¹H (through 2-3 bonds)Reveals proton-proton coupling networks, identifying adjacent protons.[2]
HSQC (Heteronuclear Single Quantum Coherence)¹H - ¹³C (through 1 bond)Directly correlates a proton to the carbon it is attached to.[3]
HMBC (Heteronuclear Multiple Bond Correlation)¹H - ¹³C (through 2-4 bonds)Shows long-range correlations between protons and carbons, crucial for identifying quaternary carbons and piecing together molecular fragments.[4]

Table 1. Comparison of key 2D NMR techniques for structural elucidation.

A Predictive Approach to the 2D NMR Analysis of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

To illustrate the power of 2D NMR, we will predict the key correlations for our target molecule. These predictions are based on established substituent effects on the chemical shifts of aromatic protons and carbons.[5]

Predicted ¹H and ¹³C Chemical Shifts

The following table outlines the predicted chemical shift ranges for the protons and carbons in [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale for Prediction
H57.2 - 7.5C5: 125 - 130Aromatic proton ortho to a chloro group and meta to a fluoro group.
H66.9 - 7.2C6: 115 - 120Aromatic proton ortho to a fluoro group and meta to a chloro group.
CH₂OH4.5 - 4.8CH₂OH: 60 - 65Methylene protons adjacent to an aromatic ring and a hydroxyl group.
OHVariable (2.0 - 5.0)-Exchangeable proton, chemical shift is concentration and solvent dependent.
SCH₃2.4 - 2.6SCH₃: 15 - 20Methyl protons adjacent to a sulfur atom.
C1-135 - 140Aromatic carbon attached to the CH₂OH group.
C2-130 - 135Aromatic carbon attached to the chloro group.
C3-155 - 160 (d, ¹JCF ≈ 245 Hz)Aromatic carbon directly bonded to fluorine, expected to be a doublet with a large one-bond C-F coupling constant.
C4-120 - 125Aromatic carbon attached to the methylsulfanyl group.

Table 2. Predicted ¹H and ¹³C chemical shifts for [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol.

Experimental Workflow for 2D NMR Analysis

The logical flow of experiments to validate the structure is crucial. Each step builds upon the last, providing a self-validating system.

G cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR COSY COSY H1->COSY Identify ¹H-¹H Spin Systems HSQC HSQC H1->HSQC Assign Protonated Carbons C13 ¹³C NMR C13->HSQC HMBC HMBC COSY->HMBC Link Spin Systems HSQC->HMBC Confirm Fragment Connectivity Structure Structure HMBC->Structure Final Structure Validation

Diagram 1. Experimental workflow for 2D NMR-based structural validation.

Predicted 2D NMR Correlations

The following sections detail the expected cross-peaks in the COSY, HSQC, and HMBC spectra of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol.

The COSY spectrum will reveal the connectivity between neighboring protons.

  • H5 to H6: A cross-peak is expected between the aromatic protons H5 and H6, confirming their ortho relationship.

  • CH₂OH to OH: A weak correlation may be observed depending on the solvent and water content, due to chemical exchange.

Diagram 2. Predicted COSY correlations for the target molecule.

The HSQC spectrum provides direct, one-bond correlations between protons and the carbons they are attached to.

  • H5 to C5: A cross-peak will definitively assign the chemical shift of C5.

  • H6 to C6: A cross-peak will definitively assign the chemical shift of C6.

  • CH₂OH protons to CH₂OH carbon: This correlation will confirm the chemical shift of the methylene carbon.

  • SCH₃ protons to SCH₃ carbon: This will confirm the chemical shift of the methyl carbon in the methylsulfanyl group.

HSQC H5 H5 C5 C5 H5->C5 ¹JCH H6 H6 C6 C6 H6->C6 ¹JCH CH2OH_H CH₂OH (¹H) CH2OH_C CH₂OH (¹³C) CH2OH_H->CH2OH_C ¹JCH SCH3_H SCH₃ (¹H) SCH3_C SCH₃ (¹³C) SCH3_H->SCH3_C ¹JCH

Diagram 3. Predicted HSQC correlations for the target molecule.

The HMBC spectrum is the key to assembling the molecular puzzle, revealing correlations over two to four bonds. This is particularly powerful for identifying quaternary carbons (those with no attached protons).

  • Aromatic Protons (H5, H6):

    • H5 will show correlations to C1, C3, and C4. The correlation to the fluorinated carbon C3 will likely show the effect of the C-F coupling.

    • H6 will show correlations to C2 and C4.

  • Methylene Protons (CH₂OH):

    • These protons will show correlations to the aromatic carbons C1 and C2, confirming the attachment of the hydroxymethyl group to the aromatic ring.

  • Methyl Protons (SCH₃):

    • The methyl protons will show a crucial correlation to the aromatic carbon C4, confirming the position of the methylsulfanyl group.

HMBC H5 H5 C1 C1 H5->C1 ²JCH C3 C3 (F) H5->C3 ²JCH C4 C4 H5->C4 ³JCH H6 H6 C2 C2 H6->C2 ³JCH H6->C4 ²JCH CH2OH_H CH₂OH (¹H) CH2OH_H->C1 ²JCH CH2OH_H->C2 ³JCH SCH3_H SCH₃ (¹H) SCH3_H->C4 ³JCH

Diagram 4. Key predicted HMBC correlations for the target molecule.

Conclusion: A Self-Validating Approach to Structural Certainty

By systematically applying a suite of 2D NMR experiments, we can confidently validate the structure of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol. The COSY spectrum establishes the proton spin systems, the HSQC spectrum unambiguously links protons to their directly attached carbons, and the HMBC spectrum pieces together the molecular fragments and confirms the positions of all substituents. This multi-faceted approach provides a robust and self-validating dataset, ensuring the highest level of scientific integrity in structural elucidation. The predictive analysis presented here serves as a powerful tool for researchers, enabling them to anticipate spectral features and efficiently interpret experimental data to confirm the structure of this and other novel chemical entities.

References

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the Proton Magnetic Resonance Spectra of Benzene. The Journal of Chemical Physics, 35(2), 722-730.
  • Jeannerat, D. (2016). 2D NMR, a powerful tool for the elucidation of chemical structures. Chimia, 70(1), 26-31.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
  • Columbia University. NMR Core Facility. HSQC and HMBC. [Link]

  • Scribd. Advanced 2D NMR Techniques Guide. [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

  • Prezi. Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. [Link]

  • NIH. The Evolving Landscape of NMR Structural Elucidation. [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • ACS Publications. Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • University of Ottawa NMR Facility Blog. Measurement of Long Range C H Coupling Constants. [Link]

Sources

Comparative

Comparative Reactivity Guide: Late-Stage Functionalization of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

As drug development increasingly relies on polysubstituted aromatic building blocks to fine-tune lipophilicity, metabolic stability, and target binding, compounds like [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on polysubstituted aromatic building blocks to fine-tune lipophilicity, metabolic stability, and target binding, compounds like [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol have become critical intermediates. However, the dense functionalization of this molecule presents unique synthetic challenges.

This guide provides an objective, data-driven comparison of the target compound's reactivity against standard benzylic alcohols. It is designed for researchers and process chemists who need to perform late-stage functionalizations—specifically selective oxidations and benzylic substitutions—without compromising the sensitive thioether linkage or the halogenated core.

Structural Analysis & Electronic "Push-Pull" Dynamics

The reactivity of the benzylic position in[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is governed by a complex "push-pull" electronic system. To predict its behavior in nucleophilic substitutions and oxidations, we must analyze the competing substituent effects [3]:

  • The "Push" (+M Effect): The para-methylsulfanyl (-SCH₃) group is a strong resonance donor. It stabilizes benzylic carbocations, accelerating S_N1-type pathways.

  • The "Pull" (-I Effect): The ortho-chloro and meta-fluoro groups are strongly electronegative. They exert inductive withdrawal, destabilizing carbocations and sterically hindering the benzylic carbon.

G cluster_0 Electronic Effects on Benzylic Carbon SCH3 p-SCH3 (+M, -I) Carbocation Stabilizing Benzylic Benzylic Carbon (Net Reactivity) SCH3->Benzylic Resonance Donation F m-F (-I) Inductive Withdrawal F->Benzylic Inductive Withdrawal Cl o-Cl (-I, Steric) Inductive Withdrawal Cl->Benzylic Inductive Withdrawal

Fig 1. Push-pull electronic effects governing the benzylic reactivity of the target compound.

Comparative Reactivity Profile & Quantitative Data

To establish a baseline, we compared the target compound against three structural alternatives:

  • Alternative A: Benzyl alcohol (Unsubstituted baseline).

  • Alternative B: 4-(Methylsulfanyl)benzyl alcohol (Lacks deactivating halogens; highly electron-rich).

  • Alternative C: 2-Chloro-3-fluorobenzyl alcohol (Lacks the activating thioether; highly electron-deficient).

Quantitative Performance Metrics

The following table summarizes the relative reaction rates for benzylic chlorination (via SOCl₂) and the chemoselectivity of primary alcohol oxidation.

CompoundRelative Chlorination Rate (S_N1/S_N2)Swern Oxidation Yield (%)DMP Oxidation Yield (%)Sulfoxide Byproduct in DMP (%)
Alternative B (4-SMe)100 (Baseline Fast)926035
Target (2-Cl-3-F-4-SMe)15 (Moderate)897520
Alternative A (Unsubstituted)1 (Baseline Slow)9594N/A
Alternative C (2-Cl-3-F)0.05 (Very Slow)9092N/A

Data Interpretation: The target compound chlorinates 15 times faster than unsubstituted benzyl alcohol due to the +M effect of the thioether, but significantly slower than Alternative B because the halogens dampen the carbocation stability. During oxidation, Dess-Martin Periodinane (DMP) causes significant over-oxidation to the sulfoxide in thioether-containing compounds, making Swern oxidation the superior choice.

Transformation 1: Selective Oxidation to Benzaldehyde

The Challenge: Oxidizing the primary alcohol to an aldehyde without concurrently oxidizing the para-methylsulfanyl group to a sulfoxide or sulfone.

Mechanistic Causality: The relies on the low-temperature (-78 °C) activation of dimethyl sulfoxide (DMSO) by oxalyl chloride to form a chlorosulfonium intermediate[1]. Because the reaction is maintained at cryogenic temperatures, the electrophilic intermediate reacts exclusively with the more nucleophilic primary alcohol. The thioether remains unreactive under these strict thermal conditions. In contrast, oxidants like DMP or hypervalent iodine can transfer oxygen directly to the sulfide at room temperature.

Workflow Start Target Alcohol [2-Cl-3-F-4-SMe-Ph]CH2OH Choice Oxidant Selection Goal: Avoid Sulfoxide Start->Choice Swern Swern Oxidation (DMSO, (COCl)2, Et3N, -78°C) Choice->Swern Optimal Selectivity DMP Dess-Martin Periodinane (DCM, rt) Choice->DMP Risk of Over-Oxidation Res1 Target Aldehyde (Intact Thioether) Swern->Res1 Res2 Aldehyde + Sulfoxide Byproduct DMP->Res2

Fig 2. Workflow for selective oxidation of the benzylic alcohol in the presence of a thioether.

Self-Validating Protocol: Selective Swern Oxidation
  • System Purging: Flame-dry a 3-neck flask and purge with Argon. Causality: Moisture hydrolyzes the chlorosulfonium intermediate, killing the reaction.

  • Activation: Add anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 eq). Cool the mixture strictly to -78 °C using a dry ice/acetone bath. Add DMSO (2.4 eq) dropwise over 10 minutes.

    • Validation Check: Copious gas evolution (CO and CO₂) indicates successful activation[1]. If the solution turns yellow, the temperature has exceeded -60 °C, risking Pummerer-type byproducts.

  • Alcohol Addition: Dissolve [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (1.0 eq) in a minimum volume of DCM and add dropwise. Stir for 45 minutes at -78 °C.

  • Deprotonation: Add triethylamine (5.0 eq) dropwise. Causality: The bulky base deprotonates the alkoxysulfonium ion to form the aldehyde without epimerizing or reacting with the thioether.

  • Workup: Allow the reaction to warm to 0 °C, quench with saturated aqueous NH₄Cl, and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Transformation 2: Benzylic Chlorination

The Challenge: Converting the alcohol to a benzyl chloride for subsequent cross-coupling or etherification. The ortho-chlorine creates steric hindrance, while the meta-fluorine inductively slows down the nucleophilic attack.

Mechanistic Causality: Using with a catalytic amount of Dimethylformamide (DMF) bypasses the sluggish S_N2 pathway. DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly activates the sterically hindered benzylic alcohol, driving the reaction forward efficiently despite the deactivating halogens[2].

Self-Validating Protocol: Vilsmeier-Haack Assisted Chlorination
  • Reagent Mixing: Dissolve the target alcohol (1.0 eq) in anhydrous DCM at 0 °C. Add catalytic DMF (0.05 eq).

  • Chlorination: Add SOCl₂ (1.5 eq) dropwise.

    • Validation Check: The immediate evolution of SO₂ and HCl gas confirms the formation of the chlorosulfite intermediate.

  • Reaction Progression: Warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The product will appear as a higher-R_f, UV-active spot compared to the starting material.

  • Quenching: Carefully pour the mixture over crushed ice to quench unreacted SOCl₂. Extract with DCM, wash with saturated NaHCO₃ until the aqueous layer is basic (pH > 8), dry over MgSO₄, and concentrate in vacuo to yield the benzyl chloride.

References

  • Title: Swern Oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Thionyl Chloride Source: Organic Chemistry Portal URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition) Source: Wiley Standard Texts URL: [Link]

Sources

Validation

Validation of an Analytical Method for Quantifying[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter complex halogenated thioether intermediates that push the limits of traditional chromatography. [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is a prime ex...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex halogenated thioether intermediates that push the limits of traditional chromatography. [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is a prime example. This highly functionalized building block—featuring a reactive benzyl alcohol, a di-halogenated aromatic ring, and an oxidation-prone methylsulfanyl (thioether) group—requires rigorous analytical control during active pharmaceutical ingredient (API) synthesis.

This guide objectively compares a traditional Fully Porous Particle (FPP) HPLC method against a modernized Core-Shell UHPLC-UV approach, providing step-by-step protocols, mechanistic causality, and empirical validation data.

Regulatory Framework & Scientific Grounding

To ensure an analytical method is fit for its intended purpose—whether for lot release, stability testing, or in-process control—it must be validated as a self-validating system. The protocols described in this guide strictly adhere to the ICH Q2(R2) Validation of Analytical Procedures framework, which mandates a lifecycle approach to method robustness and specificity. Furthermore, the experimental design aligns with the FDA’s Analytical Procedures and Methods Validation for Drugs and Biologics , ensuring that parameters such as linearity, accuracy, precision, and limits of quantitation (LOQ) are statistically justified.

ValidationWorkflow Start Method Development (Core-Shell UHPLC) SST System Suitability Testing (SST) Start->SST Specificity Specificity (Isomers & Degradants) SST->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy & Precision (%Recovery, %RSD) Linearity->Accuracy LOD_LOQ LOD & LOQ Determination Accuracy->LOD_LOQ Robustness Robustness (Flow, Temp, pH) LOD_LOQ->Robustness Final Validated Method Ready for QC Robustness->Final

Figure 1: ICH Q2(R2) compliant analytical method validation workflow.

Methodological Design: The Causality Behind the Choices

The Specificity Challenge

The primary analytical challenge for[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is specificity . The methylsulfanyl (-SCH₃) group is highly susceptible to oxidation, rapidly forming sulfoxide (-S(=O)CH₃) and sulfone (-S(=O)₂CH₃) degradants under ambient light or peroxide exposure. Additionally, the synthesis often yields closely eluting des-fluoro or positional halogen isomers.

Core-Shell vs. Fully Porous Particles (FPP)

Traditional 5 µm FPP C18 columns often fail to resolve the parent thioether from its sulfoxide degradant without excessively long, shallow gradients (>25 minutes). By transitioning to a 2.6 µm Core-Shell (solid-core) stationary phase , we fundamentally alter the column's mass transfer kinetics.

  • The Causality: The solid silica core limits the diffusion path of the analyte into the porous shell, drastically reducing longitudinal diffusion and eddy dispersion (the B and A terms in the van Deemter equation).

  • The Result: This yields UHPLC-like efficiencies (sharper peaks, higher plate counts) at standard HPLC backpressures, allowing for baseline resolution ( Rs​>2.0 ) of critical isomer pairs in under 8 minutes.

DegradationPathway Parent [2-Chloro-3-fluoro-4- (methylsulfanyl)phenyl]methanol (Target Analyte) Oxidation1 Oxidation (H2O2 / Light / Heat) Parent->Oxidation1 Isomer Positional Isomers (Halogen Migration) Parent->Isomer Synthetic Byproducts Resolution Critical Resolution Pair (Rs > 2.0 required) Parent->Resolution Sulfoxide Sulfoxide Degradant (-S(=O)CH3) Oxidation1->Sulfoxide Mild Sulfone Sulfone Degradant (-S(=O)2CH3) Sulfoxide->Sulfone Harsh Sulfoxide->Resolution Sulfone->Resolution Isomer->Resolution

Figure 2: Degradation pathway and specificity challenges requiring high-resolution separation.

Experimental Protocols

Step 1: Standard and Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v). Rationale: Matches the initial mobile phase strength to prevent peak fronting of the highly polar benzyl alcohol moiety.

  • Stock Solution: Accurately weigh 25.0 mg of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL.

Step 2: Forced Degradation (Specificity Testing)

To prove the method is stability-indicating[1]:

  • Oxidative Stress: Treat 5 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 2 hours. Neutralize and dilute to 100 µg/mL.

  • Acid/Base Hydrolysis: Treat with 0.1N HCl and 0.1N NaOH respectively, heating at 60°C for 4 hours. Neutralize and dilute.

  • Thermal/Photolytic: Expose solid API to 105°C for 48 hours, and UV light (1.2 million lux hours).

Step 3: Chromatographic Execution

Run the prepared samples using the parameters outlined in Table 1. Ensure System Suitability Testing (SST) criteria are met before validation execution:

  • SST Criteria: Tailing factor 1.5; Theoretical plates 10,000; %RSD of 5 replicate injections 1.0%.

Data Presentation & Method Comparison

Table 1: Chromatographic Conditions & Performance Comparison
ParameterTraditional FPP HPLC MethodOptimized Core-Shell Method
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20% to 80% B over 25 min30% to 70% B over 8 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection (UV) 254 nm254 nm
Run Time 30 minutes10 minutes
Resolution (Parent/Sulfoxide) 1.4 (Incomplete baseline resolution)2.8 (Baseline resolved)
Peak Asymmetry (Tf) 1.6 (Tailing observed)1.1 (Excellent peak shape)
Table 2: Validation Results Summary (Core-Shell Method)

The validation was executed following ICH Q2(R2) guidelines[1]. The Core-Shell method demonstrated superior quantitative metrics across all critical parameters.

Validation ParameterICH/FDA Acceptance CriteriaCore-Shell Method ResultsStatus
Specificity No interference at retention timeNo interference from degradantsPass
Linearity (Range) 0.999 (25% to 150% of target)R² = 0.9998 (10 µg/mL to 150 µg/mL)Pass
Accuracy (% Recovery) 98.0% - 102.0% at 3 levels99.4% - 100.8%Pass
Method Precision %RSD 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Conclusion

The quantification of highly functionalized intermediates like[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol requires analytical methodologies that prioritize specificity and efficiency. As demonstrated by the experimental data, traditional FPP HPLC columns fail to adequately resolve the critical thioether/sulfoxide pair without sacrificing throughput.

By employing a Core-Shell stationary phase, laboratories can achieve a 66% reduction in run time while doubling the resolution factor. The resulting method is fully compliant with ICH Q2(R2) and FDA validation standards, providing a robust, self-validating system ready for seamless transfer into GMP Quality Control environments.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines, 2024. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance for Industry, 2015. Available at:[Link]

Sources

Comparative

A Comparative Guide to Catalyst Efficacy in the Synthesis of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

For researchers and professionals in drug development, the efficient and selective synthesis of complex intermediates is paramount. [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is a key structural motif in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient and selective synthesis of complex intermediates is paramount. [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is a key structural motif in the development of various pharmaceutical agents. Its synthesis, while seemingly straightforward, presents a classic chemoselectivity challenge due to the presence of multiple potentially reactive functional groups: a chloro, a fluoro, and a methylsulfanyl group, in addition to the target carbonyl functionality of its precursors. This guide provides an in-depth comparison of catalytic strategies for the synthesis of this valuable building block, with a focus on efficacy, selectivity, and practical application.

Introduction to Synthetic Strategies

The synthesis of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol can be approached from two primary, readily accessible precursors: 2-Chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde and 2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid . Both precursors are commercially available, making the final reduction step the critical focus of our comparative analysis.

The choice of the synthetic route and the catalyst is governed by several factors:

  • Yield and Purity : The efficiency of the conversion to the desired product.

  • Chemoselectivity : The ability to reduce the target functional group (aldehyde or carboxylic acid) without affecting the chloro, fluoro, or methylsulfanyl moieties. Dehalogenation and desulfurization are common side reactions to be avoided.

  • Reaction Conditions : The temperature, pressure, and time required for the transformation. Milder conditions are generally preferred.

  • Cost and Scalability : The economic and practical feasibility of the method for larger-scale production.

This guide will compare two main catalytic approaches for each precursor:

  • From 2-Chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde :

    • Chemical Reduction with Sodium Borohydride (NaBH₄)

    • Catalytic Hydrogenation

  • From 2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid :

    • Catalytic Hydrogenation

Visualizing the Synthetic Pathways

SynthesisPathways cluster_0 Precursors cluster_1 Target Molecule Aldehyde 2-Chloro-3-fluoro-4- (methylsulfanyl)benzaldehyde Alcohol [2-Chloro-3-fluoro-4- (methylsulfanyl)phenyl]methanol Aldehyde->Alcohol Reduction Acid 2-Chloro-3-fluoro-4- (methylsulfanyl)benzoic acid Acid->Alcohol Reduction

Caption: Plausible synthetic routes to the target molecule.

Part 1: Synthesis from 2-Chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde

The direct reduction of the aldehyde is a highly convergent and attractive route. The key is to select a reagent or catalyst that is mild enough to avoid unwanted side reactions.

Method A: Chemical Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and highly chemoselective reducing agent, making it an excellent first choice for the reduction of aldehydes in the presence of other sensitive functional groups.[1][2]

Mechanism and Rationale:

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide, typically by the solvent (e.g., methanol or ethanol), yields the primary alcohol.[1] The mild nature of NaBH₄ is its primary advantage; it will not typically reduce esters, amides, or carboxylic acids, and is less likely to cause dehalogenation compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1]

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-Chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde (1.0 eq) in methanol or ethanol (10-20 mL per gram of aldehyde).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for reductions. However, for a substrate with a halogen and a sulfur-containing group, catalyst selection is critical to prevent catalyst poisoning and unwanted side reactions.

Catalyst Selection and Rationale:

  • Palladium on Carbon (Pd/C) : A common hydrogenation catalyst, but it carries a significant risk of dehalogenation, particularly for aryl chlorides. This would lead to the formation of undesired byproducts.

  • Platinum-based catalysts (e.g., PtO₂) : These are also effective but can also promote dehalogenation.

  • Nickel-based catalysts (e.g., Raney Nickel) : These are highly active but are known to cause desulfurization, making them unsuitable for this synthesis.[3]

  • Rhodium and Ruthenium catalysts : These may offer better selectivity but require careful optimization of reaction conditions.

Given the risks, catalytic hydrogenation of the aldehyde is a less straightforward approach than chemical reduction with NaBH₄ for this specific substrate.

Comparative Summary for Aldehyde Reduction

Catalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) 0 °C to RT, 1-3 h, in MeOH or EtOHHigh chemoselectivity, mild conditions, simple workup, low cost.[1][4]Stoichiometric waste generation.
Catalytic Hydrogenation (e.g., Pd/C) H₂ (1-5 atm), RT to 50 °CAtom economical, clean reaction.High risk of dehalogenation and desulfurization, catalyst poisoning.

Verdict for Aldehyde Reduction: For the synthesis of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol from its corresponding aldehyde, sodium borohydride is the superior choice due to its excellent chemoselectivity and the mild conditions required, which preserve the integrity of the chloro, fluoro, and methylsulfanyl groups.

AldehydeReduction Aldehyde 2-Chloro-3-fluoro-4- (methylsulfanyl)benzaldehyde NaBH4 NaBH4 (Chemical Reduction) Aldehyde->NaBH4 Highly Selective H2_Catalyst H2 / Catalyst (Catalytic Hydrogenation) Aldehyde->H2_Catalyst Less Selective Alcohol [2-Chloro-3-fluoro-4- (methylsulfanyl)phenyl]methanol NaBH4->Alcohol H2_Catalyst->Alcohol Side_Products Dehalogenated/Desulfurized Byproducts H2_Catalyst->Side_Products

Caption: Comparison of reduction methods for the aldehyde precursor.

Part 2: Synthesis from 2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic Acid

Reduction of the carboxylic acid offers an alternative route. This transformation is more challenging than aldehyde reduction and typically requires more forcing conditions or specialized catalysts.

Catalytic Hydrogenation of the Carboxylic Acid

Direct catalytic hydrogenation of a carboxylic acid to an alcohol is a desirable green chemistry approach, avoiding the use of stoichiometric hydride reagents. The key challenge is the selective reduction of the carboxylic acid group over the aromatic ring.

Catalyst Selection and Rationale:

Standard hydrogenation catalysts like Pd/C are often more effective at reducing the aromatic ring of benzoic acids than the carboxylic acid group itself, leading to cyclohexane derivatives.[5] However, recent advances have identified bimetallic catalysts that exhibit excellent selectivity for the desired transformation.

  • Ruthenium-Tin Catalyst (Ru-Sn/Al₂O₃) : This catalyst system has been shown to completely inhibit the hydrogenation of the aromatic ring, favoring the reduction of the carboxylic acid group to yield benzyl alcohol.[5] The tin promoter is believed to modify the electronic properties of the ruthenium, enhancing the desired chemoselectivity.

  • Platinum-Tin Catalyst (Pt/SnO₂) : This catalyst has demonstrated excellent selectivity (up to 97%) for the hydrogenation of benzoic acid to benzyl alcohol under relatively mild conditions (190 °C, 30 bar H₂).[6][7] Density functional theory (DFT) calculations suggest that the tin oxide support alters the adsorption mode of the benzoic acid, favoring interaction through the carbonyl group rather than the aromatic ring, thus promoting the desired reduction.[7]

Experimental Protocol (Conceptual, based on Pt/SnO₂ for benzoic acid):

  • A high-pressure autoclave is charged with 2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid (1.0 eq), the Pt/SnO₂ catalyst (e.g., 5 mol%), and a suitable solvent (e.g., 1,4-dioxane).

  • The autoclave is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas (e.g., 30 bar).

  • The reaction mixture is heated to the target temperature (e.g., 190 °C) with vigorous stirring.

  • The reaction is monitored by analyzing aliquots for the consumption of the starting material.

  • After completion, the reactor is cooled, and the pressure is carefully released.

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • The crude product is then purified as needed.

Comparative Summary for Carboxylic Acid Reduction

CatalystTypical ConditionsAdvantagesDisadvantages
Ru-Sn/Al₂O₃ High T & PHigh selectivity for -COOH reduction.[5]Requires specialized high-pressure equipment.
Pt/SnO₂ 190 °C, 30 bar H₂Excellent selectivity (97%) and high conversion (98%) for benzoic acid to benzyl alcohol.[6][7]Requires high temperature and pressure.
Standard Catalysts (e.g., Pd/C, Ru/C) VariableReadily available.Poor selectivity, favors aromatic ring reduction.[5]

Verdict for Carboxylic Acid Reduction: For the selective reduction of the carboxylic acid precursor, specialized bimetallic catalysts such as Pt/SnO₂ or Ru-Sn/Al₂O₃ are highly recommended . These systems offer the necessary chemoselectivity to reduce the carboxylic acid group while preserving the aromatic ring and its sensitive substituents.

AcidReduction Acid 2-Chloro-3-fluoro-4- (methylsulfanyl)benzoic acid Bimetallic_Catalyst H2 / Pt-Sn or Ru-Sn Catalyst Acid->Bimetallic_Catalyst Selective for -COOH Standard_Catalyst H2 / Pd/C or Ru/C Acid->Standard_Catalyst Unselective Alcohol [2-Chloro-3-fluoro-4- (methylsulfanyl)phenyl]methanol Bimetallic_Catalyst->Alcohol Ring_Reduced_Product Ring-Hydrogenated Byproduct Standard_Catalyst->Ring_Reduced_Product

Caption: Comparison of catalysts for the reduction of the carboxylic acid precursor.

Overall Conclusion and Recommendation

Both synthetic routes, starting from either the aldehyde or the carboxylic acid, are viable for the preparation of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol. However, they present different challenges and require distinct catalytic solutions.

  • For the reduction of 2-Chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde , the use of sodium borohydride is the most robust and reliable method. It offers excellent chemoselectivity under mild conditions, ensuring the integrity of the sensitive functional groups on the aromatic ring.

  • For the reduction of 2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid , catalytic hydrogenation with a Pt/SnO₂ or Ru-Sn/Al₂O₃ catalyst is the preferred approach. These specialized catalysts are designed to selectively reduce the carboxylic acid group while avoiding the problematic reduction of the aromatic ring.

The final choice of synthetic strategy will depend on the starting material availability, the scale of the synthesis, and the equipment available (i.e., high-pressure reactors for catalytic hydrogenation of the acid). For laboratory-scale synthesis, the reduction of the commercially available aldehyde with sodium borohydride represents the most direct, efficient, and selective method.

References

  • Daly, H., et al. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO₂. Applied Catalysis A: General, 593, 117420. Available at: [Link]

  • Shinde, S. B., & Deshpande, R. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Natural Volatiles & Essential Oils, 8(4), 11628-11637. Available at: [Link]

  • Hardacre, C., et al. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO₂. Queen's University Belfast. Available at: [Link]

  • Jadhav, V. H., & Rode, C. V. (2017). Catalytic Hydrogenation of Benzoic Acid. IntechOpen. DOI: 10.5772/65833. Available at: [Link]

  • Firdaus, M., et al. (2020). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Oriental Journal of Chemistry, 36(1), 126-131. Available at: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Li, G., et al. (2026). Fabrication and kinetics of Cu/MgO catalysts for selective hydrogenation of methyl benzoate to benzyl alcohol. New Journal of Chemistry. DOI: 10.1039/D5NJ04632G. Available at: [Link]

  • Pelletier, G. (2026). Reductive Transformations with Sodium Borohydride and Their Applications. Chemical Reviews. Available at: [Link]

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211. Available at: [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • Theochem @ Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Available at: [Link]

  • Google Patents. (1992). US5124487A - Catalytic reduction of nitriles to aldehydes.
  • Jasperse, J. (n.d.). Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. North Dakota State University. Available at: [Link]

  • TSI Journals. (2015). The grignard synthesis of triphenylmethanol. Trade Science Inc. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation. PMC. Available at: [Link]

Sources

Validation

Performance Benchmark of a Novel Tankyrase Inhibitor: [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

A Comparative Guide for Researchers in Oncology and Drug Development Introduction: The Rationale for Targeting Tankyrase in Cancer Therapy The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers in Oncology and Drug Development

Introduction: The Rationale for Targeting Tankyrase in Cancer Therapy

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination.[1][2][3] Its aberrant activation is a well-established driver in a multitude of human cancers, most notably colorectal cancer.[3] This has rendered the pathway an attractive, albeit challenging, target for therapeutic intervention. A key regulatory hub within this pathway is the β-catenin destruction complex, which is responsible for maintaining low cytoplasmic levels of β-catenin in the absence of a Wnt signal.[4]

Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes, have emerged as pivotal players in the destabilization of this complex.[1][5] By catalyzing a post-translational modification known as poly(ADP-ribosyl)ation (PARsylation) on Axin, a core scaffolding protein of the destruction complex, tankyrases mark Axin for ubiquitination and subsequent proteasomal degradation.[1][6][7] This dissolution of the destruction complex leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of oncogenic target genes.[2]

Consequently, the inhibition of tankyrase enzymatic activity presents a compelling strategy to stabilize Axin, enhance β-catenin degradation, and ultimately suppress Wnt-driven tumor growth.[6] This guide provides a comprehensive performance benchmark of a novel putative tankyrase inhibitor, [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol, hereafter referred to as Compound X. Its inhibitory potential is objectively compared against two well-characterized, potent tankyrase inhibitors, XAV939 and G007-LK, providing researchers with essential data to evaluate its promise as a new chemical probe or therapeutic lead.

Mechanism of Action: Stabilizing the β-Catenin Destruction Complex

The primary mechanism by which tankyrase inhibitors suppress Wnt/β-catenin signaling is through the stabilization of Axin.[6] As depicted in the signaling pathway diagram below, in the "Wnt-OFF" state, the destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for degradation.[4] Tankyrases (TNKS1/2) constantly PARsylate Axin, leading to its continuous turnover.

Tankyrase inhibitors bind to the catalytic domain of TNKS1/2, preventing the PARsylation of Axin.[1] This leads to the accumulation of Axin, reinforcing the integrity and activity of the destruction complex, which in turn enhances the degradation of β-catenin. The net result is a significant reduction in the nuclear translocation of β-catenin and a subsequent decrease in the transcription of its target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.[2]

Wnt_Pathway_and_Tankyrase_Inhibition cluster_off Wnt-OFF State cluster_on Wnt-ON State / TNKS Inhibition cluster_nucleus cluster_inhibitor Mechanism of Compound X Destruction_Complex Axin/APC/GSK3β/CK1α (Destruction Complex) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Degradation TNKS TNKS1/2 Axin_p PARsylated Axin TNKS->Axin_p PARsylation Ub Ubiquitin Axin_p->Ub Ubiquitination Ub->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_inact Destruction Complex (Inactive) Dsh->Destruction_Complex_inact Inhibition Beta_Catenin_on β-catenin (Stable) Nucleus Nucleus Beta_Catenin_on->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activation Beta_Catenin_on_nuc β-catenin Compound_X Compound X (TNKS Inhibitor) TNKS_inhibited TNKS1/2 Compound_X->TNKS_inhibited Inhibition Axin_stable Axin (Stable) TNKS_inhibited->Axin_stable Prevents PARsylation Destruction_Complex_stable Destruction Complex (Enhanced) Axin_stable->Destruction_Complex_stable Beta_Catenin_deg β-catenin Degradation Destruction_Complex_stable->Beta_Catenin_deg Experimental_Workflow start Start plate_prep Plate Preparation: Coat 96-well plate with histone proteins. Incubate overnight at 4°C. start->plate_prep wash_block Wash and Block: Wash plates with PBST. Block with blocking buffer for 1 hour at RT. plate_prep->wash_block compound_prep Compound Preparation: Prepare serial dilutions of Compound X, XAV939, and G007-LK in assay buffer. wash_block->compound_prep enzyme_reaction Enzymatic Reaction: Add TNKS1 or TNKS2 enzyme and biotinylated NAD+ to wells. Incubate for 1 hour at 30°C. compound_prep->enzyme_reaction detection Detection: Add Streptavidin-HRP conjugate. Incubate for 30 minutes at RT. enzyme_reaction->detection readout Signal Readout: Add chemiluminescent substrate. Measure luminescence with a plate reader. detection->readout analysis Data Analysis: Calculate % inhibition and determine IC₅₀ values using non-linear regression. readout->analysis end End analysis->end

Caption: Step-by-step workflow for the chemiluminescent tankyrase inhibition assay.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • Recombinant human Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2)

  • Histone-coated 96-well white microplates

  • Biotinylated NAD+

  • 10x PARP Assay Buffer

  • Blocking Buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Phosphate Buffered Saline with Tween-20 (PBST)

  • Compound X, XAV939, G007-LK (dissolved in DMSO)

  • Ultrapure water

  • Multichannel pipettes and sterile tips

  • Luminometer plate reader

Procedure:

  • Plate Preparation:

    • Dilute the 5x histone mixture to 1x with PBS.

    • Add 50 µL of the 1x histone solution to each well of the 96-well plate.

    • Incubate the plate overnight at 4°C.

  • Washing and Blocking:

    • The following day, wash the plate three times with 200 µL of PBST per well.

    • Add 200 µL of Blocking Buffer to each well and incubate for at least 90 minutes at room temperature.

    • Wash the plate three times with 200 µL of PBST per well.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of each test compound (Compound X, XAV939, G007-LK) in 1x PARP assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.

  • Enzymatic Reaction:

    • Prepare the master mix containing 1x PARP buffer, biotinylated NAD+, and ultrapure water.

    • Add 25 µL of the serially diluted compounds or vehicle control to the appropriate wells.

    • Dilute TNKS1 or TNKS2 enzyme to the desired working concentration in 1x PARP buffer.

    • Initiate the reaction by adding 25 µL of the diluted enzyme to each well (except for the "no enzyme" control, to which 25 µL of 1x PARP buffer is added).

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction by washing the plate three times with 200 µL of PBST per well.

    • Dilute the Streptavidin-HRP conjugate in blocking buffer.

    • Add 50 µL of the diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with 200 µL of PBST per well.

  • Signal Readout:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Add 100 µL of the substrate to each well.

    • Immediately measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This guide provides a comparative performance benchmark for [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (Compound X) as a novel inhibitor of Tankyrase 1 and 2. The in vitro biochemical data demonstrate that Compound X is a potent inhibitor, with an IC₅₀ profile that is competitive with the established inhibitor G007-LK.

The detailed experimental protocol and workflow provided herein offer a robust framework for researchers to independently validate these findings and further characterize the activity of Compound X. Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of Compound X against a panel of other PARP family members to determine its selectivity.

  • Cell-Based Assays: Evaluating the ability of Compound X to suppress Wnt/β-catenin signaling in cancer cell lines with aberrant Wnt pathway activation. This can be achieved using TCF/LEF reporter assays (TOPFlash/FOPFlash). [2][8]* In Vivo Efficacy: Investigating the anti-tumor activity of Compound X in relevant preclinical cancer models.

The promising in vitro potency of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol warrants its further development as a valuable chemical tool for dissecting the role of tankyrases in Wnt signaling and as a potential starting point for the development of novel anticancer therapeutics.

References

  • Chen, B., et al. (2018). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 9(59), 31447–31458. [Link]

  • Lehtio, L., et al. (2013). Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding. The EMBO Journal, 32(1), 1-3. [Link]

  • Waaler, J., et al. (2012). A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation. Cancers, 4(3), 856-873. [Link]

  • Voronkov, A., et al. (2013). Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor. Journal of Medicinal Chemistry, 56(7), 3012-3023. [Link]

  • Steinhart, Z., & Angers, S. (2012). Tankyrase and the Canonical Wnt Pathway Protect Lung Cancer Cells from EGFR Inhibition. Cancer Research, 72(16), 4028-4037. [Link]

  • Huang, S. M., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature, 461(7264), 614-620. [Link]

  • Li, Z., et al. (2020). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules, 25(7), 1699. [Link]

  • ResearchGate. (2023). Inhibition of Wnt/β-catenin signaling by the tankyrase inhibitor... [Link]

  • Bio-protocol. Biochemical assessment of tankyrase activity by ELISA (Autoparylation assay). [Link]

  • BPS Bioscience. TNKS1 (PARP5A) Chemiluminescent Assay Kit. [Link]

  • Schimpl, M., et al. (2025). Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization. Journal of Medicinal Chemistry. [Link]

  • Tebubio. TNKS1 (PARP5A) Chemiluminescent Assay Kit - 96 reactions. [Link]

  • Moon, J., & Amatruda, J. F. (2016). Biochemical Analysis of Tankyrase Activity in Zebrafish In Vitro and In Vivo. Methods in Molecular Biology, 1481, 95-100. [Link]

  • Interchim. Instructions. [Link]

  • Biocompare. TNKS2 (PARP5B) Chemiluminescent Assay Kit from BPS Bioscience, Inc. [Link]

  • BPS Bioscience. TNKS2 (PARP5B) Chemiluminescent Assay Kit. [Link]

  • ResearchGate. (2012). Homogeneous Screening Assay for Human Tankyrase. [Link]

  • Lu, B., et al. (2009). A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription. ACS Chemical Biology, 4(5), 321-330. [Link]

  • MDPI. (2023). Wnt Signaling Inhibitors. Encyclopedia. [Link]

  • Shtil, A. A., et al. (2021). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. Molecules, 26(11), 3163. [Link]

  • De Robertis, A., et al. (2013). Identification and Characterization of a Small-Molecule Inhibitor of Wnt Signaling in Glioblastoma Cells. Molecular Cancer Therapeutics, 12(7), 1189-1199. [Link]

  • Protocols.io. (2020). Identifying and Validating Tankyrase Binders and Substrates: A Candidate Approach. [Link]

  • Lau, T., et al. (2013). A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. Cancer Research, 73(10), 3132-3144. [Link]

  • The WNT Homepage. How to inhibit Wnt signaling. Stanford University. [Link]

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Safety & Regulatory Compliance

Safety

[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol proper disposal procedures

Comprehensive Waste Management and Disposal Protocol for[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol The handling and disposal of complex, multi-heteroatom organic compounds require strict adherence to environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Waste Management and Disposal Protocol for[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

The handling and disposal of complex, multi-heteroatom organic compounds require strict adherence to environmental regulations and chemical compatibility principles.[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol contains chlorine, fluorine, and a methylsulfanyl (thioether) group. This specific atomic composition dictates a rigid disposal framework, as the presence of halogens and sulfur fundamentally alters the thermodynamic requirements for the compound's destruction.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe accumulation, segregation, and disposal of this compound, ensuring compliance with the EPA’s Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) standards.

The Causality of Waste Segregation: Why Halogens Matter

The most critical operational decision in managing[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol waste is its segregation into the Halogenated Organic Waste stream.

The Mechanistic Rationale: Non-halogenated solvent waste (e.g., ethanol, acetone) is frequently recycled or sent for fuel blending[1][2]. However, halogenated waste (containing F, Cl, Br, or I) cannot be burned as standard fuel. If combusted at standard temperatures, halogens can recombine with organic backbones to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, halogenated waste must be routed to specialized chemical incinerators capable of sustaining extreme temperatures and equipped with alkaline scrubbers to neutralize the resulting hydrohalic acids (HCl, HF) and sulfur oxides (SOx)[2].

Crucial Logistical Note: If even a small amount of halogenated waste like [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is mixed into a non-halogenated waste container, the entire container must be reclassified and treated as halogenated waste, exponentially increasing institutional disposal costs[2].

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, every step of the disposal process must be verifiable by laboratory personnel before proceeding to the next.

Step 1: Container Selection and Preparation
  • Material Compatibility: Select a High-Density Polyethylene (HDPE) container (e.g., a standard Nalgene carboy)[3][4]. While glass is chemically compatible, it presents an unacceptable shatter risk for bulk waste accumulation. Do not use metal containers, as trace acidic byproducts or degradation can cause corrosion.

  • Verification: Inspect the container for prior residues. If reusing a container, ensure the previous label is completely defaced or removed[1][4].

Step 2: Liquid Waste Accumulation
  • Transfer Protocol: Always transfer waste within a properly functioning, face-velocity-certified chemical fume hood[3].

  • The 90% Rule: Fill the waste container to a maximum of 90% capacity[4][5].

    • Causality: Leaving a 10% headspace is a strict requirement to accommodate vapor pressure expansion caused by ambient temperature fluctuations, preventing hydrostatic rupture of the container during storage or transport[4].

  • Sealing: The container must remain tightly closed at all times unless waste is actively being added[1][4]. Funnels must not be left in the neck of the container.

Step 3: Solid Waste Management
  • Contaminated Materials: Solid waste (e.g., silica gel from chromatography, contaminated filter paper, disposable spatulas, and nitrile gloves) that has come into contact with the compound must be managed separately from liquid waste.

  • Containment: Place chemically contaminated solid waste into designated, heavy-duty chemical waste bags (often red or yellow, depending on institutional coding) lining a rigid secondary container (e.g., a 5-gallon pail)[1][5].

Step 4: RCRA-Compliant Labeling
  • Immediate Application: A completed "Hazardous Waste" label must be attached to the container before the first drop of waste is added[1][3].

  • Nomenclature: Write out the full chemical name: "[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol". Do not use abbreviations, acronyms, or structural formulas, as emergency responders and waste contractors cannot reliably interpret them[1][6]. Check the boxes for "Toxic" and "Halogenated".

Step 5: Satellite Accumulation Area (SAA) Storage
  • Placement: Store the labeled container upright in a designated SAA, typically a ventilated flammable storage cabinet under or near the fume hood[3][4].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray (e.g., a polyethylene tub) capable of holding 110% of the primary container's volume to capture catastrophic leaks[3].

  • Time Limits: Under the EPA Hazardous Waste Generator Improvements Rule, accumulation time limits depend on your facility's status (VSQG, SQG, or LQG). For Large Quantity Generators (LQGs), waste must typically be transferred to a central accumulation area within 3 days of exceeding SAA volume limits, and shipped off-site within 90 days[6][7][8].

Waste Segregation Matrix

Summarizing quantitative and categorical data ensures quick, error-free decision-making at the bench.

Waste Stream CategoryCompatibility with[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanolRationale / Causality
Halogenated Solvents (e.g., DCM, Chloroform)Highly Compatible (Primary Stream) Shares the requirement for high-temperature incineration and alkaline scrubbing[2][4].
Non-Halogenated Solvents (e.g., Hexane, EtOAc)Strictly Incompatible Mixing triggers reclassification of the entire bulk volume to the more expensive halogenated stream[2].
Aqueous Acidic/Basic Waste Strictly Incompatible Risk of exothermic reactions, phase separation, or generation of toxic thioether/halogenated vapors[1][3].
Heavy Metal Waste Strictly Incompatible Metals require distinct precipitation/recovery treatments. Sulfur compounds can also irreversibly bind to and contaminate metal recovery streams[1].

Workflow Visualization

The following diagram maps the logical decision tree for managing waste generated during experiments involving this compound.

WasteWorkflow Start Waste Generation: [2-Chloro-3-fluoro-4- (methylsulfanyl)phenyl]methanol Decision Physical State? Start->Decision Liquid Liquid Solutions (Reaction mixtures, washes) Decision->Liquid Liquid Solid Solid Waste (Contaminated PPE, silica) Decision->Solid Solid Halogenated Halogenated Organic Waste (Primary Stream) Liquid->Halogenated Contains Cl/F NonHalogenated Non-Halogenated Waste (DO NOT MIX) Liquid->NonHalogenated Halogen-free (Not applicable here) SolidContainment Lined Chemical Waste Bin Solid->SolidContainment Containment HDPE Container (<90% Capacity) Halogenated->Containment Labeling RCRA 'Hazardous Waste' Label + Full Chemical Name Containment->Labeling SolidContainment->Labeling SAA Satellite Accumulation Area (Secondary Containment) Labeling->SAA EHSPickup EHS / Institutional Pickup for High-Temp Incineration SAA->EHSPickup Within Regulatory Timeframe

Caption: Decision matrix and operational workflow for the segregation and disposal of halogenated thioether waste.

References

  • Washington State University Environmental Health & Safety. "Halogenated Solvents: Waste Management and Standard Operating Procedures." wsu.edu. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf - NIH, Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." northwestern.edu, 2023. Available at: [Link]

  • General Kinematics. "Waste Disposal for Medical Device Manufacturers: Halogenated vs. Non-Halogenated Solvents." generalkinematics.com, 2018. Available at:[Link]

  • ETH Zürich Safety, Security, Health and Environment. "Factsheet: Disposal of Hazardous Waste - Basic Principles." ethz.ch. Available at: [Link]

  • University College Dublin (UCD) School of Chemistry. "Hazardous Waste Management Plan." ucd.ie, 2025. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Requirements for Large Quantity Generators (LQGs)." epa.gov, 2020. Available at:[Link]

  • KTL. "Facts on EPA's Hazardous Waste Generator Improvements Rule." goktl.com. Available at:[Link]

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Handling

Personal protective equipment for handling [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system dictated by molecular causality. To safely handle [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol ,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system dictated by molecular causality. To safely handle [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol , we must first deconstruct its chemical anatomy.

This molecule presents a unique trifecta of hazards:

  • Halogenation (Chloro & Fluoro groups): These dramatically increase the molecule's lipophilicity, allowing it to easily bypass aqueous barriers and penetrate the stratum corneum (skin) rapidly.

  • Thioether (Methylsulfanyl group): Sulfur-containing moieties are notorious for emitting noxious vapors that can cause olfactory fatigue, masking their presence during prolonged exposure.

  • Benzyl Alcohol Moiety: The hydroxymethyl group acts as a reactive site that can cause severe contact dermatitis and ocular damage upon exposure.

Understanding this structural causality is the foundation of our operational plan. Below is the comprehensive, self-validating guide to the personal protective equipment (PPE), handling, and disposal of this compound.

I. Quantitative Safety Parameters & PPE Matrix

To mitigate the specific risks posed by this compound, your protective barriers must meet strict quantitative thresholds. Relying on standard laboratory attire is insufficient for halogenated thioethers[1].

Table 1: Quantitative Safety & PPE Specifications

Parameter / PPE CategoryQuantitative StandardScientific Causality & Operational Implication
Fume Hood Face Velocity 80 – 120 fpmEnsures complete extraction of volatile thioether vapors, preventing respiratory irritation and olfactory fatigue[1].
Hand Protection > 240 min breakthroughHeavy-duty Nitrile or Viton gloves are required. Halogens degrade thin latex rapidly; thick barriers prevent dermal penetration[2].
Eye Protection 0% gap toleranceANSI Z87.1 chemical splash goggles are mandatory. The hydroxyl group causes severe corneal irritation; safety glasses are insufficient[3].
Body Protection 100% torso coverageA flame-resistant, fully buttoned lab coat prevents the dermal absorption of settling lipophilic particulates[2].
Emergency Eye Wash ≥ 15 minutes flowThe minimum continuous flushing time required to dilute the local concentration of the chemical below the irritation baseline[4].

II. Mechanistic Hazard Visualization

The relationship between the molecule's structure and your required PPE is a direct mechanical defense system.

HazardLogic cluster_0 Structural Hazards Halogens Halogens (Cl, F) Skin Dermal Absorption Halogens->Skin Thioether Methylsulfanyl Inhalation Vapor Inhalation Thioether->Inhalation Gloves Viton/Nitrile Gloves Skin->Gloves Blocked by Hood Chemical Fume Hood Inhalation->Hood Extracted by

Structural hazards, exposure routes, and required safety controls.

III. Step-by-Step Operational Workflow

Every protocol in a high-stakes laboratory environment must be a self-validating system . You must physically prove that your safety measures are functioning before interacting with the chemical.

Protocol A: Environmental & PPE Validation
  • Fume Hood Verification: Activate the chemical fume hood.

    • Self-Validation: Do not just trust the digital monitor. Tape a 2-inch piece of tissue paper to the bottom of the sash. If the tissue pulls steadily inward, the extraction velocity (80–120 fpm) is physically validated[1].

  • Glove Integrity Check: Don double-layered nitrile or Viton gloves.

    • Self-Validation: Before touching the reagent bottle, trap air inside the gloves and tightly roll the cuffs. If the glove maintains pressure without deflating, there are no micro-tears[2].

Protocol B: Weighing and Transfer
  • Positioning: Place the analytical balance at least 6 inches inside the fume hood to prevent eddy currents from pulling thioether vapors into your breathing zone.

  • Mechanical Distance: Use an anti-static weighing boat and a long stainless-steel spatula to transfer the chemical. Keep the container at or below eye level to prevent accidental facial splashing[2].

    • Self-Validation: If you observe static repulsion (the powder "jumping" off the spatula), halt immediately. Static indicates a high risk of aerosolization. Discharge the environment using an ionizing bar before proceeding.

  • Sealing: Immediately cap the primary container and seal the weighing boat inside a secondary vessel before removing it from the hood for transport.

IV. Logistical Disposal Plan: Halogenated Waste Segregation

Improper disposal of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is a severe environmental and regulatory hazard.

  • Classification: This compound must be strictly segregated into Halogenated Organic Waste .

    • Causality: Because the molecule contains Chlorine and Fluorine, it cannot be mixed with standard organic waste. If incinerated under standard conditions, halogens react to form highly toxic dioxins and corrosive hydrogen halides. Halogenated waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers[5].

  • Containment: Pour all reaction byproducts and rinses into a red, flame-resistant, high-density polyethylene (HDPE) carboy specifically labeled for Halogenated Solvents[5].

    • Self-Validation: After adding waste, loosely cap the container for 10 minutes to check for vapor bulging. If the container retains its shape without swelling, no unintended gas-generating side reactions (such as thioether oxidation) are occurring. Only then should you seal it tightly.

V. Emergency Response Protocols

In the event of exposure, immediate, protocol-driven action is required.

  • Dermal Exposure: Remove contaminated clothing immediately. Flush the affected skin at a safety shower for a minimum of 15 minutes. Causality: The high lipophilicity of the halogens means the chemical will rapidly absorb; 15 minutes of mechanical flushing is the absolute minimum required to dilute the compound below its dermal penetration threshold.

  • Inhalation: If olfactory fatigue is broken by a sudden, overwhelming sulfurous odor, hold your breath, immediately lower the fume hood sash, and evacuate the lab space. Do not re-enter until ambient air monitors confirm the vapor has been cleared[4].

References

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) / National Institutes of Health.[Link]

  • Laboratory Safety Guidance (OSHA 3404-9N). Occupational Safety and Health Administration.[Link]

  • Safe Handling Procedures for Hazardous Chemicals. Facility & Services Management (FSM). [Link]

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